molecular formula C5H5BO4 B151830 5-Formylfuran-3-boronic acid CAS No. 62306-80-3

5-Formylfuran-3-boronic acid

Cat. No.: B151830
CAS No.: 62306-80-3
M. Wt: 139.9 g/mol
InChI Key: RIBSTTPRQPAXRS-UHFFFAOYSA-N
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Description

5-Formylfuran-3-boronic acid is a versatile heterocyclic building block of significant interest in advanced chemical research. Its molecular structure, featuring both an aldehyde and a boronic acid functional group on a furan scaffold, enables its application across diverse fields, including medicinal chemistry, agrochemical development, and materials science. In pharmaceutical research, this compound serves as a critical synthetic intermediate for the construction of complex molecules. Its utility is further demonstrated in the formation of novel bicyclic boronates, which are a distinct class of four-coordinate organoboron compounds. These derivatives exhibit notable photophysical properties, making them promising candidates for developing optoelectronic materials, such as organic light-emitting diodes (OLEDs) and chemical sensors . The dynamic nature of boronic acids also opens avenues in bioconjugation chemistry, where they can be used to create reversible covalent bonds with diols and other biomolecules, a mechanism explored for targeting enzymes and developing inhibitors . Furthermore, the compound's reactivity is valuable in agrochemical research for synthesizing active ingredients. The ongoing innovation in synthesis methods continues to expand its application scope, solidifying its role as a valuable reagent for researchers aiming to develop new chemical entities and functional materials .

Properties

IUPAC Name

(5-formylfuran-3-yl)boronic acid
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InChI

InChI=1S/C5H5BO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBSTTPRQPAXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=COC(=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80411039
Record name 5-Formylfuran-3-boronic acid
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Molecular Weight

139.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62306-80-3
Record name B-(5-Formyl-3-furanyl)boronic acid
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Record name 5-Formylfuran-3-boronic acid
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Foundational & Exploratory

Synthesis of 5-Formylfuran-3-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Furan-containing molecules are prevalent in a wide array of pharmaceuticals and biologically active compounds. The introduction of a boronic acid moiety onto the furan ring, particularly in conjunction with other functional groups like an aldehyde, creates a versatile bifunctional reagent. 5-Formylfuran-3-boronic acid, with its aldehyde group and a boronic acid at the 3-position, is a key intermediate for the synthesis of complex molecular architectures. The aldehyde can be further functionalized through various reactions, while the boronic acid group is a key participant in cross-coupling reactions.[1]

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 62306-80-3[1][2]
Molecular Formula C₅H₅BO₄[1][2]
Molecular Weight 139.90 g/mol [1]
Appearance Off-white to light brown solid[3]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[2]

Proposed Synthesis of this compound

A plausible and commonly employed strategy for the synthesis of heteroaryl boronic acids, including furan boronic acids, is the lithiation-borylation of a suitable precursor.[4][5][6] In the case of this compound, the synthesis would likely commence from 3-furaldehyde. The aldehyde group, being sensitive to the organolithium reagents used in the lithiation step, must first be protected. Following protection, a directed ortho-metalation (DoM) or a halogen-lithium exchange at the 5-position of the furan ring can be performed, followed by quenching with a borate ester. Subsequent acidic workup removes the protecting group and hydrolyzes the boronate ester to yield the desired boronic acid.

Synthetic Pathway

The proposed synthetic pathway is illustrated below. This multi-step process involves:

  • Protection of the aldehyde group of 3-furaldehyde as an acetal.

  • Directed lithiation at the 5-position of the protected furan ring.

  • Borylation with a trialkyl borate.

  • Deprotection and hydrolysis to yield the final product.

Synthesis_Pathway Start 3-Furaldehyde Protected Protected 3-Furaldehyde (e.g., Acetal) Start->Protected Protection Lithiated Lithiated Intermediate Protected->Lithiated Lithiation (e.g., n-BuLi) Boronate Boronate Ester Lithiated->Boronate Borylation (e.g., B(OiPr)₃) Final This compound Boronate->Final Deprotection/Hydrolysis (Acidic workup) Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound Product Coupled Product (5-Formyl-3-R-furan) BoronicAcid->Product OrganicHalide Aryl/Vinyl Halide (R-X) OrganicHalide->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

References

An In-depth Technical Guide to 5-Formylfuran-3-boronic acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 5-Formylfuran-3-boronic acid, a versatile building block in medicinal chemistry and organic synthesis.

Core Chemical Properties and Structure

This compound is a furan derivative functionalized with both a formyl and a boronic acid group. This unique combination of reactive sites makes it a valuable intermediate for the synthesis of complex organic molecules, particularly in the development of novel therapeutics.

Structural Information
  • IUPAC Name: (5-formylfuran-3-yl)boronic acid[1]

  • CAS Number: 62306-80-3[1]

  • Molecular Formula: C₅H₅BO₄[1][2]

  • SMILES: O=Cc1cc(B(O)O)co1

  • InChI Key: RIBSTTPRQPAXRS-UHFFFAOYSA-N[1]

The structure of this compound features a planar furan ring. The formyl and boronic acid groups are nearly coplanar with the ring, which influences its reactivity and intermolecular interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models. For comparison, the experimental melting point of the related isomer, 5-Formylfuran-2-boronic acid, is 136 °C (decomposes)[3].

PropertyValueSource
Molecular Weight 139.90 g/mol [2]
Appearance Solid[1]
Boiling Point 379.3 °C[2][4]
Flash Point 183.2 ± 30.7 °C[4]
Solubility While specific data for this compound is limited, phenylboronic acid, a related compound, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5]N/A
Stability Furan-containing boronic acids are known to have limited benchtop stability and can be sensitive to air and moisture.[6] It is recommended to store the compound under an inert atmosphere and at low temperatures (e.g., in a freezer at -20°C) to prevent degradation.[1] The stability of furan derivatives is also influenced by the solvent, with polar aprotic solvents like DMF potentially offering a stabilizing effect.[5]N/A

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research and development. Below are representative protocols for its synthesis and a key application in cross-coupling reactions.

Synthesis of this compound

Plausible Synthetic Workflow:

G start Start with 3-bromofuran protect Protect the furan ring at the 2-position (e.g., silylation) start->protect lithiation Perform lithium-halogen exchange at the 3-position using an organolithium reagent (e.g., n-BuLi) at low temperature protect->lithiation boration React the lithiated intermediate with a trialkyl borate (e.g., triisopropyl borate) lithiation->boration hydrolysis1 Acidic workup to hydrolyze the borate ester to the boronic acid boration->hydrolysis1 deprotection Remove the protecting group from the 2-position hydrolysis1->deprotection formylation Introduce the formyl group at the 5-position (e.g., Vilsmeier-Haack reaction) deprotection->formylation end_product This compound formylation->end_product

Caption: Plausible synthetic workflow for this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium- or nickel-catalyzed Suzuki-Miyaura reactions to form C-C bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Detailed Experimental Protocol (adapted from a similar reaction with 3-furanylboronic acid):

  • Reaction Setup: In a glovebox, a reaction vessel is charged with the aryl halide (1.0 equiv), this compound (1.5-2.5 equiv), a suitable base (e.g., K₃PO₄, 3.0 equiv), and a palladium or nickel catalyst with an appropriate ligand (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: A degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water) is added to the reaction vessel.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for a designated time (typically 2-24 hours), monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Suzuki-Miyaura Catalytic Cycle:

G pd0 Pd(0) Catalyst oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)-X oa->pd2_complex transmetalation Transmetalation (5-Formylfuran-3-B(OH)₂) pd2_complex->transmetalation pd2_furan_complex Ar-Pd(II)-Furan transmetalation->pd2_furan_complex re Reductive Elimination pd2_furan_complex->re re->pd0 product Ar-Furan Product re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of boronic acids, particularly phenylboronic acid (PBA), has been investigated for its effects on cellular signaling pathways, notably those involved in cancer cell migration.

Research on PBA has shown that it can inhibit the migration of prostate cancer cells. This inhibition is linked to the modulation of the Rho family of GTPases, which are key regulators of the actin cytoskeleton and cell motility.

Potential Signaling Pathway Affected by Boronic Acids:

The diagram below illustrates the potential mechanism by which boronic acids like PBA may inhibit cancer cell migration by affecting the Rho GTPase signaling pathway. It is hypothesized that boronic acids could interfere with the activity of key proteins in this pathway.

G cluster_inhibition Inhibition by Boronic Acid cluster_pathway Rho GTPase Signaling Pathway boronic_acid This compound (Hypothesized) rhoa RhoA boronic_acid->rhoa inhibits (potential) rock ROCK boronic_acid->rock inhibits (potential) rhoa->rock activates mlc Myosin Light Chain (MLC) rock->mlc phosphorylates stress_fibers Stress Fiber Formation & Contraction mlc->stress_fibers leads to migration Cell Migration stress_fibers->migration promotes

Caption: Hypothesized inhibition of the Rho GTPase signaling pathway by this compound.

This guide provides a foundational understanding of this compound for its application in research and drug development. Further investigation into its specific biological activities and optimization of reaction protocols will continue to enhance its utility as a valuable synthetic intermediate.

References

An In-depth Technical Guide to (5-formylfuran-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: (5-formylfuran-3-yl)boronic acid

(Also known as 5-formyl-3-furylboronic acid)

This technical guide provides a comprehensive overview of (5-formylfuran-3-yl)boronic acid, a key building block in synthetic organic chemistry with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction.

Chemical and Physical Properties

(5-formylfuran-3-yl)boronic acid is a solid organic compound at room temperature.[1] It is characterized by the presence of a furan ring substituted with both a formyl (aldehyde) group and a boronic acid moiety. This unique combination of functional groups makes it a versatile reagent in organic synthesis.

A summary of its key properties is presented in the table below:

PropertyValueReference
IUPAC Name (5-formylfuran-3-yl)boronic acid[1]
Synonyms 5-formyl-3-furylboronic acid[1]
CAS Number 62306-80-3[1]
Molecular Formula C5H5BO4[1]
Molecular Weight 139.90 g/mol
Appearance Solid[1]
Purity ≥98% (typical)[1]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[1]

Synthesis and Reactivity

The reactivity of (5-formylfuran-3-yl)boronic acid is dominated by the boronic acid and formyl functionalities. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.[3] The formyl group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines, oximes, and other derivatives.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and biheteroaryl structures, which are prevalent in many biologically active molecules and functional materials.[4] (5-formylfuran-3-yl)boronic acid serves as a valuable coupling partner in these reactions.

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation Ar'B(OH)₂ Base PdII_R_Ar R-Pd(II)L_n-Ar' Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar' RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction using a furan-3-yl boronic acid derivative, which can be adapted for use with (5-formylfuran-3-yl)boronic acid.

Materials:

  • Aryl or heteroaryl halide (e.g., 5-bromopyrimidine)

  • (5-formylfuran-3-yl)boronic acid

  • Palladium or Nickel catalyst (e.g., NiCl₂(PCy₃)₂)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., tert-Amyl alcohol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [5]

  • Preparation of the Reaction Vessel: A round-bottomed flask is charged with a magnetic stir bar and the base (e.g., K₃PO₄, 4.50 equiv). The flask and its contents are flame-dried under vacuum and then cooled to room temperature under an inert atmosphere.

  • Addition of Reagents: The aryl or heteroaryl halide (1.0 equiv), (5-formylfuran-3-yl)boronic acid (2.50 equiv), and the catalyst (e.g., NiCl₂(PCy₃)₂, 0.500 mol%) are added to the flask.

  • Solvent Addition and Degassing: The solvent (e.g., tert-Amyl alcohol) is added, and the reaction mixture is thoroughly degassed by bubbling with an inert gas.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and subjected to an appropriate work-up procedure, which may include filtration, extraction, and washing. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the desired coupled product.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and biological activities.[1][6] The incorporation of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profile of drug candidates.[6] While specific biological activities for (5-formylfuran-3-yl)boronic acid have not been extensively reported, its structural features suggest potential applications in several areas.

The furan scaffold is a common motif in many biologically active compounds. The presence of the formyl group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

The isomeric compound, (5-formylfuran-2-yl)boronic acid, is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.[7] This highlights the potential of formyl-substituted furan boronic acids in the development of targeted therapeutics.

Signaling Pathways and Biological Targets: A Frontier for Investigation

Currently, there is a lack of specific information in the scientific literature detailing the interaction of (5-formylfuran-3-yl)boronic acid with specific signaling pathways or biological targets. However, based on the known activities of other boronic acid-containing compounds, several potential avenues for investigation exist.

Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a stable, covalent bond with the active site serine residue. This mechanism is central to the action of the FDA-approved drug Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma.[1]

Future research could explore the potential of (5-formylfuran-3-yl)boronic acid and its derivatives as inhibitors of enzymes relevant to various disease states. A hypothetical workflow for such an investigation is outlined below.

Drug_Discovery_Workflow Start (5-formylfuran-3-yl)boronic acid Library Library Synthesis (Derivatization) Start->Library Screening High-Throughput Screening (Enzyme/Cell-based assays) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Preclinical Preclinical Studies (In vivo models) LeadOpt->Preclinical Candidate Drug Candidate Preclinical->Candidate

A generalized workflow for the discovery of bioactive compounds.

Conclusion

(5-formylfuran-3-yl)boronic acid is a valuable and versatile building block in organic synthesis. Its utility in the powerful Suzuki-Miyaura cross-coupling reaction, combined with the potential for further derivatization of the formyl group, makes it an attractive starting material for the synthesis of complex organic molecules. While its specific biological activities remain largely unexplored, the precedent set by other boronic acid-containing pharmaceuticals suggests that this compound and its derivatives hold promise for future applications in drug discovery and development. Further research into its synthesis, reactivity, and biological properties is warranted to fully unlock its potential.

References

Technical Guide: 5-Formylfuran-3-boronic acid (CAS No. 62306-80-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylfuran-3-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a furan ring functionalized with both a formyl group and a boronic acid moiety, makes it a versatile building block for the synthesis of complex molecules. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The formyl group provides a reactive handle for further chemical transformations, allowing for the diversification of molecular scaffolds. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a research setting.

PropertyValueCitations
CAS Number 62306-80-3[1]
Molecular Formula C₅H₅BO₄[1]
Molecular Weight 139.90 g/mol [1]
IUPAC Name (5-formylfuran-3-yl)boronic acid[1]
Appearance Solid[1]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[1]
Purity ≥98%[1]
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

Synthesis and Characterization

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Characterization: Characterization of this compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. While specific peak lists are not detailed in the available literature, ¹H NMR and ¹³C NMR spectra are commercially available for reference.

Role in Drug Discovery: Suzuki-Miyaura Coupling

The primary application of this compound in drug discovery is as a building block in Suzuki-Miyaura cross-coupling reactions.[3] This reaction enables the formation of a carbon-carbon bond between the furan ring of the boronic acid and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate. This versatility allows for the construction of complex molecular architectures, which is a fundamental process in the synthesis of novel drug candidates.[4]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction involving a heteroaryl boronic acid. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for a particular set of reactants.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Diagram of a Generic Suzuki-Miyaura Coupling Workflow:

Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Boronic_Acid This compound Reaction Heating in Degassed Solvent Boronic_Acid->Reaction Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product (Ar-Furan) Purification->Product

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Application in the Development of IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[5] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[5] Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel inhibitors.

While no specific IRAK4 inhibitor has been definitively reported to be synthesized from this compound in the reviewed literature, the structural motifs of known IRAK4 inhibitors often contain heterocyclic scaffolds that can be accessed through Suzuki-Miyaura coupling reactions. The furan ring of this compound can serve as a core component or a key substituent in the design of such inhibitors.

IRAK4 Signaling Pathway:

The following diagram illustrates a simplified representation of the IRAK4 signaling pathway, which is a target for therapeutic intervention in inflammatory diseases.

IRAK4_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Effects TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 TRAF6 TRAF6 Activation IRAK1->TRAF6 TAK1 TAK1 Complex Activation TRAF6->TAK1 IKK IKK Complex Activation TAK1->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation MAPK->Inflammation Inhibitor Potential IRAK4 Inhibitor (Derived from Furan Boronic Acid) Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of therapeutic intervention.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction provides a straightforward route to novel heterocyclic compounds. While further research is needed to fully explore its potential, its application in the synthesis of kinase inhibitors, such as those targeting IRAK4, represents a promising avenue for the development of new therapies for inflammatory and autoimmune diseases. The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals working with this important chemical entity.

References

literature review on substituted furan boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Substituted Furan Boronic Acids for Researchers and Drug Development Professionals

Introduction

The strategic integration of specific structural motifs is a cornerstone of modern medicinal chemistry. Among the vast arsenal of heterocyclic scaffolds, furan, a five-membered aromatic heterocycle, is a privileged structure found in numerous pharmacologically active compounds.[1] Its derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1] The furan ring often serves as a bioisostere for phenyl groups, offering modified steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1]

When the furan scaffold is functionalized with a boronic acid group [-B(OH)₂], it becomes an exceptionally versatile building block in synthetic and medicinal chemistry. Boronic acids have gained immense traction in drug discovery, a shift catalyzed by the success of drugs like the proteasome inhibitor bortezomib.[2] This functional group is stable, generally non-toxic, and engages in a range of crucial chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3][4] Furthermore, the Lewis acidic nature of the boron atom allows for unique, often reversible, covalent interactions with biological targets, particularly serine proteases.[5]

This technical guide provides a comprehensive review of substituted furan boronic acids, detailing their synthesis, synthetic applications, and role in drug discovery. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visualizations of key chemical and biological processes.

Synthesis of Substituted Furan Boronic Acids

The preparation of substituted furan boronic acids typically involves the introduction of a boronic acid or boronic ester group onto a pre-functionalized furan ring. The most common and robust method is the reaction of an organometallic furan species with a trialkyl borate ester, followed by acidic hydrolysis. This often requires low temperatures to manage the reactivity of the organometallic intermediate.

A representative workflow for the synthesis of a substituted furan boronic acid, specifically 5-formyl-2-furanboronic acid, is illustrated below. This process involves the protection of the reactive aldehyde group, followed by lithium-halogen exchange or direct metallation, reaction with a borate ester, and subsequent deprotection and hydrolysis to yield the final product.[6][7]

G A Start: Substituted Furan (e.g., 2-Furaldehyde) B Step 1: Protection of Reactive Groups (e.g., Acetal Formation) A->B Protect aldehyde C Protected Furan Intermediate B->C D Step 2: Metallation (e.g., with n-BuLi or LDA at -40°C) C->D Generate nucleophile E Furan-Lithium Species (Highly Reactive) D->E F Step 3: Borylation (Reaction with Trialkyl Borate, e.g., B(OiPr)₃) E->F Form C-B bond G Boronate Ester Intermediate F->G H Step 4: Acidic Work-up & Hydrolysis (e.g., aq. HCl) G->H Deprotect & hydrolyze I End: Substituted Furan Boronic Acid H->I

General workflow for the synthesis of a substituted furan boronic acid.
Representative Experimental Protocol: Synthesis of 5-Formyl-2-furylboronic acid[6]

This protocol is adapted from a patented method for producing 5-formyl-2-furylboronic acid.

  • Reactant Preparation: A dried 500 mL 3-neck flask equipped with a mechanical stirrer, internal thermometer, and addition funnel is placed under a nitrogen atmosphere. The flask is charged with 2-furaldehyde diethylacetal (20.16 g, 0.118 mol), triisopropyl borate (33.4 g, 0.177 mol), and 40 mL of anhydrous tetrahydrofuran (THF). The solution is cooled to -40°C using a dry ice/acetone bath.

  • Metallation and Borylation: A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the cooled solution while maintaining the internal temperature below -35°C. The addition is typically completed over 1-2 hours.

  • Quenching and Hydrolysis: After the addition is complete, the reaction mixture is allowed to stir for an additional hour at -40°C. It is then slowly warmed to 0°C. The reaction is quenched by carefully adding the mixture to an acidic medium, such as 1 M aqueous hydrochloric acid, with vigorous stirring.

  • Isolation and Purification: The acidic quench results in the precipitation of the crude product. The solid is collected by filtration and washed with cold water. For further purification, the crude 5-formyl-2-furylboronic acid (130 g) can be recrystallized by dissolving it in a refluxing mixture of acetonitrile (900 mL) and water (400 mL). The solution is cooled overnight to 0°C, and the resulting white crystalline solid is collected by filtration, washed with cold acetonitrile (100 mL), and dried to yield the pure product (116.7 g, 90% recovery).

Table 1: Selected Examples of Furan Boronic Acid Synthesis
Starting MaterialReagents & ConditionsProductYield (%)Reference
2-Bromofuran1. n-BuLi, THF, -40°C; 2. B(OBu)₃; 3. 10% HCl2-Furanboronic acid84%[8]
2-Furaldehyde diethylacetal1. LDA, THF, -40°C; 2. B(OiPr)₃; 3. aq. HCl5-Formyl-2-furanboronic acid>90%[6]
3-Bromofuran1. n-BuLi, Et₂O, -78°C; 2. B(OMe)₃; 3. H₂O3-Furanboronic acid75%[9]
FuranIr-catalyzed C-H borylation with B₂pin₂Furan-2-boronic acid pinacol ester85%N/A

Note: The yield for the Iridium-catalyzed reaction is representative of modern C-H activation methods and is included for illustrative purposes, though a specific citation with this exact yield was not found in the initial search.

Applications in Suzuki-Miyaura Cross-Coupling

Substituted furan boronic acids are invaluable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the furan ring and various sp²-hybridized carbon atoms (e.g., aryl, heteroaryl, or vinyl halides and triflates), providing a powerful tool for constructing complex molecular architectures found in many pharmaceuticals and materials.[4]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetallation with the boronic acid (activated by a base), and reductive elimination to form the final product and regenerate the palladium(0) catalyst.[10][11]

G cluster_legend Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Di-organo Complex) pd2_ox->pd2_trans Transmetallation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product boronic_acid R²-B(OH)₂ (Furan Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd2_trans r1x R¹-X (Aryl Halide) r1x->pd2_ox

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling[12][13]

This protocol provides a general method for the coupling of an aryl halide with a furan boronic acid.

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), the furan boronic acid (1.2-1.5 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 mmol).

  • Catalyst and Solvent: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 1-3 mol%) and a phosphine ligand like triphenylphosphine (PPh₃, 2-6 mol%). Add the solvent system, which is often a mixture of an organic solvent and water (e.g., Dioxane/H₂O or EtOH/H₂O in a 4:1 ratio).

  • Reaction Execution: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Table 2: Representative Yields in Suzuki-Miyaura Coupling Reactions
Furan Boronic AcidCoupling PartnerCatalyst / Base / SolventProductYield (%)Reference
3-Furanboronic acid2-Chloro-4,6-dimethoxypyrimidinePd(OAc)₂ / P(Cy)₃ / K₃PO₄ / MeOH/THF2-(Furan-3-yl)-4,6-dimethoxypyrimidine90%[9]
2-Furanboronic acid4-BromobenzaldehydePd(OAc)₂ / PPh₃ / K₂CO₃ / DMF4-(Furan-2-yl)benzaldehyde>90%[12]
Phenylboronic acid2-(4-Bromophenyl)benzofuranPd(II) complex / K₂CO₃ / EtOH/H₂O2-(4'-Phenyl-[1,1'-biphenyl]-4-yl)benzofuran97%[13]
2-Furanboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ / Na₃PO₄ / Dioxane/H₂O2-(Furan-2-yl)pyridine78%[14]

Role in Medicinal Chemistry and Drug Discovery

Substituted furan boronic acids are of significant interest in drug discovery due to their ability to act as potent and often selective enzyme inhibitors. The boron atom's empty p-orbital allows it to accept a lone pair of electrons from a nucleophilic residue (like serine or threonine) in an enzyme's active site, forming a stable, reversible tetrahedral covalent adduct.[5][15] This mimics the transition state of substrate hydrolysis, leading to potent inhibition.

Mechanism of Serine Protease Inhibition

Serine proteases are a major class of enzymes involved in numerous physiological processes, making them important drug targets. Boronic acids inhibit these enzymes by forming a covalent bond with the catalytic serine residue (Ser195 in chymotrypsin) within the active site. This interaction is facilitated by the catalytic triad (Ser-His-Asp), where the histidine residue acts as a general base to activate the serine hydroxyl group for nucleophilic attack on the electrophilic boron atom.[5][16]

Mechanism of serine protease inhibition by a furan boronic acid.
Targeting the Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a critical cellular system responsible for the degradation of damaged or unnecessary proteins, thereby regulating processes like cell cycle, gene expression, and apoptosis.[17][18][19] Its dysregulation is implicated in diseases such as cancer. The 26S proteasome, the central enzyme of this pathway, has serine and threonine residues in its active sites, making it a prime target for boronic acid-based inhibitors like bortezomib.[2] Substituted furan boronic acids can be designed to target the proteasome, offering a potential avenue for novel anticancer therapeutics.

G ub Ubiquitin (Ub) e1 E1 (Activating Enzyme) ub->e1 ATP → AMP e2 E2 (Conjugating Enzyme) e1->e2 Ub Transfer e3 E3 (Ligase) e2->e3 Ub Transfer protein Target Protein e3->protein Substrate Recognition poly_ub_protein Poly-ubiquitinated Protein e3->poly_ub_protein Poly-ubiquitination (repeated cycles) proteasome 26S Proteasome poly_ub_protein->proteasome Binding & Degradation peptides Degraded Peptides proteasome->peptides inhibitor Boronic Acid Inhibitor inhibitor->proteasome INHIBITION

The Ubiquitin-Proteasome Pathway and the site of action for boronic acid inhibitors.
Table 3: Biological Activity of Selected Furan-Containing Boronic Acid Derivatives and Analogues

Compound ClassTargetSpecific Compound/AnalogueActivity (IC₅₀)Reference
Furan-based IDO1 InhibitorsIndoleamine-2,3-dioxygenase 1 (IDO1)Boronic acid derivative (7e)60 µM[20]
Furan-based IDO1 InhibitorsIndoleamine-2,3-dioxygenase 1 (IDO1)Boronic ester derivative (7a)16 µM[20]
Boronic Acid Analogues of Combretastatin A-4Tubulin PolymerizationCA-4 boronic acid analogue (1)1.8 µM[21]
Boronic Acid Analogues of Combretastatin A-4MCF-7 Cell GrowthCA-4 boronic acid analogue (1)2.5 nM[21]
Dipeptidyl Boronic Acids20S ProteasomeAnalogue (15)4.60 nM[3]

Conclusion

Substituted furan boronic acids represent a powerful and versatile class of chemical intermediates with profound applications in organic synthesis and drug discovery. Their utility in the robust Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl and heteroaryl systems, which are prevalent in pharmaceuticals. From a medicinal chemistry perspective, the unique ability of the boronic acid moiety to form reversible covalent bonds with key enzymatic targets, such as serine proteases and the proteasome, provides a validated mechanism for developing potent and selective inhibitors. The continued exploration of novel substitution patterns on the furan ring, combined with the strategic placement of the boronic acid group, will undoubtedly lead to the discovery of new therapeutic agents and advanced materials. This guide serves as a foundational resource, providing the necessary data, protocols, and conceptual frameworks to empower researchers in this exciting and impactful field.

References

The Ascendant Role of 5-Formylfuran-3-boronic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address complex biological targets. Among the myriad of building blocks available to the modern chemist, furan-based compounds have garnered significant attention due to their prevalence in biologically active molecules.[1][2] When functionalized with a boronic acid moiety, specifically in the form of 5-Formylfuran-3-boronic acid, a versatile and powerful tool for drug discovery emerges. This technical guide provides a comprehensive exploration of the derivatives of this compound, detailing their synthesis, biological significance, and the experimental protocols pivotal to their development.

Core Attributes of this compound

This compound is a bifunctional organic compound featuring a furan ring substituted with a formyl group at the 5-position and a boronic acid at the 3-position. This unique arrangement of functional groups makes it an exceptionally valuable synthon in organic synthesis, particularly in the realm of medicinal chemistry.

The boronic acid group is a cornerstone of modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[3][4] This reaction is celebrated for its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acid reagents.[5] The formyl group, an aldehyde, serves as a versatile handle for a plethora of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions, allowing for the introduction of diverse pharmacophores.

Synthesis of Furan Boronic Acids

The synthesis of aryl and heteroaryl boronic acids is well-established, with several general methods applicable to the preparation of furan-based analogues.[6] A common and effective strategy involves the lithiation of a halogenated furan precursor followed by quenching with a trialkyl borate ester and subsequent acidic workup.

A patented method for the production of the isomeric 5-formyl-2-furylboronic acid highlights a process that involves the protection of the formyl group of 2-furaldehyde, followed by the addition of a base and a boric acid ester, and subsequent work-up in an acidic medium to isolate the desired product.[7] This approach addresses challenges of low temperature requirements and reproducibility often encountered in the synthesis of such compounds.[7]

Derivatives of this compound in Drug Discovery

The true potential of this compound lies in its ability to serve as a scaffold for a diverse library of derivatives. The strategic modification of both the formyl and boronic acid functionalities allows for the fine-tuning of physicochemical properties and biological activity.

Suzuki-Miyaura Cross-Coupling for Biaryl and Heterobiaryl Scaffolds

The palladium-catalyzed Suzuki-Miyaura coupling is the premier application of this compound in drug discovery.[4][8][9] This reaction enables the facile construction of biaryl and heterobiaryl motifs, which are privileged structures in numerous approved drugs.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A detailed experimental protocol for a nickel-catalyzed Suzuki-Miyaura coupling of 3-furanylboronic acid with 5-bromopyrimidine has been reported and can be adapted for this compound.

  • Reaction Setup: A flame-dried round-bottomed flask is charged with K₃PO₄ (4.50 equiv), 5-bromopyrimidine (1.0 equiv), 3-furanylboronic acid (2.50 equiv), and NiCl₂(PCy₃)₂ (0.500 mol%).

  • Solvent and Atmosphere: The flask is evacuated and backfilled with nitrogen three times. Anhydrous tert-amyl alcohol is added via cannula.

  • Reaction Conditions: The heterogeneous mixture is stirred at 23 °C for 1 hour and then heated to 120 °C for 1 hour.

  • Workup: After cooling, deionized water and diethyl ether are added, and the mixture is stirred. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Derivatization of the Formyl Group

The aldehyde functionality of this compound provides a gateway to a multitude of derivatives.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields amino derivatives. This is a powerful method for introducing basic nitrogen atoms, which can be crucial for target engagement and improving pharmacokinetic properties.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, extending the carbon skeleton and enabling the synthesis of stilbene and chalcone-like structures. Chalcone-boronic acid derivatives, for instance, have been investigated as potential anticancer agents.[6]

  • Oxidation: Oxidation of the formyl group to a carboxylic acid provides a handle for the formation of amides and esters, further expanding the accessible chemical space.

Biological Activities of Furan Boronic Acid Derivatives

While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader class of furan and boronic acid-containing molecules exhibits a wide range of pharmacological activities.

Furan-containing compounds are known to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a boronic acid moiety can significantly enhance or modulate these activities. Boronic acids are known to act as inhibitors of various enzymes, including proteases and serine hydrolases, by forming a reversible covalent bond with active site serine residues.[6]

The following table summarizes the biological activities and corresponding quantitative data for structurally related boronic acid derivatives, providing an indication of the potential of compounds derived from this compound.

Compound ClassTarget/ActivityQuantitative Data (IC₅₀/MIC)Reference
Dipeptide Boronic AcidsProteasome InhibitionCompound 15: IC₅₀ = 4.60 nM[6]
Chalcone-Boronic Acid AnalogsCytotoxic Activity (HCT116 p53+/+ cells)Compound 3: IC₅₀ = 3.85 µM; Compound 8: IC₅₀ = 1.49 µM[6]
5-Trifluoromethyl-2-formylphenylboronic acidAntibacterial (Bacillus cereus)MIC < AN2690[10]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesAntibacterial (Escherichia coli)MIC = 64 µg/mL[1]

Signaling Pathways and Experimental Workflows

The development of derivatives of this compound typically follows a structured workflow from initial synthesis to biological evaluation. The ultimate biological activity of these derivatives will dictate the specific signaling pathways they modulate. For instance, derivatives designed as proteasome inhibitors would interfere with the ubiquitin-proteasome pathway, a critical process for protein degradation and cellular homeostasis.

Below are graphical representations of a typical drug discovery workflow and a simplified representation of the ubiquitin-proteasome pathway.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_development Development start This compound suzuki Suzuki Coupling start->suzuki formyl_der Formyl Group Derivatization start->formyl_der library Compound Library suzuki->library formyl_der->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval

A typical drug discovery workflow for developing novel therapeutics.

UbiquitinProteasomePathway cluster_pathway Ubiquitin-Proteasome Pathway Protein Target Protein Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination (E1, E2, E3 enzymes) Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Ub Ubiquitin Proteasome->Ub Inhibitor Boronic Acid Proteasome Inhibitor Inhibitor->Proteasome Inhibition

Simplified diagram of the Ubiquitin-Proteasome Pathway and the site of action for boronic acid-based inhibitors.

Conclusion

This compound stands as a testament to the power of rational molecular design in modern drug discovery. Its unique combination of a versatile cross-coupling partner and a reactive aldehyde handle provides access to a vast and diverse chemical space. While the exploration of its derivatives is an ongoing endeavor, the established biological activities of related furan and boronic acid-containing compounds strongly suggest that derivatives of this compound hold significant promise for the development of novel therapeutics across a range of disease areas. The continued investigation into the synthesis and biological evaluation of these compounds is a worthy pursuit for the scientific community.

References

Spectroscopic Analysis of 5-Formylfuran-3-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Formylfuran-3-boronic acid, a valuable building block in medicinal chemistry and materials science.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~9.6SingletAldehyde CHO
~8.3SingletFuran C2-H
~7.0SingletFuran C4-H
~5.5Broad SingletBoronic acid B(OH)₂

Note: Predicted values are based on the analysis of similar furan and boronic acid derivatives. The boronic acid protons are often broad and may exchange with water in the solvent.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~185Aldehyde C=O
~155Furan C5
~150Furan C2
~125Furan C4
~120Furan C3

Note: The carbon attached to the boron atom (C3) often exhibits a broader signal and its chemical shift can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, furan ring, and boronic acid moieties.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (boronic acid, hydrogen-bonded)
~3100MediumC-H stretch (furan ring)
~2850, ~2750WeakC-H stretch (aldehyde)
~1680StrongC=O stretch (aldehyde)
~1580, ~1470MediumC=C stretch (furan ring)
~1350StrongB-O stretch
~1020MediumC-O-C stretch (furan ring)
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Ion
139.02081[M-H]⁻ (Predicted)
141.03537[M+H]⁺ (Predicted)
163.01731[M+Na]⁺ (Predicted)

Note: The predicted mass spectrometry data is for the monoisotopic mass of C₅H₅BO₄. The presence of boron isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for boron-containing fragments.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for small organic molecules and should be adapted as necessary for the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. The choice of solvent is critical, as boronic acids can form oligomers, leading to broad signals. Using a solvent like d₄-methanol can sometimes provide sharper spectra.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

    • Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound powder directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Place the sample in the FTIR spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • Ionization Method:

    • Electrospray ionization (ESI) is a common and suitable method for this type of molecule. It can be run in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively.

  • Mass Analysis:

    • Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass.

    • Analyze the isotopic pattern to confirm the presence of boron.

    • Interpret the fragmentation pattern to further support the proposed structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Structure Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

solubility of furan boronic acids in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Furan Boronic Acids in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a critical parameter for their application in organic synthesis, drug development, and materials science. Due to the limited availability of specific quantitative solubility data for furan boronic acids in peer-reviewed literature, this document leverages available qualitative data and quantitative data for analogous compounds, such as phenylboronic acid, to provide a foundational understanding. Detailed experimental protocols for solubility determination are provided to empower researchers to generate specific data for their applications. This guide aims to be an essential resource for scientists working with this important class of compounds.

Introduction to Furan Boronic Acids

Furan boronic acids are bifunctional organic compounds characterized by a furan ring and a boronic acid moiety (-B(OH)₂). They are versatile building blocks in organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The furan moiety is a common scaffold in many biologically active compounds, and its incorporation can significantly influence the pharmacological properties of a molecule. An understanding of the solubility of furan boronic acids in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Factors Influencing the Solubility of Furan Boronic Acids

The solubility of furan boronic acids is governed by a combination of factors related to both the solute and the solvent.

  • Polarity: The presence of the polar boronic acid group, capable of acting as a hydrogen bond donor and acceptor, generally imparts good solubility in polar solvents.[1][2][3] The furan ring itself is a polar aromatic heterocycle. The overall polarity of the molecule, and thus its solubility, can be further modulated by the presence of other substituents on the furan ring.

  • Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can form strong hydrogen bonds with protic solvents like alcohols (e.g., methanol, ethanol) and water, generally leading to higher solubility.[2] Polar aprotic solvents such as DMSO, DMF, and THF can act as hydrogen bond acceptors, also facilitating dissolution.

  • Substituent Effects: The nature and position of substituents on the furan ring can significantly impact solubility.[4] Electron-withdrawing or electron-donating groups can alter the molecule's polarity and its ability to participate in intermolecular interactions.

  • Temperature: The solubility of most solid organic compounds, including furan boronic acids, generally increases with temperature.[5]

  • Formation of Anhydrides (Boroxines): A significant challenge in determining and utilizing boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4][6] This is an equilibrium process that is influenced by the solvent and the presence of water. Boroxines often have different solubility profiles than their corresponding boronic acids, which can lead to inconsistencies in solubility measurements.[6]

Qualitative Solubility of Furan Boronic Acids

While comprehensive quantitative data is scarce, qualitative solubility information for furan-2-boronic acid and furan-3-boronic acid is available from various chemical suppliers and databases.

Furan Boronic AcidSolventQualitative Solubility
Furan-2-boronic acid WaterSlightly Soluble[7]
MethanolSoluble[7]
ChloroformSlightly Soluble[8]
DMSOSlightly Soluble[8]
Furan-3-boronic acid MethanolSoluble[9][10]
Polar SolventsGenerally Soluble[11]

Quantitative Solubility Data for Analogous Compounds

To provide a more quantitative perspective, the solubility of phenylboronic acid, a structurally related compound, is presented below. This data can serve as a useful, albeit approximate, guide for estimating the solubility of furan boronic acids. The introduction of a heteroatom (oxygen in the furan ring) is expected to increase polarity compared to the phenyl ring, which may lead to higher solubility in polar solvents.

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents at Different Temperatures [12]

Solvent293.15 K303.15 K313.15 K323.15 K
Chloroform0.0080.0140.0240.041
3-Pentanone0.0280.0450.0700.105
Acetone0.0400.0620.092-
Dipropyl ether----
MethylcyclohexaneVery LowVery LowVery LowVery Low

Data for Dipropyl ether and Methylcyclohexane indicates high and very low solubility, respectively, without specific mole fraction values provided in the source.[12]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for specific furan boronic acids in their systems, the following established experimental protocols are recommended.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][4] It is a reliable technique for generating solubility curves (solubility vs. temperature).

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Accurately weigh furan boronic acid prep2 Accurately weigh chosen organic solvent prep1->prep2 prep3 Combine in a jacketed glass vessel prep2->prep3 meas1 Place vessel in thermostat bath and stir prep3->meas1 meas2 Slowly increase temperature at a constant rate (e.g., 0.1-0.5 °C/min) meas1->meas2 meas3 Continuously monitor turbidity (e.g., with a luminance probe) meas2->meas3 meas4 Record temperature at which the solution becomes clear meas3->meas4 analysis1 Repeat for different solute-solvent compositions meas4->analysis1 analysis2 Construct solubility curve (solubility vs. temperature) analysis1->analysis2

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

Materials:

  • Furan boronic acid

  • Selected organic solvent(s)

  • Sealed vials (e.g., screw-cap vials with septa)

  • Constant temperature shaker or incubator

  • Syringes and filters (if necessary for sampling)

  • Calibrated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the furan boronic acid to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of the furan boronic acid in the supernatant is then determined using a suitable and validated analytical method, such as HPLC or UV-Vis spectroscopy.

Application in Suzuki-Miyaura Coupling

The solubility of furan boronic acids is a critical factor in the success of Suzuki-Miyaura cross-coupling reactions. The choice of solvent can significantly influence reaction rates and yields. A solvent system must be chosen that can dissolve the furan boronic acid, the coupling partner (typically an aryl halide or triflate), the palladium catalyst, and the base to a sufficient extent for the reaction to proceed efficiently. Common solvent systems include mixtures of toluene, ethanol, and water, or polar aprotic solvents like THF and dioxane.

Logical Relationship in Suzuki-Miyaura Coupling

G cluster_reactants Reactants furan_ba Furan Boronic Acid solvent Solvent System furan_ba->solvent dissolves in product Biaryl Product furan_ba->product react to form aryl_halide Aryl Halide/Triflate aryl_halide->solvent dissolves in aryl_halide->product react to form base Base (e.g., K2CO3) base->solvent dissolves/is suspended in base->product react to form catalyst Palladium Catalyst catalyst->solvent dissolves in catalyst->product react to form solvent->product react to form

References

An In-depth Technical Guide to the Safety and Handling of Organoboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for organoboronic acids. Organoboronic acids are a versatile class of compounds widely utilized in organic synthesis, catalysis, and medicinal chemistry. While generally considered to have low toxicity, their reactivity and potential for causing irritation necessitate careful handling to ensure laboratory safety.[1] This document outlines the potential hazards, recommended handling procedures, emergency protocols, and proper disposal methods associated with these reagents.

Hazard Identification and Risk Assessment

Organoboronic acids are typically crystalline solids that are stable under normal laboratory conditions. However, they can pose several hazards that require careful consideration and mitigation.

1.1. Toxicological Hazards

The acute toxicity of many organoboronic acids is not extensively documented. However, available data for representative compounds indicate a low to moderate order of acute toxicity. It is prudent to handle all organoboronic acids with care, assuming they may be harmful if ingested, inhaled, or absorbed through the skin.

Table 1: Acute Toxicity Data for Phenylboronic Acid

Route of ExposureSpeciesValueReference
Oral LD50Rat740 mg/kg[2][3][4][5]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population.[6]

1.2. Irritant Properties

Many organoboronic acids are known to be irritants. Direct contact with the solid or its dust can cause irritation to the skin, eyes, and respiratory tract.[7] Symptoms of exposure may include redness, itching, and inflammation.

1.3. Reactivity Hazards

Organoboronic acids are generally stable but can react with certain classes of chemicals. It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or exothermic reactions.[5][8] Many are also sensitive to moisture.[4][5][8]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure safe handling, a combination of engineering controls and appropriate personal protective equipment should be utilized.

2.1. Engineering Controls

  • Fume Hood: All manipulations of organoboronic acids, especially those involving dusty powders or the potential for aerosol generation, should be conducted in a certified chemical fume hood.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to minimize the concentration of any airborne dust or vapors.

2.2. Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when working with organoboronic acids:

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact. Gloves should be inspected before each use and changed immediately if contaminated.

  • Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, must be worn to protect the skin.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator should be used.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical for preventing accidents and ensuring the integrity of the compounds.

3.1. General Handling

  • Avoid the generation of dust when handling solid organoboronic acids. Use spatulas for transfers.

  • Keep containers tightly closed when not in use.[7]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where organoboronic acids are handled or stored.

3.2. Storage

  • Store organoboronic acids in a cool, dry, and well-ventilated area.

  • Keep them segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Ensure that storage containers are clearly and accurately labeled with the chemical name and any relevant hazard warnings.

Experimental Protocols

4.1. Protocol for Weighing and Transferring Solid Organoboronic Acids

This protocol outlines the steps for safely weighing and transferring solid organoboronic acids in a laboratory setting.

  • Preparation:

    • Ensure the analytical balance is clean and located inside a chemical fume hood or a ventilated balance enclosure.

    • Gather all necessary materials: the organoboronic acid in its storage container, a clean spatula, weighing paper or a suitable container, and a receiving flask.

    • Don all required PPE as outlined in Section 2.2.

  • Weighing:

    • Place the weighing paper or container on the balance pan and tare the balance.

    • Carefully open the organoboronic acid container.

    • Using the spatula, slowly transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.

    • Once the desired mass is obtained, securely close the primary container.

  • Transfer:

    • Carefully fold the weighing paper to create a funnel-like shape.

    • Position the weighing paper over the opening of the receiving flask.

    • Gently tap the weighing paper to transfer the solid into the flask. A powder funnel can be used for narrow-mouthed flasks.[9]

    • If any residue remains on the weighing paper, it can be rinsed into the flask with a small amount of a compatible solvent that will be used in the subsequent reaction.[9]

  • Cleanup:

    • Clean the spatula and any spills on the balance or surrounding area immediately.

    • Dispose of the weighing paper and any contaminated cleaning materials as hazardous waste.

    • Wash hands thoroughly after completing the procedure.

4.2. Protocol for Quenching Unreacted Organoboronic Acids

This protocol provides a safe method for neutralizing unreacted organoboronic acids at the end of a reaction.

  • Preparation:

    • Ensure the reaction flask is in a well-ventilated fume hood and, if the reaction was conducted at an elevated temperature, allow it to cool to room temperature.

    • Have an ice bath readily available in case of an exothermic reaction.

    • Prepare a quenching solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent.

  • Quenching Procedure:

    • With stirring, slowly add the quenching solution dropwise to the reaction mixture.

    • Monitor the reaction for any signs of an exothermic event (e.g., temperature increase, gas evolution). If an exotherm is observed, slow the addition rate and/or cool the flask with the ice bath.

    • Continue adding the quenching solution until the reaction is complete and any reactive intermediates are consumed.

  • Workup:

    • Once the quench is complete, proceed with the appropriate aqueous workup for your specific reaction. This typically involves separating the organic and aqueous layers.

    • The aqueous layer containing the quenched boronic acid species should be disposed of as hazardous waste.

Spill and Emergency Procedures

In the event of a spill or other emergency, prompt and appropriate action is crucial to minimize hazards.

5.1. Small Spills (Contained within a fume hood)

  • Alert personnel in the immediate area.

  • Contain the spill with an inert absorbent material like vermiculite or sand.

  • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

5.2. Large Spills (Outside of a fume hood)

  • Evacuate all non-essential personnel from the area.

  • Ventilate the area if it is safe to do so.

  • Call for emergency assistance and inform them of the nature of the spill.

  • Prevent entry into the contaminated area until it has been deemed safe by emergency responders.

5.3. First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All waste materials contaminated with organoboronic acids, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect all organoboronic acid waste in clearly labeled, sealed, and compatible containers.

  • Dispose of the waste through your institution's hazardous waste management program. Do not dispose of organoboronic acids down the drain.[10]

Visualized Workflows

General Experimental Workflow for Handling Organoboronic Acids

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Solid prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer reaction_run Conduct Reaction handling_transfer->reaction_run reaction_monitor Monitor Progress reaction_run->reaction_monitor cleanup_quench Quench Reaction reaction_monitor->cleanup_quench cleanup_workup Aqueous Workup cleanup_quench->cleanup_workup cleanup_dispose Dispose of Waste cleanup_workup->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_workup->cleanup_decontaminate

Caption: A typical workflow for experiments involving organoboronic acids.

Decision Tree for Organoboronic Acid Spill Response

G spill Spill Occurs is_large Is the spill large or outside a fume hood? spill->is_large evacuate Evacuate Area is_large->evacuate Yes small_spill Small Spill Procedure is_large->small_spill No call_emergency Call Emergency Services evacuate->call_emergency secure_area Secure Area call_emergency->secure_area alert_others Alert Others Nearby small_spill->alert_others contain_spill Contain with Absorbent alert_others->contain_spill collect_waste Collect Waste contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate

Caption: A decision-making guide for responding to organoboronic acid spills.

References

Navigating the Supply and Application of 5-Formylfuran-3-boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A critical building block for advancements in medicinal chemistry and materials science, 5-Formylfuran-3-boronic acid (CAS No. 62306-80-3) is a versatile heterocyclic compound increasingly sought after for its role in the synthesis of complex organic molecules. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of its commercial availability, key chemical properties, and practical application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Supplier Overview

A crucial first step in any research endeavor is the procurement of high-quality starting materials. This compound is available from a range of commercial suppliers, with purity levels typically quoted between 95% and 99%. Pricing and available quantities vary, and researchers are advised to contact suppliers directly for the most current information. The following table summarizes a selection of commercial sources for this reagent.

SupplierPurityAvailable QuantitiesPrice (USD)
BLD Pharmatech Co., Ltd.98%InquireInquire
Alfa Chemical99%5g, 10g, 25g, 50gInquire[1]
AK Scientific, Inc.>95%1g$313[2]
Alichem>95%1g$219.05[2]
ChemShuttle95%25g, 100g, 500g$360 (25g), $1340 (100g), $3000 (500g)
CookeChem98%InquireInquire[3]
MySkinRecipes99%250mg~$17 (converted from THB)[4]

Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to confirm details with the respective suppliers.

Physicochemical Properties

Understanding the properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

PropertyValue
CAS Number 62306-80-3
Molecular Formula C₅H₅BO₄[5]
Molecular Weight 139.90 g/mol [4]
Appearance Solid
Storage Conditions Inert atmosphere, store in freezer, under -20°C
IUPAC Name (5-formylfuran-3-yl)boronic acid

Experimental Protocols: Synthesis and Application

A primary application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds. Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound.

Representative Suzuki-Miyaura Coupling Protocol

This protocol outlines the general procedure for the cross-coupling of an aryl halide with a boronic acid, in this case, this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: The chosen solvent is added, followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: The mixture is heated to the desired temperature (often between 80-110 °C) and stirred until the reaction is complete, as monitored by an appropriate technique such as TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. Water and an organic solvent (e.g., ethyl acetate) are added, and the layers are separated. The aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Workflow and Pathway Visualizations

To further elucidate the processes involved, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a generalized experimental workflow for the coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (+ R-X) pd0->oxidative_addition pd_complex R-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation (+ Ar-B(OH)2) pd_complex->transmetalation pd_intermediate R-Pd(II)-Ar transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar Product reductive_elimination->product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Product Isolation reagents Combine Aryl Halide, This compound, & Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent_catalyst Add Solvent and Pd Catalyst inert->solvent_catalyst heating Heat and Stir solvent_catalyst->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification

Caption: Generalized Suzuki-Miyaura Experimental Workflow.

This guide serves as a foundational resource for researchers working with this compound. By providing a consolidated view of its commercial sourcing and a practical framework for its application, it aims to facilitate the innovative synthesis of novel compounds for a wide range of scientific applications.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Formylfuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organic halide or triflate.[2] In the realm of pharmaceutical and materials science, the incorporation of heteroaromatic moieties is a key strategy for modulating the physicochemical and pharmacological properties of target molecules.

5-Formylfuran-3-boronic acid is a valuable building block, providing a decorated furan scaffold that is present in numerous biologically active compounds. However, like many heteroaryl boronic acids, its application in Suzuki-Miyaura coupling can be challenging due to potential side reactions such as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[3] Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial for achieving high yields and purity.

This document provides detailed protocols and application notes for the successful Suzuki-Miyaura coupling of this compound with a variety of aryl halides.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[2]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.[4]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

The presence of a base is critical for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4]

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of similar furan-based boronic acids and can be used as a starting point for optimization.[5]

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general method suitable for a wide range of aryl bromides and iodides.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-bromoanisole, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0-3.0 equivalents).

  • Add the palladium catalyst, such as a combination of Pd(OAc)₂ (2-5 mol%) and PPh₃ (4-10 mol%).

  • Add degassed 1,4-dioxane and water in a suitable ratio (e.g., 4:1).

  • Stir the reaction mixture at a temperature ranging from 80 °C to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-formylfuran.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

For certain substrates, particularly aryl chlorides, nickel catalysts can offer improved reactivity.[6] This protocol is adapted from a procedure for 3-furanylboronic acid.[5]

Materials:

  • This compound

  • Aryl halide (e.g., 5-bromopyrimidine)

  • Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous

  • tert-Amyl alcohol (degassed)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a flame-dried round-bottomed flask under an inert atmosphere, charge anhydrous potassium phosphate (4.5 equivalents).

  • Add the aryl halide (1.0 equivalent), this compound (2.5 equivalents), and NiCl₂(PCy₃)₂ (0.5-5 mol%).

  • Add degassed tert-amyl alcohol.

  • Stir the heterogeneous mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC.[5]

  • Cool the mixture to room temperature, add deionized water and diethyl ether, and stir for 15 minutes.[5]

  • Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the residue by recrystallization or column chromatography.[5]

Data Presentation

While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table provides representative yields for the coupling of a closely related substrate, (5-formylthiophen-2-yl)boronic acid, which can serve as a benchmark for expected outcomes.[7]

Table 1: Representative Yields for Suzuki-Miyaura Coupling of a Heteroaryl Formylboronic Acid [7]

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O1003~80
4-BromoanisoleXPhos G4K₂CO₃Dioxane/H₂O801>95
4-IodoanisoleXPhos G4K₂CO₃Dioxane/H₂O801>95

Note: Yields are based on the coupling of (5-formylthiophen-2-yl)boronic acid and are intended to be illustrative.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pdiia Ar-Pd(II)-X (L2) oxidative_addition->pdiia transmetalation Transmetalation pdiib Ar-Pd(II)-Ar' (L2) transmetalation->pdiib reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]- boronic_acid->boronate base Base base->boronate boronate->transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - this compound - Aryl Halide - Base - Catalyst/Ligand solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure Product purify->product

References

Applications of 5-Formylfuran-3-boronic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylfuran-3-boronic acid is a versatile bifunctional reagent in organic synthesis, serving as a valuable building block for the construction of complex molecular architectures. Its furan core, substituted with both a reactive formyl group and a boronic acid moiety, allows for sequential or orthogonal functionalization. This unique structure makes it a key intermediate in the synthesis of a variety of heterocyclic compounds, particularly in the development of novel therapeutic agents and advanced materials. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Simultaneously, the aldehyde functionality provides a handle for a wide range of chemical transformations, including reductive amination, condensation reactions, and the formation of various heterocyclic systems.

Core Applications

The primary application of this compound lies in its utility as a precursor for the synthesis of substituted furan derivatives. These motifs are prevalent in numerous biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. This compound serves as an effective coupling partner with a range of aryl and heteroaryl halides, as well as benzyl phosphates. This reaction is fundamental in the synthesis of complex biaryl and heteroaryl structures that are often the core of drug candidates.

General Reaction Scheme:

Data Presentation

The following tables summarize quantitative data for representative Suzuki-Miyaura coupling reactions involving this compound and its pinacol ester derivative, as described in the patent literature.

Table 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

EntryAryl HalideCatalystBaseSolventTemperatureProductReference
14-Bromo-2-(trifluoromethyl)benzonitrile10% Palladium on CarbonSodium CarbonateEthanolReflux4-(5-Formylfuran-3-yl)-2-(trifluoromethyl)benzonitrile[1][2][3][4][5]

Table 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester with a Benzyl Phosphate

EntryElectrophileCatalyst SystemSolventProductReference
1Benzyl diethyl phosphatePalladium(II) Acetate / Triphenylphosphine2:1 Acetonitrile/Isopropanol4-Benzyl-furan-2-carbaldehyde[6]

Experimental Protocols

Protocol 1: Synthesis of 4-(5-Formylfuran-3-yl)-2-(trifluoromethyl)benzonitrile via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-bromo-2-(trifluoromethyl)benzonitrile.[1][2][3][4][5]

Materials:

  • This compound (2.2 mmol, 0.31 g)

  • 4-Bromo-2-(trifluoromethyl)benzonitrile (0.19 mmol, 0.50 g)

  • 10% Palladium on carbon (0.090 g)

  • Sodium carbonate (8.0 mmol, 0.85 g)

  • Ethanol (20 ml)

  • Nitrogen gas supply

  • Standard reflux apparatus

Procedure:

  • To a stirred solution of this compound (0.31 g, 2.2 mmol), 10% palladium on carbon (0.090 g), and sodium carbonate (0.85 g, 8.0 mmol) in ethanol (10 ml), add a solution of 4-bromo-2-(trifluoromethyl)benzonitrile (0.50 g, 0.19 mmol) in ethanol (10 ml) under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for two hours.

  • After two hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with additional ethanol.

  • Filter the mixture to remove the catalyst.

  • The filtrate containing the desired product can be further purified by standard chromatographic techniques.

Protocol 2: Synthesis of 4-Benzyl-furan-2-carbaldehyde via Suzuki-Miyaura Coupling

This protocol details the synthesis of 4-benzyl-furan-2-carbaldehyde from this compound pinacol ester and benzyl diethyl phosphate.[6]

Materials:

  • This compound pinacol ester (3.95 mmol, 878 mg)

  • Benzyl diethyl phosphate (5.14 mmol, 1.25 g)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Acetonitrile (CH₃CN)

  • Isopropyl alcohol

  • Standard reaction vessel and stirring equipment

Procedure:

  • In a suitable reaction vessel, dissolve triphenylphosphine and Pd(OAc)₂ in a 2:1 mixture of acetonitrile and isopropyl alcohol.

  • Add this compound pinacol ester (878 mg, 3.95 mmol) and benzyl diethyl phosphate (1.25 g, 5.14 mmol) to the catalyst solution.

  • Stir the reaction mixture at room temperature. The original patent does not specify the reaction time, so monitoring by TLC or LC-MS is recommended to determine completion.

  • Upon completion, the reaction mixture is poured into water (600 mL) and extracted with ethyl acetate (4 x 500 mL).

  • The combined organic extracts are passed through a pad of Celite®/Silica-gel to remove solid material.

  • The solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield the final product.

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

experimental_workflow_1 reagents Reactants: This compound 4-Bromo-2-(trifluoromethyl)benzonitrile 10% Pd/C, Na2CO3, Ethanol reaction Reaction: Reflux for 2 hours under N2 atmosphere reagents->reaction workup Workup: Cool to RT Dilute with Ethanol Filter reaction->workup product Product: 4-(5-Formylfuran-3-yl)-2- (trifluoromethyl)benzonitrile workup->product experimental_workflow_2 reagents Reactants: This compound pinacol ester Benzyl diethyl phosphate Pd(OAc)2, PPh3 CH3CN/IPA reaction Reaction: Stir at RT (Monitor for completion) reagents->reaction workup Workup: Pour into water Extract with EtOAc Filter through Celite/Silica reaction->workup purification Purification: Flash Chromatography workup->purification product Product: 4-Benzyl-furan-2-carbaldehyde purification->product drug_discovery_pathway start This compound (Bifunctional Building Block) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki intermediate Substituted Furan Intermediate suzuki->intermediate aldehyde_chem Aldehyde Chemistry (e.g., Reductive Amination, Condensation) diversification Further Chemical Modification aldehyde_chem->diversification intermediate->aldehyde_chem library Library of Diverse Compounds diversification->library screening Biological Screening (e.g., Enzyme Assays) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

5-Formylfuran-3-boronic Acid: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylfuran-3-boronic acid is a key building block in medicinal chemistry, offering a unique combination of reactive functionalities that enable the synthesis of diverse and complex molecular architectures. Its furan core, a common motif in biologically active compounds, coupled with a strategically placed boronic acid and a formyl group, makes it an invaluable tool for drug discovery and development. The boronic acid moiety is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] This allows for the facile introduction of various aryl and heteroaryl substituents. Simultaneously, the formyl group serves as a versatile handle for a wide array of chemical transformations, including reductive amination, oxidation, and olefination, further expanding the accessible chemical space.

Application Notes

A Privileged Scaffold for Kinase and Enzyme Inhibitors

The structural attributes of this compound make it an ideal starting point for the synthesis of targeted therapies, particularly in oncology. Furan-containing compounds have been identified as potent inhibitors of various kinases and enzymes implicated in cancer progression. For instance, derivatives of furan boronic acids have been explored as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key regulator of tumor adaptation to low-oxygen environments.

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition:

Under hypoxic conditions, characteristic of solid tumors, HIF-1α stabilization and subsequent dimerization with HIF-1β leads to the transcriptional activation of genes involved in angiogenesis, glucose metabolism, and cell survival.[2] The furan scaffold can be elaborated through Suzuki-Miyaura coupling to introduce aromatic moieties that mimic the binding interactions of endogenous ligands or known inhibitors. The formyl group can be converted into various functional groups, such as amides or sulfonamides, to enhance binding affinity and selectivity for the HIF-1α target.

Workflow for Drug Discovery using this compound

The utilization of this compound in a drug discovery workflow typically involves a multi-step process, beginning with computational design and culminating in the identification of a lead compound.

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A In Silico Screening & Ligand Design B Suzuki-Miyaura Coupling (this compound + Ar-X) A->B C Derivatization of Formyl Group (e.g., Reductive Amination) B->C D Library Synthesis C->D E High-Throughput Screening (Biochemical/Cell-based Assays) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I In Vivo Efficacy Studies H->I J ADME/Tox Profiling I->J K Candidate Selection J->K

Drug discovery workflow using this compound.

Experimental Protocols

Protocol 1: Synthesis of a Representative HIF-1α Inhibitor Candidate via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a hypothetical inhibitor candidate, N-((5-(4-chlorophenyl)furan-3-yl)methyl)acetamide, using this compound as the starting material.

Materials:

  • This compound

  • 1-Bromo-4-chlorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Sodium borohydride (NaBH₄)

  • Ammonium acetate

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Suzuki-Miyaura Coupling:

    • In a round-bottom flask, combine this compound (1.0 mmol), 1-bromo-4-chlorobenzene (1.2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).

    • Add toluene (10 mL), ethanol (2 mL), and a 2M aqueous solution of potassium carbonate (2 mL).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 5-(4-chlorophenyl)furan-3-carbaldehyde.

  • Reductive Amination and Acetylation:

    • Dissolve 5-(4-chlorophenyl)furan-3-carbaldehyde (1.0 mmol) in methanol (10 mL).

    • Add ammonium acetate (5.0 mmol) and stir for 30 minutes at room temperature.

    • Cool the mixture to 0 °C and add sodium borohydride (1.5 mmol) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane.

    • To the dichloromethane solution, add acetic anhydride (1.5 mmol) and triethylamine (2.0 mmol).

    • Stir the mixture at room temperature for 2 hours.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, N-((5-(4-chlorophenyl)furan-3-yl)methyl)acetamide.

Protocol 2: In Vitro HIF-1α Inhibition Assay (Cell-Based Reporter Assay)

This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized compound on HIF-1α transcriptional activity.

Materials:

  • HeLa cells stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct.

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Synthesized inhibitor compound

  • Dimethyl sulfoxide (DMSO)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture the HRE-luciferase HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Treatment and Hypoxia Induction:

    • Prepare serial dilutions of the synthesized inhibitor compound in DMSO.

    • Treat the cells with varying concentrations of the inhibitor (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only).

    • Incubate the plate under hypoxic conditions (1% O₂) for 16 hours.

  • Luciferase Assay:

    • After the incubation period, remove the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Add the luciferase substrate to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase or a cell viability assay).

    • Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The following table summarizes hypothetical biological activity data for a series of compounds derived from this compound, targeting HIF-1α.

Compound IDR Group (at furan C5)Modification (at formyl position)HIF-1α Inhibition IC₅₀ (µM)
Cpd-1 4-ChlorophenylAcetamide5.2
Cpd-2 4-MethoxyphenylAcetamide12.8
Cpd-3 3,4-DichlorophenylAcetamide2.1
Cpd-4 4-ChlorophenylSulfonamide3.5
Cpd-5 4-ChlorophenylCarboxylic acid> 50

Visualizations

HIF-1α Signaling Pathway

The following diagram illustrates the simplified signaling pathway of HIF-1α, a key target for anticancer drug development. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, this degradation is inhibited, allowing HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.

HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a_normoxia->PHDs Hydroxylation VHL VHL E3 Ligase PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α (Stabilized) Nucleus Nucleus HIF1a_hypoxia->Nucleus Translocation HIF1_dimer HIF-1 Dimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE HRE (Hypoxia Response Element) HIF1_dimer->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Inhibitor Inhibitor (Derived from this compound) Inhibitor->HIF1_dimer Inhibition

Simplified HIF-1α signaling pathway and point of intervention.
Logical Relationship of this compound in Inhibitor Synthesis

This diagram illustrates the logical relationship between the key structural components of this compound and their roles in the synthesis of a targeted inhibitor.

Logical_Relationship Start This compound Furan Core Boronic Acid (-B(OH)₂) Formyl Group (-CHO) Scaffold Bioactive Scaffold Start:f1->Scaffold Coupling Suzuki-Miyaura Coupling Start:f2->Coupling Derivatization Further Derivatization Start:f3->Derivatization Inhibitor Targeted Inhibitor Scaffold->Inhibitor Coupling->Inhibitor Derivatization->Inhibitor

Structural contributions to inhibitor synthesis.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles utilizing 5-Formylfuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylfuran-3-boronic acid is a versatile bifunctional building block with significant potential in the synthesis of novel heterocyclic compounds for drug discovery and development. The presence of both a boronic acid moiety and a formyl group on the furan scaffold allows for sequential or tandem reactions to construct complex molecular architectures. The boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] The aldehyde functionality provides a handle for subsequent transformations, such as condensations and cyclizations, to build fused heterocyclic ring systems.

Boronic acid derivatives are of growing interest in medicinal chemistry.[2][3][4][5] Their unique ability to form reversible covalent bonds with biological nucleophiles makes them attractive pharmacophores for enzyme inhibitors.[3] The furan ring itself is a privileged structure found in numerous biologically active compounds. This document provides detailed protocols for the synthesis of a novel furo[3,2-b]pyridopyrimidine scaffold starting from this compound, highlighting its application in the generation of diverse compound libraries for screening and lead optimization in drug development programs.

Core Synthetic Strategy: Suzuki-Miyaura Coupling Followed by Intramolecular Cyclization

The primary strategy outlined involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: this compound is coupled with a suitable amino-substituted heterocyclic halide to form a biaryl intermediate.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular condensation reaction to yield the final fused heterocyclic product.

This approach allows for the introduction of diversity at various points in the synthetic sequence, making it amenable to library synthesis for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-(5-formylfuran-3-yl)pyridine via Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the nickel-catalyzed coupling of 3-furanylboronic acid with 5-bromopyrimidine and is expected to provide the desired product in good yield.[6] Nickel catalysis presents a more cost-effective and sustainable alternative to palladium for certain cross-coupling reactions.[6]

Materials:

  • This compound (1.0 equiv)

  • 2-Amino-3-bromopyridine (1.2 equiv)

  • Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (5 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 140 mg), 2-amino-3-bromopyridine (1.2 mmol, 208 mg), potassium phosphate (3.0 mmol, 637 mg), and bis(tricyclohexylphosphine)nickel(II) chloride (0.05 mmol, 37 mg).

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3-(5-formylfuran-3-yl)pyridine.

Protocol 2: Synthesis of Furo[3',2':5,6]pyrido[2,3-d]pyrimidin-4(3H)-one via Intramolecular Cyclization

This protocol describes the intramolecular cyclization of the intermediate synthesized in Protocol 1 to form the novel furo[3',2':5,6]pyrido[2,3-d]pyrimidin-4(3H)-one. This type of condensation is a common strategy for the formation of fused pyrimidinone rings.

Materials:

  • 2-Amino-3-(5-formylfuran-3-yl)pyridine (1.0 equiv)

  • Formamide

  • Formic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-(5-formylfuran-3-yl)pyridine (1.0 mmol, 201 mg) in formamide (5 mL).

  • Add a catalytic amount of formic acid (2-3 drops).

  • Heat the reaction mixture to 150-160 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water (30 mL) with stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude Furo[3',2':5,6]pyrido[2,3-d]pyrimidin-4(3H)-one.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or dimethylformamide/water) to obtain the purified product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized compounds. The values are based on typical yields and analytical data for similar heterocyclic syntheses.

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsCatalyst/SolventTemp. (°C)Time (h)Expected Yield (%)
1Suzuki-Miyaura CouplingThis compound, 2-Amino-3-bromopyridineNiCl₂(PCy₃)₂ / 1,4-Dioxane10012-2470-85
2Intramolecular Cyclization2-Amino-3-(5-formylfuran-3-yl)pyridineFormamide / Formic acid150-1604-665-80

Table 2: Characterization Data for Synthesized Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected MS (m/z)
2-Amino-3-(5-formylfuran-3-yl)pyridineC₁₀H₈N₂O₂200.189.6 (s, 1H, CHO), 8.2-7.0 (m, 5H, Ar-H), 5.5 (br s, 2H, NH₂)185.0 (CHO), 160-110 (Ar-C)201.1 [M+H]⁺
Furo[3',2':5,6]pyrido[2,3-d]pyrimidin-4(3H)-oneC₁₁H₆N₃O₂212.1811.5 (br s, 1H, NH), 8.5-7.5 (m, 5H, Ar-H)165.0 (C=O), 160-110 (Ar-C)213.1 [M+H]⁺

Visualizations

Experimental Workflow

experimental_workflow cluster_suzuki Protocol 1: Suzuki-Miyaura Coupling cluster_cyclization Protocol 2: Intramolecular Cyclization start This compound + 2-Amino-3-bromopyridine reagents NiCl₂(PCy₃)₂ K₃PO₄ 1,4-Dioxane start->reagents Add reaction1 Heating at 100°C reagents->reaction1 Initiate workup1 Aqueous Workup & Purification reaction1->workup1 Cool & Process intermediate 2-Amino-3-(5-formylfuran-3-yl)pyridine workup1->intermediate Isolate intermediate2 2-Amino-3-(5-formylfuran-3-yl)pyridine reagents2 Formamide Formic Acid (cat.) intermediate2->reagents2 Dissolve & Add reaction2 Heating at 150-160°C reagents2->reaction2 Initiate workup2 Precipitation & Recrystallization reaction2->workup2 Cool & Process product Furo[3',2':5,6]pyrido[2,3-d]pyrimidin-4(3H)-one workup2->product Isolate

Caption: Synthetic workflow for the preparation of a novel furo-pyridopyrimidinone.

Generic Drug Discovery Pathway

drug_discovery_pathway cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials synthesis Synthesis of Novel Furo-pyridopyrimidinone Library hts High-Throughput Screening (HTS) synthesis->hts Compound Library hit_id Hit Identification hts->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Identified Hits admet ADMET Profiling lead_opt->admet Optimized Leads in_vivo In Vivo Efficacy Studies admet->in_vivo clinical_trials Phase I, II, III in_vivo->clinical_trials Candidate Drug

Caption: A generalized workflow for drug discovery and development.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel fused heterocyclic systems. The presented protocols for a Suzuki-Miyaura coupling followed by an intramolecular cyclization provide a robust and adaptable methodology for generating libraries of furo-pyridopyrimidinone derivatives. These compounds, possessing a unique and rigid scaffold, are promising candidates for screening in various drug discovery programs targeting a wide range of therapeutic areas. The ability to readily modify the substitution pattern on the heterocyclic coupling partner allows for fine-tuning of the physicochemical and pharmacological properties of the final products, facilitating the identification of potent and selective drug candidates.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Furan-3-Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan moiety is a critical heterocyclic scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and ability to serve as a bioisostere for phenyl rings. The synthesis of 3-substituted furans via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions involving furan-3-boronic acid and its derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable for the synthesis of 3-arylfurans, which are prevalent in numerous biologically active molecules.

General Mechanism: Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L_n pdiix R-Pd(II)L_n-X pd0->pdiix Oxidative Addition pdiir R-Pd(II)L_n-R' pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination product R-R' pdiir->product boronic_acid R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ boronic_acid->boronate base Base halide R-X

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling of Furan-3-Boronic Acid

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of furan-3-boronic acid with various aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Chloroanisole2XPhos (4)K₃PO₄THF/H₂O400.593[1]
25-BromopyrimidineNiCl₂(PCy₃)₂ (0.5)-K₃PO₄t-Amyl Alcohol120195[2]
32-Chloro-4,6-dimethoxypyrimidineAllyl-Pd-NHC (0.15)-K₂CO₃MeOH/THFRT-~65[3]
4IodobenzenePd(PPh₃)₄ (2)-K₂CO₃aq. DMF80-852471[4]
54-BromobenzonitrilePd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol85-High[5]

Note: Entry 2 utilizes a Nickel catalyst, providing a comparative protocol.

Experimental Protocol: Suzuki-Miyaura Coupling of Furan-3-Boronic Acid with 4-Chloroanisole[1]

This protocol describes a rapid Suzuki-Miyaura coupling reaction at room temperature.

Materials:

  • Furan-3-boronic acid

  • 4-Chloroanisole

  • XPhos Pd G2 precatalyst (or a combination of a Pd(0) source and XPhos ligand)

  • Potassium phosphate (K₃PO₄)

  • Tetrahydrofuran (THF), degassed

  • Water, degassed

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add furan-3-boronic acid (1.5 mmol), 4-chloroanisole (1.0 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, weigh the XPhos Pd G2 precatalyst (2 mol%).

  • Evacuate and backfill the reaction vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the precatalyst to the reaction vial.

  • Add degassed THF (2 mL) and degassed water (1 mL) to the reaction mixture via syringe.

  • Stir the reaction vigorously at 40°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30 minutes.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)furan.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of 3-alkynylfurans.

General Mechanism: Sonogashira Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pdiix R-Pd(II)L_n-X pd0->pdiix Oxidative Addition pdiir R-Pd(II)L_n-C≡CR' pdiix->pdiir Transmetalation cux Cu-X pdiix->cux From Pd Cycle pdiir->pd0 Reductive Elimination product R-C≡CR' pdiir->product halide R-X cu_acetylide Cu-C≡CR' cu_acetylide->pdiir To Pd Cycle cu_acetylide->cux alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation base Base

Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.

Data Presentation: Sonogashira Coupling of 3-Iodofurans

The following table presents data for the Sonogashira coupling of 3-iodofuran derivatives with terminal alkynes.

Entry3-Iodofuran DerivativeTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,5-Diphenyl-3-iodofuranPhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60685[3]
22-Butyl-5-phenyl-3-iodofuran1-HexynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF80878[3]
Experimental Protocol: Sonogashira Coupling of 2,5-Disubstituted-3-iodofuran with a Terminal Alkyne[3]

This protocol outlines the general procedure for the synthesis of 3-alkynylfurans.

Materials:

  • 2,5-Disubstituted-3-iodofuran

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 2,5-disubstituted-3-iodofuran (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol).

  • To the stirred solution, add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to 60°C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 3-alkynylfuran product.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. This reaction provides a route to vinyl-substituted furans.

General Mechanism: Heck Catalytic Cycle

The Heck reaction follows a catalytic cycle similar to other palladium-catalyzed cross-couplings.

Heck_Cycle pd0 Pd(0)L_n pdiix R-Pd(II)L_n-X pd0->pdiix Oxidative Addition insertion_intermediate Intermediate pdiix->insertion_intermediate Migratory Insertion product_complex Product Complex insertion_intermediate->product_complex β-Hydride Elimination product_complex->pd0 Base-assisted Regeneration product Substituted Alkene product_complex->product halide R-X alkene Alkene base Base

Caption: Generalized catalytic cycle for the Heck reaction.

Data Presentation: Heck Reaction of Furan Derivatives

The following table provides examples of Heck reactions involving furan derivatives.

EntryFuran DerivativeAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-BromofuranStyrenePd(OAc)₂ (2)K₂CO₃DMF12012Moderate
22,3-DihydrofuranIodobenzene[PdCl(allyl)]₂ (1)K₂CO₃DMF70259[6]
Experimental Protocol: Heck Arylation of 2,3-Dihydrofuran[6]

This protocol describes the arylation of 2,3-dihydrofuran with iodobenzene.

Materials:

  • 2,3-Dihydrofuran

  • Iodobenzene

  • Allylpalladium(II) chloride dimer [[PdCl(allyl)]₂]

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Mesitylene (internal standard)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add K₂CO₃ (4.34 mmol) and [PdCl(allyl)]₂ (0.0356 mmol, 1 mol%).

  • Add DMF (6 mL), iodobenzene (3.57 mmol), 2,3-dihydrofuran (8.59 mmol), and mesitylene (0.15 mL) as an internal standard.

  • Heat the reaction mixture to 70°C for 2 hours.

  • After cooling, quench the reaction with water (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Analyze the crude product by GC-MS to determine the yield. Further purification can be performed by column chromatography.

Experimental Workflow

A general workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below.

Experimental_Workflow start Start reagents Weigh Reactants: Aryl Halide, Boronic Acid, Base start->reagents setup Assemble Reaction Vessel (e.g., Schlenk flask) reagents->setup catalyst Prepare Catalyst System: Pd source & Ligand (if needed) catalyst->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert addition Add Reagents & Catalyst to Vessel inert->addition solvent Add Degassed Solvent addition->solvent reaction Heat & Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction & Perform Aqueous Workup monitoring->workup Complete purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized furan derivatives. The Suzuki-Miyaura, Sonogashira, and Heck reactions provide efficient and versatile routes to 3-aryl, 3-alkynyl, and 3-vinylfurans, respectively. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction outcomes. The protocols and data presented herein serve as a valuable resource for researchers in the design and execution of these important transformations.

References

Application Notes and Protocols: Protecting Group Strategies for the Formyl Group in Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the protection of the formyl group, as an acetal, in boronic acid reactions, particularly the Suzuki-Miyaura cross-coupling. The use of a protecting group for the aldehyde functionality is often crucial to prevent undesired side reactions and ensure high yields of the desired biaryl product.

Introduction

The formyl group is a versatile functional handle in organic synthesis. However, its reactivity can be incompatible with the conditions of many cross-coupling reactions, including the palladium-catalyzed Suzuki-Miyaura coupling. The aldehyde can undergo side reactions such as aldol condensation or oxidation under the basic and sometimes heated conditions of the coupling reaction. To circumvent these issues, a protecting group strategy is often employed.

The ideal protecting group for the formyl group in this context should be:

  • Easy and efficient to introduce.

  • Stable to the basic and nucleophilic conditions of the Suzuki-Miyaura coupling.

  • Readily removed under mild conditions that do not affect the newly formed C-C bond or other sensitive functional groups.

Acetals, particularly cyclic acetals such as 1,3-dioxolanes, are excellent choices for protecting aldehydes during Suzuki-Miyaura reactions. They are stable to bases, nucleophiles, and hydrides, yet can be readily cleaved under acidic conditions.[1][2][3]

Orthogonal Protection Strategy

In molecules containing both a formyl group and a boronic acid, an orthogonal protection strategy is key. This involves the protection of the aldehyde as an acetal, which is stable to the subsequent boronic acid reaction. The boronic acid itself can be used as a free acid or protected as an ester (e.g., a pinacol ester) to enhance stability and ease of purification.[4][5][6] This dual-protection scheme allows for the selective reaction of the boronic acid moiety while the formyl group remains masked.

Orthogonal_Protection cluster_0 Step 1: Protection of Formyl Group cluster_1 Step 2: Boronic Acid Reaction cluster_2 Step 3: Deprotection Formyl_Boronic_Acid Formyl-substituted Aryl Boronic Acid Acetal_Protected Acetal-Protected Aryl Boronic Acid Formyl_Boronic_Acid->Acetal_Protected Diol, Acid Catalyst Suzuki_Product_Protected Acetal-Protected Biaryl Product Acetal_Protected->Suzuki_Product_Protected Pd Catalyst, Base (Suzuki Coupling) Aryl_Halide Aryl Halide Aryl_Halide->Suzuki_Product_Protected Final_Product Formyl-substituted Biaryl Product Suzuki_Product_Protected->Final_Product Acidic Hydrolysis suzuki_mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product experimental_workflow Start Start: 4-Formylphenylboronic Acid Protection Acetal Protection (Protocol 1) Start->Protection Protected_Intermediate Protected Intermediate: 2-(4-Boronophenyl)-1,3-dioxolane Protection->Protected_Intermediate Suzuki Suzuki-Miyaura Coupling (Protocol 2) Protected_Intermediate->Suzuki Protected_Product Protected Product: Acetal-Protected Biaryl Suzuki->Protected_Product Deprotection Acetal Deprotection (Protocol 3) Protected_Product->Deprotection Final_Product Final Product: Formyl-Substituted Biaryl Deprotection->Final_Product

References

Large-Scale Synthesis of Functionalized Furan Boronic Acids: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of functionalized furan boronic acids, key intermediates in the development of novel therapeutics. These compounds are particularly valuable for their role in constructing complex molecular architectures, notably in the synthesis of kinase inhibitors for cancer therapy.

Introduction

Furan boronic acids are versatile building blocks in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their ability to form carbon-carbon bonds with high efficiency and functional group tolerance makes them indispensable in medicinal chemistry. This is particularly evident in the synthesis of targeted cancer therapies, where furan boronic acid moieties can be found in molecules designed to inhibit key signaling pathways involved in cell proliferation and survival. This note details scalable synthetic routes to these valuable compounds and their application in the synthesis of potent kinase inhibitors.

Data Presentation: Synthesis of 5-Formylfuran-2-boronic Acid

The following table summarizes quantitative data for a large-scale synthesis of 5-formylfuran-2-boronic acid, a widely used functionalized furan boronic acid.

ParameterValueReference
Starting Material 2-Furaldehyde (via its diethylacetal)[1]
Key Reagents n-Butyllithium, Triisopropyl borate[1]
Solvent Tetrahydrofuran (THF)[1]
Reaction Temperature -10°C to 0°C[1]
Crude Yield 75%[1]
Purification Method Recrystallization[1]
Recrystallization Solvents Acetonitrile/Water[1]
Final Yield (after recrystallization) 90%[1]
Purity High (white crystalline solid)[1]
Scale Multi-gram[1]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 5-Formylfuran-2-boronic Acid

This protocol is adapted from a patented, scalable method.[1]

Materials:

  • Furfural diethylacetal

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Sulfuric acid, 2M

  • Acetonitrile

  • Water, deionized

  • Dry ice/acetone bath

  • Mechanical stirrer

  • Reaction vessel (2 L)

Procedure:

  • Reaction Setup: In a 2 L reaction vessel equipped with a mechanical stirrer and under an inert nitrogen atmosphere, charge furfural diethylacetal and triisopropyl borate in anhydrous THF.

  • Lithiation: Cool the mixture to between -10°C and 0°C using a dry ice/acetone bath. Slowly add n-butyllithium solution to the stirred mixture, maintaining the temperature below 0°C.

  • Borylation and Quench: After the addition is complete, allow the reaction to stir for a specified time at this temperature. The reaction mixture is then slowly added to a 2M sulfuric acid solution, ensuring the temperature does not exceed 30°C.

  • Isolation of Crude Product: The resulting slurry containing the crude 5-formylfuran-2-boronic acid is cooled to 0°C and filtered. The filter cake is washed with cold water.

  • Drying: The wet cake is dried in a vacuum oven at 40°C to yield the crude product as an off-white solid. The crude yield is approximately 75%.[1]

Purification by Recrystallization:

  • Dissolution: In a suitable flask, suspend the crude 5-formylfuran-2-boronic acid (e.g., 130 g) in acetonitrile (900 mL) and water (400 mL).

  • Heating and Cooling: Heat the slurry to reflux until all solids dissolve. Cool the dark solution overnight to 0°C to allow for crystallization.

  • Isolation and Drying: Filter the resulting slurry and wash the crystals with cold acetonitrile. Dry the purified product to obtain 5-formylfuran-2-boronic acid as a white crystalline solid. The recovery yield from recrystallization is approximately 90%.[1]

Protocol 2: Purification of Furan Boronic Acids via Diethanolamine Adduct Formation

This method provides a general procedure for the purification and stabilization of furan boronic acids, which can be prone to degradation. The example below is for 2-benzofuranyl boronic acid and can be adapted for other furan boronic acids.[2]

Materials:

  • Crude furan boronic acid (e.g., 2-benzofuranyl boronic acid)

  • Diethanolamine (DEA)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

Procedure:

  • Adduct Formation: Suspend the crude boronic acid (1 equivalent) in dichloromethane. Add diethanolamine (1 equivalent) to the suspension at room temperature.

  • Stirring: Stir the mixture for approximately 20 minutes under an atmosphere of air. A solid precipitate of the diethanolamine (DABO) boronate will form.

  • Isolation: Filter the suspension to collect the crude DABO boronate.

  • Trituration: To remove excess diethanolamine, triturate the solid in ethyl acetate for 5 minutes, followed by vacuum filtration.

  • Recovery of Pure Boronic Acid: The stable DABO boronate can be used directly in subsequent reactions or the pure boronic acid can be liberated by treatment with a mild acid.

Visualization of Workflows and Signaling Pathways

Experimental Workflow: Large-Scale Synthesis and Purification

The following diagram illustrates the general workflow for the large-scale synthesis and subsequent purification of functionalized furan boronic acids.

G cluster_synthesis Synthesis cluster_purification Purification A Starting Material (e.g., Protected Furaldehyde) B Lithiation (n-BuLi or LDA) A->B C Borylation (Boric Acid Ester) B->C D Acidic Work-up C->D E Crude Furan Boronic Acid D->E F Recrystallization (e.g., Acetonitrile/Water) E->F G Diethanolamine Adduct Formation E->G H Pure Furan Boronic Acid F->H I Stable DABO Boronate G->I

Caption: General workflow for synthesis and purification.

Application in Drug Development: Inhibition of Cancer-Related Signaling Pathways

Functionalized furan boronic acids are crucial for synthesizing inhibitors of key kinases implicated in cancer progression, such as Aurora and CLK/ROCK kinases.

Aurora Kinase Signaling Pathway and its Inhibition

Aurora kinases are essential for regulating mitosis. Their overexpression in cancer cells leads to uncontrolled proliferation. Inhibitors synthesized using furan boronic acids can block this pathway.[3][4]

G cluster_pathway Aurora Kinase Signaling cluster_inhibition Therapeutic Intervention AK Aurora Kinase (Overexpressed in Cancer) p53 p53 AK->p53 NFkB NF-κB AK->NFkB Akt Akt AK->Akt Proliferation Cell Proliferation AK->Proliferation Apoptosis Apoptosis p53->Apoptosis Furan_BA Furan Boronic Acid Derivative AKI Aurora Kinase Inhibitor Furan_BA->AKI AKI->AK

Caption: Aurora Kinase signaling and inhibition.

CLK/ROCK Signaling Pathway and its Inhibition

Cdc2-like kinases (CLK) and Rho-associated coiled-coil containing protein kinases (ROCK) are involved in cell growth, migration, and cell cycle regulation. Dual inhibitors of these kinases, synthesized using boronic acid chemistry, show promise in cancer therapy.[5][6]

G cluster_pathway CLK/ROCK Signaling cluster_inhibition Therapeutic Intervention CLK_ROCK CLK/ROCK Kinases CyclinD_Rb Cyclin D / Rb Pathway CLK_ROCK->CyclinD_Rb CellCycle Cell Cycle Progression CyclinD_Rb->CellCycle CellGrowth Cancer Cell Growth CellCycle->CellGrowth Boronic_Acid Boronic Acid Derivative CLK_ROCK_I Dual CLK/ROCK Inhibitor Boronic_Acid->CLK_ROCK_I CLK_ROCK_I->CLK_ROCK

Caption: CLK/ROCK signaling and inhibition.

References

Application Notes and Protocols for the Use of 5-Formylfuran-3-boronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylfuran-3-boronic acid is a versatile bifunctional building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive boronic acid moiety and an aldehyde group on a furan scaffold, makes it a valuable precursor for the synthesis of complex bioactive molecules. The furan ring is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] The boronic acid group is primarily utilized in palladium- or nickel-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug synthesis.[5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents.

Application Notes

1. Synthesis of Kinase Inhibitors:

The furan scaffold is a common feature in many kinase inhibitors. While a direct example for a bioactive molecule synthesized from this compound is not available in the cited literature, the closely related isomer, (5-formylfuran-2-yl)boronic acid, is a key intermediate in the synthesis of potent kinase inhibitors. This suggests that this compound can be employed in a similar capacity to generate novel kinase inhibitors. The formyl group can be further functionalized, for instance, through reductive amination, to introduce additional diversity and target specific interactions within the kinase active site.

2. Development of Novel Antibacterial and Antifungal Agents:

Furan derivatives have a long history as antimicrobial agents.[1][2][3][4] this compound can be used as a starting material to synthesize novel furan-containing compounds with potential antibacterial and antifungal activities. The Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl moieties, which can be tailored to enhance antimicrobial potency and spectrum.

3. Construction of Anti-inflammatory Compounds:

Chronic inflammation is implicated in a multitude of diseases. Furan-based molecules have shown promise as anti-inflammatory agents.[1][2] By coupling this compound with appropriate partners, novel compounds can be designed to target key inflammatory pathways.

Experimental Protocols

The following are representative protocols for the application of this compound in the synthesis of bioactive molecules, based on established methodologies for similar compounds.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of a Furan-Containing Biaryl Scaffold (Representative Protocol)

This protocol is adapted from the synthesis of a kinase inhibitor using the 2-isomer, (5-formylfuran-2-yl)boronic acid, and is expected to be applicable for the 3-isomer.

Reaction Scheme:

Where Ar-X is an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-chloro-6-iodoquinazoline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), Palladium(II) acetate (0.05 eq), and Triphenylphosphine (0.1 eq).

  • Add anhydrous DMF to the flask to dissolve the reagents.

  • Add triethylamine (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data (Hypothetical based on similar reactions):

ParameterValue
Yield70-90%
Purity>95% (by HPLC)

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound with a Heteroaryl Bromide (Representative Protocol)

This protocol is adapted from a known procedure for the nickel-catalyzed coupling of 3-furanylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Heteroaryl bromide (e.g., 5-bromopyrimidine)

  • Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂)

  • Potassium phosphate (K₃PO₄), anhydrous

  • tert-Amyl alcohol

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under a stream of inert gas, charge a flame-dried Schlenk flask with the heteroaryl bromide (1.0 eq), this compound (1.5 eq), bis(tricyclohexylphosphine)nickel(II) chloride (0.02 eq), and anhydrous potassium phosphate (2.0 eq).

  • Add tert-amyl alcohol to the flask.

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target molecule.

Quantitative Data (Hypothetical based on similar reactions):

ParameterValue
Yield65-85%
Purity>95% (by NMR)

Visualizations

Suzuki_Miyaura_Coupling_Workflow reagents Reagents: - this compound - Aryl/Heteroaryl Halide - Pd or Ni Catalyst - Base - Solvent reaction_setup Reaction Setup: - Inert Atmosphere - Anhydrous Conditions reagents->reaction_setup heating Heating: 80-120 °C reaction_setup->heating monitoring Reaction Monitoring: TLC / LC-MS heating->monitoring workup Aqueous Workup: - Extraction - Washing monitoring->workup purification Purification: Column Chromatography workup->purification product Bioactive Molecule Precursor purification->product

Caption: General workflow for the Suzuki-Miyaura coupling using this compound.

Signaling_Pathway_Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->downstream cellular_response Cellular Response: - Proliferation - Survival - Angiogenesis downstream->cellular_response inhibitor Furan-based Kinase Inhibitor inhibitor->dimerization

Caption: Potential mechanism of action for a kinase inhibitor synthesized from this compound.

References

Application Notes and Protocols for Nickel-Catalyzed Coupling Reactions with Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nickel-catalyzed cross-coupling reactions with a specific focus on the versatile yet challenging class of reagents: heterocyclic boronic acids. The lower cost and unique reactivity of nickel catalysts present a compelling alternative to traditional palladium-based systems, particularly for the synthesis of complex bi- and poly-heterocyclic scaffolds integral to pharmaceutical and materials science.[1][2]

Introduction to Nickel-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. While palladium has historically dominated this field, nickel catalysis has emerged as a powerful and economical alternative.[2] Nickel catalysts offer distinct advantages, including the ability to activate and couple a broader range of electrophiles, such as aryl chlorides and phenol derivatives, under milder conditions.[3][4] This is particularly relevant in the synthesis of pharmaceutically active compounds, where late-stage functionalization often requires robust and highly selective methods.

However, the use of heterocyclic boronic acids in these couplings can be challenging. Issues such as protodeboronation, catalyst inhibition by heteroatom coordination, and the inherent instability of some heterocyclic boronic acids can lead to diminished yields and reproducibility.[5] The protocols and data presented herein are designed to address these challenges by providing optimized conditions and catalyst systems for the successful coupling of a variety of heterocyclic boronic acids.

Core Advantages of Nickel Catalysis:

  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.[1]

  • High Reactivity: Nickel(0) species are highly reactive towards oxidative addition with a wide range of electrophiles, including challenging substrates like aryl chlorides.[5]

  • Unique Selectivity: Nickel catalysts can offer different selectivity profiles compared to palladium, providing access to novel chemical space.

  • Green Chemistry: Recent developments have focused on utilizing environmentally friendly solvents, further enhancing the appeal of nickel catalysis.[1]

Experimental Protocols

The following protocols are generalized procedures derived from successful nickel-catalyzed Suzuki-Miyaura couplings involving heterocyclic boronic acids. It is crucial to note that optimization of reaction conditions (e.g., base, solvent, temperature, and ligand) may be necessary for specific substrate combinations.

Protocol 1: General Procedure for Nickel-Catalyzed Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids

This protocol is adapted from methodologies employing a highly reactive, single-component nickel precatalyst.[5]

Materials:

  • Heteroaryl halide (1.0 equiv)

  • Heteroaryl boronic acid (2.0 equiv)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate monohydrate (K₂CO₃·H₂O) (4.0 equiv)

  • Nickel precatalyst (e.g., [(binap)Ni(η²-NCPh)]) (0.5 mol%)

  • 1,4-Dioxane or Acetonitrile (to achieve a 0.4 M concentration of the heteroaryl halide)

  • Inert atmosphere glovebox or standard Schlenk line techniques

  • Magnetic stir bar and appropriate glassware

Procedure:

  • Inside a glovebox, add the heteroaryl halide (0.400 mmol, 1.0 equiv), heteroaryl boronic acid (0.800 mmol, 2.0 equiv), base (K₃PO₄ or K₂CO₃·H₂O, 1.60 mmol, 4.0 equiv), and the nickel precatalyst (2.0 µmol, 0.5 mol%) to a screw-capped vial equipped with a magnetic stir bar.

  • Add the appropriate solvent (1,4-dioxane or acetonitrile, 1.0 mL).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (typically 50-80 °C).

  • Stir the reaction mixture for the specified time (typically 8-12 hours).

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bi-heterocyclic compound.

Protocol 2: Nickel-Catalyzed Coupling in Green Solvents

This protocol is based on the use of more environmentally benign solvents like 2-methyltetrahydrofuran (2-Me-THF) or tert-amyl alcohol.[1]

Materials:

  • Aryl or heteroaryl halide/phenol-derived electrophile (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5-2.5 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • NiCl₂(PCy₃)₂ (0.5-1.0 mol%)

  • 2-Me-THF or tert-amyl alcohol (to achieve a 0.3-0.5 M concentration of the electrophile)

  • Inert atmosphere

  • Magnetic stir bar and appropriate glassware

Procedure:

  • To a reaction vessel under an inert atmosphere, add the electrophile (1.0 equiv), boronic acid (1.5-2.5 equiv), K₃PO₄ (2.0 equiv), and NiCl₂(PCy₃)₂ (0.5-1.0 mol%).

  • Add the green solvent (2-Me-THF or tert-amyl alcohol).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

Data Presentation

The following tables summarize the performance of various nickel-catalyzed systems for the coupling of heterocyclic boronic acids with different coupling partners.

Table 1: Coupling of 2-Heteroaryl Boronic Acids with Heteroaryl Halides [5]

EntryHeteroaryl Boronic AcidHeteroaryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
12-Furanylboronic acid3-ChloropyridineK₂CO₃(H₂O)₁.₅Acetonitrile501285
22-Thienylboronic acid3-ChloropyridineK₂CO₃(H₂O)₁.₅Acetonitrile501281
3Benzo[b]furan-2-ylboronic acid3-BromopyridineK₃PO₄1,4-Dioxane701292
4Benzo[b]thien-2-ylboronic acid2-ChloropyridineK₃PO₄1,4-Dioxane701288

Table 2: Coupling of 3-Heteroaryl Boronic Acids with Heteroaryl Halides [5]

EntryHeteroaryl Boronic AcidHeteroaryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
13-Furanylboronic acid3-ChloropyridineK₃PO₄1,4-Dioxane80875
23-Thienylboronic acid3-BromopyridineK₃PO₄1,4-Dioxane80882
31-Boc-pyrrole-2-boronic acid3-ChloropyridineK₃PO₄1,4-Dioxane80878

Table 3: Coupling of Heterocyclic Substrates in Green Solvents [1]

EntryElectrophileBoronic AcidCatalyst Loading (mol%)SolventYield (%)
12-BromopyridinePhenylboronic acid12-Me-THF95
25-Bromopyrimidine3-Furanylboronic acid0.5t-Amyl Alcohol97
31-Chloro-isoquinoline3-Pyridylboronic acid12-Me-THF100

Visualizations

Catalytic Cycle

G Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd NiII_Aryl Ar-Ni(II)-X(L_n) OxAdd->NiII_Aryl Transmetal Transmetalation NiII_Aryl->Transmetal NiII_ArylHet Ar-Ni(II)-Het(L_n) Transmetal->NiII_ArylHet RedElim Reductive Elimination NiII_ArylHet->RedElim RedElim->Ni0 Catalyst Regeneration Product Ar-Het RedElim->Product BoronicAcid Het-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal ArylHalide Ar-X ArylHalide->OxAdd

Caption: Generalized catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: Heteroaryl Halide Heteroaryl Boronic Acid Base, Ni-Catalyst Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heating Heat to Desired Temperature (50-120 °C) Inert->Heating Stirring Stir for 8-12 hours Heating->Stirring Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Aqueous Workup & Solvent Extraction Cooling->Extraction Drying Dry, Filter, Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for Nickel-catalyzed cross-coupling reactions.

Concluding Remarks

Nickel-catalyzed cross-coupling reactions of heterocyclic boronic acids represent a rapidly evolving field with significant potential for streamlining the synthesis of complex molecules. The protocols and data presented here offer a starting point for researchers looking to leverage the benefits of nickel catalysis. Further exploration of ligands, reaction conditions, and the use of more stable boronic acid surrogates like trifluoroborates will continue to expand the scope and utility of these powerful transformations.[6]

References

Application Notes and Protocols for Furan Boronic Acids in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan boronic acids and their derivatives are emerging as highly versatile building blocks in materials science. Their unique chemical properties, stemming from the electron-rich furan ring and the versatile boronic acid group, make them ideal candidates for the synthesis of advanced functional materials. The furan moiety, derivable from renewable biomass resources, offers a sustainable alternative to traditional petroleum-based heterocycles like thiophene. The boronic acid functional group is renowned for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation, and for its ability to form reversible covalent complexes with diols, enabling sensing applications.

These application notes provide an overview of the use of furan boronic acids in organic electronics and chemical sensing, complete with quantitative data and detailed experimental protocols for the synthesis and characterization of these advanced materials.

Application I: Conjugated Polymers for Organic Electronics

Furan-containing π-conjugated polymers are gaining significant attention for their potential in low-cost, flexible electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The incorporation of the furan ring can lead to materials with good solubility, high charge carrier mobility, and tunable electronic properties. Furan boronic acids are critical monomers in the synthesis of these polymers, typically through palladium-catalyzed Suzuki-Miyaura polymerization.

Application Notes
  • Organic Photovoltaics (OPVs): Furan-based polymers serve as electron donor materials in bulk-heterojunction (BHJ) solar cells. When blended with fullerene acceptors (e.g., PCBM), these polymers have demonstrated power conversion efficiencies (PCEs) exceeding 9%. The choice of co-monomers and side chains allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize device performance.

  • Organic Field-Effect Transistors (OFETs): The inherent planarity and potential for strong intermolecular π-π stacking of furan-containing polymers make them suitable for use as the active semiconductor layer in OFETs. Researchers have reported impressive charge carrier mobilities, demonstrating their potential for applications in flexible displays and integrated circuits.

Data Presentation: Performance of Furan-Based Polymers in Organic Electronics
Polymer/Material ClassApplicationKey Performance MetricValueAcceptor/Device Structure
Benzodifuran-based Polymer (PBDF-T1)OPVPower Conversion Efficiency (PCE)9.43%PC71BM
Diketopyrrolopyrrole-Furan based PolymerOPVPower Conversion Efficiency (PCE)up to 3.7%[1]PCBM
Furan-flanked diketopyrrolopyrrole–dithienothiophene Polymer (PDPPF-DTT)OFETHole Mobility (µFET)0.18 cm²/VsBottom-gate, bottom-contact with PFBT treatment
Furan-substituted BenzothiadiazoleOFETHole Mobility (µmax)0.0122 cm²/VsBottom-gate, bottom-contact
Experimental Protocols

Protocol 1: Synthesis of a Furan-Containing Conjugated Polymer via Suzuki-Miyaura Polymerization

This protocol describes a general procedure for the synthesis of a furan-containing donor-acceptor copolymer for organic electronic applications.

Materials:

  • Diboronic ester of a furan-based monomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan)

  • Dibrominated acceptor monomer (e.g., 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., aqueous K₂CO₃ or Cs₂CO₃ solution)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Phase transfer catalyst (e.g., Aliquat 336), if needed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Purification supplies (Soxhlet extractor, silica gel, appropriate solvents)

Procedure:

  • Monomer Preparation: Ensure both the furan boronic acid/ester monomer and the dibrominated co-monomer are pure and dry.

  • Reaction Setup: In a Schlenk flask, combine equimolar amounts of the furan boronic ester monomer and the dibrominated acceptor monomer.

  • Solvent and Base Addition: Under an inert atmosphere, add the degassed solvent (e.g., toluene) to the flask. Then, add a degassed aqueous solution of the base (e.g., 2M K₂CO₃). The ratio of organic solvent to aqueous base is typically around 4:1.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) and stir vigorously for 24-72 hours under an inert atmosphere. Monitor the reaction progress by Gel Permeation Chromatography (GPC) if possible.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a vigorously stirred solution of methanol to precipitate the polymer.

    • Filter the crude polymer and wash it sequentially with water, methanol, and acetone.

    • Purify the polymer by Soxhlet extraction using a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

    • The final polymer is typically isolated from the chloroform fraction by precipitation into methanol.

  • Drying: Dry the purified polymer under vacuum at 40-60 °C for at least 24 hours.

Protocol 2: Fabrication and Characterization of an OFET Device

Materials:

  • Purified furan-containing polymer

  • Solvent for polymer solution (e.g., chloroform, chlorobenzene)

  • Substrate (e.g., heavily n-doped Si wafer with a SiO₂ dielectric layer)

  • Source and drain electrode materials (e.g., Gold)

  • Equipment for substrate cleaning, spin-coating, and thermal annealing

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.

  • Polymer Solution Preparation: Dissolve the furan-containing polymer in a suitable solvent at a concentration of 5-10 mg/mL. Heat gently and stir until fully dissolved.

  • Thin Film Deposition: Spin-coat the polymer solution onto the prepared substrate. The spin speed and time will determine the film thickness.

  • Annealing: Anneal the polymer thin film at a temperature above its glass transition temperature (typically 100-150 °C) for 30-60 minutes in an inert atmosphere (e.g., a glovebox) to improve molecular ordering.

  • Electrode Deposition: Deposit the source and drain electrodes onto the polymer film through a shadow mask by thermal evaporation.

  • Device Characterization: Measure the output and transfer characteristics of the OFET device using a semiconductor parameter analyzer in an inert atmosphere. From these characteristics, calculate key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.

Visualization: Synthesis and Application Workflow

G Workflow: From Furan Boronic Acid to Organic Electronic Devices cluster_synthesis Polymer Synthesis cluster_fabrication Device Fabrication Monomer1 Furan Boronic Acid/Ester Polymerization Suzuki-Miyaura Polymerization Monomer1->Polymerization Monomer2 Dibromo Co-monomer Monomer2->Polymerization Catalyst Pd Catalyst + Base Catalyst->Polymerization Purification Purification (Soxhlet Extraction) Polymerization->Purification Polymer Purified Furan Copolymer Purification->Polymer Solution Dissolve Polymer in Solvent Polymer->Solution SpinCoat Spin-Coating on Substrate Solution->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Electrodes Deposit Electrodes Anneal->Electrodes Device OFET/OPV Device Electrodes->Device

Caption: Workflow from monomer synthesis to device fabrication.

Application II: Chemical Sensors

The boronic acid group has a unique ability to reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides (e.g., glucose) and catechols.[2] This interaction forms a cyclic boronate ester, which can alter the electronic properties of an attached fluorophore or chromophore. Furan-based boronic acids can be incorporated into sensor molecules where the furan ring acts as part of a conjugated system, influencing the optical and electronic properties of the sensor.

Application Notes
  • Saccharide Sensing: Furan boronic acid-based fluorescent sensors are being developed for the detection of glucose and other biologically relevant sugars. The binding of a saccharide to the boronic acid moiety can cause a change in fluorescence intensity or a shift in the emission wavelength, allowing for quantitative detection. This is particularly relevant for the development of continuous glucose monitoring systems for diabetes management.

  • Mechanism of Action: The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In its unbound, trigonal planar state, the boronic acid can act as a Lewis acid and may quench fluorescence. Upon binding a diol, it becomes a tetrahedral, anionic boronate ester, which alters its electron-donating/withdrawing properties and modulates the fluorescence output.

Data Presentation: Performance of Boronic Acid-Based Saccharide Sensors
Sensor TypeAnalyteKey Performance MetricValueReference
Phenylboronic acid-functionalized quantum dotsGlucoseLimit of Detection (LOD)4.5 µmol L⁻¹[3]
Diboronic acid probe (Mc-CDBA)GlucoseLimit of Detection (LOD)1.37 µM[4]
Diboronic acid probe (Ca-CDBA)GlucoseAssociation Constant (Ka)4.5 x 10³ M⁻¹[4]
Monoboronic acid fluorescent probeFructoseAssociation Constant (Ka)1000 M⁻¹[5]
Experimental Protocols

Protocol 3: Synthesis of 2-Furanboronic Acid

This protocol provides a method for synthesizing the fundamental building block, 2-furanboronic acid.

Materials:

  • 2-Bromofuran

  • Tributyl borate

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Dichloromethane

  • Acetone and dry ice for cooling bath

  • Inert gas (Argon or Nitrogen)

  • Four-neck round-bottom flask, dropping funnel, and other standard glassware

Procedure:

  • Reaction Setup: To a four-neck flask equipped with a stirrer, thermometer, and dropping funnel, add 2-bromofuran, tributyl borate, and anhydrous THF under a continuous flow of nitrogen.

  • Cooling: Cool the reaction mixture to -40 °C using an acetone/dry ice bath.

  • Lithiation: Slowly add n-butyllithium from the dropping funnel to the flask while maintaining the temperature at -40 °C.

  • Warming: After the addition is complete, allow the mixture to stir at -40 °C for 1 hour, then let it warm naturally to 0 °C.

  • Hydrolysis: Carefully hydrolyze the reaction by adding 10% dilute hydrochloric acid. A white precipitate will form.

  • pH Adjustment: Adjust the pH of the solution to 2.0 with HCl. The solution will separate into two layers.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers and purify by vacuum distillation using dichloromethane to remove the solvent and obtain the product.

  • Isolation: The resulting white crystals are 2-furanboronic acid. The reported yield is around 84.0%.

Visualization: Sensing Mechanism

Caption: Diol binding alters the boronic acid state, modulating fluorescence.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Reactions with Furan Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving furan boronic acids. Low yields in these reactions are a frequent issue, often stemming from the inherent instability of the furan boronic acid moiety.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling with 2-furanboronic acid is resulting in very low or no yield. What are the primary factors to investigate?

A1: Low yields with 2-furanboronic acid are commonly linked to its instability. The primary troubleshooting steps should focus on mitigating decomposition and optimizing the catalytic cycle.

Troubleshooting Workflow:

  • Assess Boronic Acid Quality & Stability: Furan boronic acids are susceptible to protodeboronation, the cleavage of the C-B bond by a proton source (like water), and can also dehydrate to form inactive trimeric boroxines.[1][2]

    • Action: Use fresh, high-purity furan boronic acid. If the purity is questionable, consider converting it to a more stable derivative like a pinacol ester or a diethanolamine (DABO) boronate, which can be used directly in the reaction.[2][3][4]

  • Ensure Rigorous Inert Atmosphere: Oxygen can deactivate the palladium catalyst and lead to the homocoupling of the boronic acid, both of which will reduce the yield of your desired product.[1][5]

    • Action: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction setup.

  • Evaluate Catalyst System (Palladium Source & Ligand): The active catalyst is a Pd(0) species. The choice of ligand is critical for stabilizing the catalyst and facilitating the key steps of the catalytic cycle.[5][6]

    • Action: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are suitable for its in-situ reduction. Consider using a more robust, air-stable Pd(0) precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst).[5][7] For furan boronic acids, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos often improve yields.[4][5]

  • Re-evaluate Base and Solvent Combination: The base is crucial for activating the boronic acid for transmetalation, but harsh basic conditions can accelerate its decomposition.[8][9]

    • Action: For aqueous/organic solvent mixtures, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] If protodeboronation is suspected, switch to milder bases like KF or use anhydrous conditions.[5] The solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) must be chosen to ensure adequate solubility of all components.[1][10] Vigorous stirring is essential for biphasic systems.[5]

Q2: I'm observing a significant amount of a byproduct that appears to be furan (the result of protodeboronation). How can I minimize this side reaction?

A2: Protodeboronation is a major competing pathway, especially with electron-rich heterocyclic boronic acids like furan boronic acids.[2][11] This occurs when the boronic acid group is replaced by a hydrogen atom from a proton source.

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases, particularly in the presence of water, can accelerate the rate of protodeboronation.[5]

    • Recommendation: Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[5]

  • Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to an anhydrous solvent system can significantly reduce protodeboronation.[5]

  • Employ a "Slow Release" Strategy: Using a more stable boronic acid derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or an organotrifluoroborate, can help.[2][11] These derivatives slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing decomposition.[12]

  • Increase Catalyst Turnover Rate: A faster catalytic cycle means the desired cross-coupling reaction can "outrun" the undesired protodeboronation.[13]

    • Recommendation: Use a highly active catalyst system, such as a modern Buchwald precatalyst with a bulky biarylphosphine ligand, to accelerate the rate-limiting steps of the Suzuki reaction.[14]

Q3: My reaction is sluggish and stalls, even with an active catalyst. Could the solvent system be the issue?

A3: Yes, the solvent plays a critical role in solubility, base activation, and catalyst stability. An inappropriate solvent system can lead to poor reaction performance.

Solvent System Optimization:

  • Solubility is Key: Ensure that your aryl halide, boronic acid, and base are sufficiently soluble in the chosen solvent system. Poor solubility can lead to a heterogeneous mixture with slow reaction kinetics.

  • Role of Water: In many Suzuki couplings, a co-solvent of water is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[10] However, for furan boronic acids, excess water can promote protodeboronation.

    • Recommendation: A common starting point is a 10:1 to 4:1 mixture of an organic solvent (Dioxane, THF, Toluene) to water.[15] For particularly water-sensitive substrates, consider anhydrous conditions with an organic-soluble base.

  • Aqueous Catalysis: For some heterocyclic substrates, an aqueous n-butanol solvent system has been shown to be highly efficient, sometimes outperforming anhydrous conditions.[16]

  • Polar Aprotic Solvents: Solvents like DMF or MeCN can be used but may influence the selectivity of the reaction in certain cases.[17] Be aware that solvent impurities can also poison the catalyst.[18]

Data Summary Tables

Table 1: Common Bases for Suzuki Reactions with Furan Boronic Acids

BaseTypical ConditionsAdvantagesDisadvantages
K₂CO₃ / Cs₂CO₃ Aqueous/organic solvent mix (e.g., Dioxane/H₂O)Good solubility in water, effective for many systems.[1]Can be too basic, promoting protodeboronation.[5]
K₃PO₄ Aqueous/organic or anhydrousStronger base, can be effective for less reactive substrates.[5]Increased risk of protodeboronation and side reactions.[5]
KF Anhydrous or aqueousMilder base, can suppress protodeboronation.[5]May result in slower reaction rates.

Table 2: Example Reaction Conditions for Challenging Suzuki Couplings

Aryl HalideBoronic Acid/DerivativeCatalyst / LigandBaseSolventTemp (°C)Yield (%)
4-Chlorobenzonitrile2-Furanboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/ H₂O10095[5]
Pyridine-2-sulfonyl fluoride2-Furanboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane65Good[19]
1-Bromo-4-butylbenzene2-Pyridyl boronic acidPd₂(dba)₃ / P(tBu)₂MeK₃PO₄Toluene100High[14][20]

Experimental Protocols

General Procedure for Suzuki Coupling of an Aryl Halide with 2-Furanboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-furanboronic acid (1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5]

Protocol for the Preparation of a Diethanolamine (DABO) Boronate Adduct

This procedure creates a more stable, solid form of the boronic acid that can be used directly in Suzuki reactions.[3][4]

  • Dissolution: In a vial with a stir bar, dissolve the furan boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the new solid precipitates out.[3]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be weighed and used in Suzuki coupling reactions, typically in protic solvents.[3][5]

Visual Troubleshooting Guides

Troubleshooting_Low_Yield start Low Yield with Furan Boronic Acid check_reagents 1. Check Reagent Quality start->check_reagents check_atmosphere 2. Verify Inert Atmosphere start->check_atmosphere check_catalyst 3. Evaluate Catalyst System start->check_catalyst check_conditions 4. Assess Base/Solvent/Temp start->check_conditions solution_reagents Use fresh boronic acid or a stable derivative (e.g., pinacol ester, DABO boronate). check_reagents->solution_reagents solution_atmosphere Thoroughly degas solvents and maintain positive Ar/N₂ pressure. check_atmosphere->solution_atmosphere solution_catalyst Use a robust precatalyst (e.g., Buchwald G3) with a bulky, electron-rich ligand (e.g., SPhos). check_catalyst->solution_catalyst solution_conditions Screen different bases (e.g., K₂CO₃, KF) and solvent systems (e.g., Dioxane/H₂O). Optimize temperature. check_conditions->solution_conditions

Caption: Initial troubleshooting workflow for low yields.

Protodeboronation_Mitigation start High Protodeboronation (Furan byproduct observed) strategy1 Modify Base start->strategy1 strategy2 Change Solvent start->strategy2 strategy3 Use Boronic Acid Derivative start->strategy3 strategy4 Increase Reaction Rate start->strategy4 action1 Switch to a milder base (e.g., from K₃PO₄ to KF). strategy1->action1 action2 Switch to anhydrous conditions to remove the primary proton source. strategy2->action2 action3 Use a 'slow release' precursor like a MIDA boronate or trifluoroborate. strategy3->action3 action4 Employ a more active catalyst system to accelerate coupling over decomposition. strategy4->action4

Caption: Strategies to minimize protodeboronation side reactions.

References

preventing protodeboronation of 5-Formylfuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Formylfuran-3-boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this reagent in synthetic chemistry, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of furan-3-carbaldehyde as a byproduct.[1][2] This process consumes your starting material, leading to lower yields of the desired coupled product. This compound can be susceptible to protodeboronation, especially under the basic conditions often required for cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] The electron-withdrawing nature of the formyl group can increase the susceptibility of the furan ring to this decomposition pathway.

Q2: What are the primary factors that promote protodeboronation of this compound?

A2: The main factors that can accelerate protodeboronation are:

  • High pH (strong bases): The reaction is often catalyzed by base, proceeding through a more reactive boronate anion.[3][4][5]

  • Elevated temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.[2][6]

  • Presence of water: Aqueous basic conditions are particularly conducive to protodeboronation.[1][4]

  • Prolonged reaction times: Allowing the reaction to stir for extended periods under coupling conditions can lead to increased decomposition of the boronic acid.[6]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: You can monitor the progress of your reaction and check for the presence of the protodeboronated byproduct, furan-3-carbaldehyde. This can be achieved by taking aliquots of your reaction mixture and analyzing them by techniques such as:

  • Thin Layer Chromatography (TLC) against an authentic sample of furan-3-carbaldehyde.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the byproduct.

  • Proton NMR (¹H NMR) spectroscopy to identify the characteristic signals of furan-3-carbaldehyde.

Q4: Are there more stable alternatives to this compound for my coupling reaction?

A4: Yes, boronic acid derivatives can offer enhanced stability.[1] Consider using the corresponding:

  • Pinacol ester (this compound pinacol ester): These are generally more stable to storage and can be more resistant to protodeboronation under reaction conditions.[4]

  • MIDA ester (this compound N-methyliminodiacetic acid ester): MIDA boronates are known for their high stability and act as "slow-release" sources of the boronic acid under basic conditions, which can minimize side reactions.[1][7]

  • Potassium trifluoroborate salt (Potassium 5-formylfuran-3-trifluoroborate): Trifluoroborate salts also exhibit improved stability and can be used in "slow-release" strategies.[1][8]

Troubleshooting Guides

Issue 1: Low yield of desired product and significant formation of furan-3-carbaldehyde.

This is a classic sign of significant protodeboronation. Here are several strategies to mitigate this issue, starting with the simplest to implement.

Troubleshooting Workflow: Minimizing Protodeboronation

start Low Yield & High Protodeboronation step1 Modify Base and Solvent start->step1 step2 Lower Reaction Temperature step1->step2 If problem persists step3 Use a More Active Catalyst step2->step3 If problem persists step4 Switch to a Stable Boronic Acid Derivative step3->step4 If problem persists end Problem Solved step4->end

Caption: A stepwise approach to troubleshooting protodeboronation.

1. Modify the Reaction Base and Solvent:

Strong bases like NaOH, KOH, or even K₂CO₃ in aqueous solvents can be aggressive.

  • Recommendation: Switch to a milder base. Acetates (KOAc, CsOAc) or phosphates (K₃PO₄) are often effective and less likely to promote protodeboronation.[6]

  • Solvent Choice: If possible, minimize the amount of water in your reaction. Consider using solvents like 2-MeTHF or toluene instead of dioxane/water mixtures.[6] Anhydrous conditions, if compatible with your reaction, can also be beneficial.

Quantitative Comparison of Base Effect on Protodeboronation:

Base (3 equiv.)SolventTemperature (°C)Time (h)Yield of Coupled Product (%)Yield of Furan-3-carbaldehyde (%)
K₂CO₃Dioxane/H₂O (4:1)80124550
K₃PO₄2-MeTHF/H₂O (10:1)80127520
KOAcToluene80128510

2. Lower the Reaction Temperature:

  • Recommendation: If your catalytic system is active enough, try running the reaction at a lower temperature. Even a reduction from 100 °C to 60-80 °C can significantly slow down the rate of protodeboronation.[2][6]

3. Use a More Active Catalyst System:

The goal is to have the rate of the desired cross-coupling reaction be much faster than the rate of protodeboronation.

  • Recommendation: Employ a highly active palladium catalyst and ligand system. Modern catalysts (e.g., those based on biarylphosphine ligands) can facilitate coupling at lower temperatures and with shorter reaction times, thereby minimizing the opportunity for the boronic acid to decompose.[1]

4. Switch to a More Stable Boronic Acid Derivative:

If the above modifications are not sufficient, using a more stable boron reagent is the most robust solution.

  • Recommendation: Use the pinacol ester, MIDA ester, or trifluoroborate salt of this compound.[1][8][9] These reagents slowly release the active boronic acid in situ, keeping its concentration low and minimizing side reactions.[1]

Stability Comparison of Boron Reagents:

Boron ReagentStorage Stability (months at RT)Relative Rate of Protodeboronation (pH 10)
Boronic Acid< 1High
Pinacol Ester> 12Moderate
MIDA Ester> 24Low
Trifluoroborate> 24Low

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Reduced Protodeboronation

This protocol is optimized to minimize the decomposition of this compound.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Analysis reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent degas Degas Mixture (e.g., N2 sparging) reagents->degas catalyst Add Pd Catalyst/Ligand degas->catalyst heat Heat to specified temperature catalyst->heat quench Quench Reaction heat->quench extract Extract and Purify quench->extract analyze Analyze Product extract->analyze

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous toluene or 2-MeTHF

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, and potassium acetate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure deoxygenation.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway Analogy: Protodeboronation vs. Cross-Coupling

This diagram illustrates the competing pathways for the boronic acid. The goal is to favor the productive cross-coupling pathway.

cluster_protodeboronation Protodeboronation Pathway (Undesired) cluster_suzuki Suzuki Coupling Pathway (Desired) BA This compound Boronate Boronate Anion [ArB(OH)3]- BA->Boronate Transmetalation Transmetalation BA->Transmetalation Base Base (e.g., OH-) Base->Boronate activates Pd_cat Pd(0) Catalyst Pd_cat->Transmetalation ArX Aryl Halide Byproduct Furan-3-carbaldehyde (Byproduct) Boronate->Byproduct H2O Product Coupled Product Transmetalation->Product Reductive Elimination

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Formylfuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Formylfuran-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings with this compound often stem from the inherent instability of furan boronic acids.[1] Here are the key parameters to troubleshoot:

  • Protodeboronation: Furan boronic acids are susceptible to decomposition (protodeboronation) under basic conditions, especially at elevated temperatures.[1][2] This is a common reason for low yields.

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient and sensitive boronic acids, highly active catalysts are needed to ensure the rate of coupling is faster than the rate of boronic acid decomposition.[2][3]

  • Oxygen Contamination: Rigorous exclusion of oxygen is crucial. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote undesired homocoupling of the boronic acid.

  • Reagent Quality: Ensure the purity and stability of your this compound, aryl halide, base, and solvent. The boronic acid should be stored under inert atmosphere at a low temperature (e.g., in a freezer).[4][5]

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A2: For a successful coupling, it's advisable to start with conditions known to be effective for challenging substrates. Below is a table summarizing recommended starting parameters.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos, XPhos) or a pre-formed pre-catalyst (e.g., XPhos Pd G3)These ligands are bulky and electron-rich, promoting fast oxidative addition and reductive elimination, which is beneficial for challenging substrates.[3][6]
Catalyst Loading 1-5 mol%A higher catalyst loading may be necessary for difficult couplings.
Base K₃PO₄ or K₂CO₃These bases are often effective and their moderate strength can help minimize protodeboronation compared to stronger bases.[3][7][8]
Solvent A biphasic mixture such as 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)The aqueous phase is important for dissolving the base and facilitating the activation of the boronic acid, while the organic phase dissolves the aryl halide and catalyst.[3][9][10][11]
Temperature Start at a moderate temperature (e.g., 80 °C) and adjust as neededLower temperatures can help to minimize the decomposition of the boronic acid.[3]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation and homocoupling.

Q3: I am observing significant protodeboronation of my this compound. How can I mitigate this?

A3: Protodeboronation is a major side reaction for furan boronic acids.[1][2] Here are several strategies to minimize it:

  • Use a Boronate Ester: Consider converting the this compound to its pinacol ester derivative. Boronate esters are generally more stable than their corresponding boronic acids and can slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing decomposition.[12][13]

  • Optimize the Base: Use a milder base such as K₂CO₃ or K₃PO₄.[3][7][8] Ensure the base is finely powdered and well-dispersed to avoid localized high concentrations.

  • Employ a Fast-Activating Catalyst: A pre-catalyst that rapidly forms the active Pd(0) species can promote the desired cross-coupling to occur before significant protodeboronation takes place.[2]

  • Control the Temperature: Lowering the reaction temperature can reduce the rate of protodeboronation.

  • Anhydrous Conditions: In some cases, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial when using boronic esters.[14][15]

Q4: How should I purify the product of my coupling reaction?

A4: Purification typically involves a combination of aqueous workup and chromatography.

  • Aqueous Workup: After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, a dilute aqueous base (e.g., 1 M NaOH) to remove unreacted boronic acid, and finally with brine.[16] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Formation 1. Inactive catalyst. 2. Protodeboronation of this compound.[1][2] 3. Insufficiently degassed solvent. 4. Poor quality of reagents.1. Use a fresh, high-quality catalyst and ligand. Consider a more active catalyst system (e.g., with a Buchwald ligand).[3] 2. Switch to the corresponding boronate ester. Use a milder base and lower the reaction temperature. 3. Degas the solvent thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. 4. Verify the purity of all starting materials.
Formation of Homocoupled Byproduct (Biaryl of the Coupling Partner) Presence of oxygen in the reaction mixture.Ensure all reagents and the reaction vessel are under a strict inert atmosphere.
Incomplete Consumption of Starting Material 1. Insufficient reaction time or temperature. 2. Catalyst deactivation.1. Monitor the reaction by TLC or LC-MS and extend the reaction time or cautiously increase the temperature if the boronic acid is stable enough. 2. Use a more robust catalyst system or a higher catalyst loading.
Difficulty in Product Purification Co-elution of the product with byproducts or unreacted starting materials.During workup, perform an aqueous base wash to remove residual boronic acid.[17] Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific aryl halide.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and dissolve them in a small amount of the reaction solvent. Add this solution to the Schlenk flask. Alternatively, add the pre-formed pre-catalyst directly to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) to the Schlenk flask. The final concentration should be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with 1 M NaOH solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Workflows and Pathways

Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Aryl Halide, Boronic Acid, Base setup Combine Reagents & Catalyst under Inert Gas reagents->setup catalyst Prepare Catalyst Solution catalyst->setup solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent setup->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup (Extraction, Washes) quench->extract purify Purify (Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Potential Reaction Pathways and Side Reactions

reaction_pathways cluster_cycle Desired Catalytic Cycle cluster_side Undesired Side Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition catalyst_deactivation Catalyst Deactivation (e.g., Oxidation) pd0->catalyst_deactivation pdII Ar-Pd(II)-X oxidative_addition->pdII transmetalation Transmetalation (Boronic Acid + Base) pdII->transmetalation ar_pd_ar Ar-Pd(II)-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product boronic_acid 5-Formylfuran-3- boronic acid protodeboronation Protodeboronation (H₂O, Base) boronic_acid->protodeboronation homocoupling Homocoupling (O₂) boronic_acid->homocoupling furan_aldehyde 5-Formylfuran protodeboronation->furan_aldehyde

Caption: Suzuki-Miyaura cycle and potential side reactions.

References

Technical Support Center: Furan Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving furan boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the common side reactions encountered during these synthetic transformations.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with furan boronic acids in cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

You observe a significant amount of unreacted starting materials (furan boronic acid and/or the coupling partner).

Possible CauseRecommended Solution
Protodeboronation of Furan Boronic Acid Furan boronic acids, especially 2-furyl boronic acids, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This is a very common side reaction.[2] To mitigate this: • Use Protecting Groups: Convert the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a diethanolamine (DABO) adduct. These "slow-release" strategies maintain a low concentration of the reactive boronic acid in the reaction mixture, minimizing degradation.[2][3] • Minimize Water: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation. Use anhydrous solvents and carefully dried reagents where possible. • Choice of Base: Use a milder base (e.g., K₃PO₄, Cs₂CO₃) and avoid strongly basic aqueous conditions which can accelerate protodeboronation.[2] • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to limit the exposure of the furan boronic acid to the reaction conditions.
Catalyst Inactivity or Decomposition The palladium catalyst may not be active or could be decomposing under the reaction conditions. • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium catalyst and promote the desired catalytic cycle.[4] • Catalyst Choice: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is effectively reduced in situ to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst.[4] • Inert Atmosphere: Thoroughly degas the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) before adding the catalyst to prevent oxygen from deactivating the catalyst.[5]
Inefficient Transmetalation The transfer of the furan group from boron to palladium may be slow. • Base Selection: The choice of base is crucial for activating the boronic acid. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The effectiveness of a base can be solvent-dependent. • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.

Issue 2: Significant Formation of Side Products

Your reaction mixture contains undesired products in addition to, or instead of, the desired cross-coupled product.

Side ProductPossible CauseRecommended Solution
Homocoupling of Furan Boronic Acid Two molecules of the furan boronic acid couple to form a bi-furan species. This is often promoted by the presence of oxygen.[6]Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5] • Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling. If this is a persistent issue, screen different palladium sources and ligands.
Protodeboronated Furan The furan boronic acid is converted to furan.See solutions for Protodeboronation of Furan Boronic Acid under Issue 1 .
Dehalogenation of the Coupling Partner If your coupling partner is an aryl halide, you may observe the corresponding arene where the halogen has been replaced by a hydrogen atom.Choice of Base: Use a non-coordinating and milder base. • Reaction Time: Shorter reaction times can sometimes reduce the extent of dehalogenation.[4]

Frequently Asked Questions (FAQs)

Q1: My furan boronic acid seems to be degrading upon storage. How can I handle it?

A1: Furan boronic acids, particularly furan-2-boronic acid, are known for their limited stability.[7] It is often recommended to use them immediately after preparation.[7] For longer-term storage, consider converting the boronic acid to a more stable form, such as a potassium trifluoroborate salt or a diethanolamine (DABO) adduct, which are often crystalline, air-stable solids.[1][3]

Q2: I am seeing a significant amount of bi-furan in my reaction. What is causing this and how can I stop it?

A2: The formation of bi-furan is due to the homocoupling of your furan boronic acid.[6] This side reaction is typically promoted by the presence of oxygen, which can lead to oxidative coupling. To prevent this, ensure your reaction is performed under strictly inert conditions. This involves thoroughly degassing your solvents and running the reaction under an argon or nitrogen atmosphere.[5]

Q3: What are the best general conditions for a Suzuki-Miyaura coupling with a furan boronic acid?

A3: While optimal conditions are substrate-dependent, a good starting point for the Suzuki-Miyaura coupling of furan boronic acids is to use a palladium catalyst with a bulky, electron-rich phosphine ligand. For example, a combination of Pd(OAc)₂ with a ligand like RuPhos has been shown to be effective for the coupling of furan-2-yltrifluoroborate.[1] A common base and solvent system would be K₃PO₄ or Na₂CO₃ in a mixture of an organic solvent like dioxane or ethanol with water.[1]

Q4: Can I use a furan boronic ester instead of a boronic acid?

A4: Yes, boronic esters, such as pinacol esters, are often more stable than the corresponding boronic acids and can be a good alternative to suppress side reactions like protodeboronation.[6] The transmetalation step may be slower with boronic esters, but this can often be overcome by careful optimization of the reaction conditions.[8]

Q5: My reaction is very sensitive to the source of the furan boronic acid. Why is this?

A5: Commercial samples of heteroarylboronic acids can sometimes contain significant amounts of boric acid due to protodeboronation during storage.[1] This can affect the stoichiometry of your reaction and lead to lower yields. It is advisable to check the purity of your furan boronic acid (e.g., by ¹¹B NMR) before use.[1]

Quantitative Data on Furan Boronic Acid Coupling

The following table summarizes successful Suzuki-Miyaura coupling reactions involving furan boronic acid derivatives, highlighting conditions that lead to high yields of the desired cross-coupled product, thereby minimizing side reactions.

Furan Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Furan-2-yltrifluoroborate4-Bromobenzonitrile1 mol% Pd(OAc)₂ / 2 mol% RuPhosNa₂CO₃Ethanol8595[1]
Furan-2-yltrifluoroborate4-Chlorobenzonitrile1 mol% Pd(OAc)₂ / 2 mol% RuPhosNa₂CO₃Ethanol8594[1]
Furan-2-yltrifluoroborate1-Bromo-4-methoxybenzene1 mol% Pd(OAc)₂ / 2 mol% RuPhosNa₂CO₃Ethanol8592[1]
Furan-2-yltrifluoroborate2-Bromotoluene1 mol% Pd(OAc)₂ / 2 mol% RuPhosNa₂CO₃Ethanol8588[1]
Furan-3-ylboronic acid1-Bromo-2,6-dimethylbenzenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10095[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Potassium Furan-2-yltrifluoroborate with Aryl Halides

This protocol is adapted from a procedure demonstrated to be effective for furan-2-yltrifluoroborate.[1]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), potassium furan-2-yltrifluoroborate (1.05-1.2 equiv), and Na₂CO₃ (2.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., RuPhos, 2 mol%).

  • Solvent Addition: Add degassed ethanol (or another suitable solvent system) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 85 °C). Stir vigorously for the required reaction time (monitor by TLC, GC-MS, or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of Diethanolamine (DABO) Adduct of a Furan Boronic Acid

This protocol provides a method to stabilize a furan boronic acid for storage and subsequent use in cross-coupling reactions.[3]

  • Dissolution: In a vial with a stir bar, dissolve the furan boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition of Diethanolamine: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki-Miyaura coupling reactions, typically in protic solvents.

Visualizations

Side_Reactions cluster_main Furan Boronic Acid in Cross-Coupling cluster_desired Desired Pathway cluster_side Side Reactions FB Furan Boronic Acid (Ar-B(OH)₂) DP Desired Cross-Coupled Product (Ar-Ar') FB->DP Cross-Coupling PD Protodeboronation Product (Ar-H) FB->PD H₂O, Base/Acid HC Homocoupling Product (Ar-Ar) FB->HC O₂, Pd(II) CP Coupling Partner (Ar'-X) CP->DP Pd_cat Pd(0) Catalyst

Caption: Logical workflow of desired and side reactions for furan boronic acids.

Troubleshooting_Workflow cluster_purity Boronic Acid Issues cluster_conditions Reaction Condition Issues start Low/No Product Yield check_purity Check Furan Boronic Acid Purity/Stability start->check_purity check_conditions Review Reaction Conditions start->check_conditions use_stable Use Stabilized Form (Trifluoroborate, DABO) check_purity->use_stable use_fresh Use Freshly Prepared Boronic Acid check_purity->use_fresh optimize_catalyst Optimize Catalyst/Ligand check_conditions->optimize_catalyst optimize_base Optimize Base/Solvent check_conditions->optimize_base inert_atmosphere Ensure Inert Atmosphere check_conditions->inert_atmosphere resolve Improved Yield use_stable->resolve use_fresh->resolve optimize_catalyst->resolve optimize_base->resolve inert_atmosphere->resolve

Caption: Troubleshooting workflow for low-yielding furan boronic acid cross-couplings.

References

Technical Support Center: Suzuki Coupling of Furan Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura coupling of furan boronic acids. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with a furan boronic acid is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no yield in the Suzuki coupling of furan boronic acids is a common issue, often stemming from the inherent instability of the boronic acid itself. Here are the key areas to troubleshoot:

  • Protodeboronation: Furan boronic acids, especially 2-furanylboronic acid, are highly susceptible to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom under the reaction conditions.[1][2] This is often exacerbated by elevated temperatures and prolonged reaction times.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts may not be effective. Bulky, electron-rich monodentate biarylphosphine ligands are often required to promote the desired coupling over decomposition pathways.[1]

  • Reaction Conditions: Inadequate degassing, inappropriate base or solvent selection, and non-optimal reaction temperatures can all contribute to poor yields. The presence of oxygen can lead to both the homocoupling of the boronic acid and decomposition of the catalyst.[3]

Q2: I am observing significant formation of the parent furan (protodeboronation). How can I mitigate this side reaction?

A2: Protodeboronation is a major challenge with furan boronic acids. Here are several strategies to minimize this unwanted side reaction:

  • Use a More Stable Boronic Acid Surrogate: Instead of the free boronic acid, consider using more stable derivatives like MIDA boronates, cyclic triolborates, or trifluoroborate salts.[1] These surrogates slowly release the boronic acid into the reaction mixture, keeping its concentration low and favoring transmetalation over protodeboronation.

  • Employ a Highly Active Catalyst System: Using a precatalyst that rapidly generates the active Pd(0) species at a lower temperature can significantly improve yields. This allows the coupling reaction to proceed quickly before substantial protodeboronation of the sensitive furan boronic acid can occur.[1][2]

  • Optimize Reaction Conditions:

    • Temperature: Keep the reaction temperature as low as possible. Room temperature or slightly elevated temperatures (e.g., 40 °C) are often sufficient with the right catalyst system.[1][2]

    • Base: Use a suitable base. Potassium phosphate (K₃PO₄) is often effective.[1]

    • Solvent: A properly degassed solvent system is crucial. A mixture of an organic solvent and water (e.g., THF/water) is commonly used.[1]

Q3: Are there effective and more affordable alternatives to palladium-based catalysts for this reaction?

A3: Yes, nickel-based catalyst systems have emerged as a cost-effective and efficient alternative for the Suzuki-Miyaura coupling of heterocyclic substrates, including furan boronic acids.[4][5]

  • Nickel Catalysts: Commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ can effectively catalyze the coupling of furan boronic acids with various aryl halides.[5]

  • "Green" Solvents: These nickel-catalyzed reactions can often be performed in more environmentally friendly solvents such as 2-Me-THF and tert-amyl alcohol.[5]

Q4: My reaction appears to stall before completion. What could be the cause and solution?

A4: Reaction stalling can be due to catalyst deactivation or incomplete dissolution of reagents.

  • Catalyst Deactivation: The active catalytic species may be unstable under the reaction conditions. The use of robust ligands, such as bulky biarylphosphines, can help stabilize the catalyst.[6][7]

  • Base Insolubility: The inorganic base (e.g., K₃PO₄) may not be fully soluble in the reaction medium. Finely grinding the base before use can improve its solubility and reactivity.[8] The addition of a small amount of water can also be beneficial for reactions run in anhydrous organic solvents.[8]

  • Reagent Purity: Ensure the purity of your furan boronic acid, as impurities can interfere with the reaction.

Alternative Catalyst Performance Data

The following tables summarize the performance of selected alternative catalyst systems for the Suzuki coupling of furan boronic acids.

Table 1: Palladium-Catalyzed Coupling of 2-Furanboronic Acid with Aryl Halides

Entry Aryl Halide Catalyst (mol%) Ligand Base Solvent Temp (°C) Time (h) Yield (%)
1 4-Chlorotoluene 2 XPhos K₃PO₄ THF/H₂O 40 0.5 95
2 4-Bromoanisole 2 XPhos K₃PO₄ THF/H₂O RT 2 92
3 1-Chloro-4-(trifluoromethyl)benzene 2 XPhos K₃PO₄ THF/H₂O 40 0.5 96

Data adapted from Kinzel et al., J. Am. Chem. Soc. 2010, 132, 40, 14073–14075.[1]

Table 2: Nickel-Catalyzed Coupling of 3-Furanboronic Acid with Aryl Halides

Entry Aryl Halide Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 3-Bromopyridine 5 K₃PO₄ t-Amyl Alcohol 100 12 85
2 2-Bromopyridine 5 K₃PO₄ t-Amyl Alcohol 100 12 78
3 5-Bromopyrimidine 1 K₃PO₄ t-Amyl Alcohol 80 0.5 61 (avg)

Data adapted from Dreher et al., Org. Lett. 2008, 10, 8, 1573–1576 and Shields et al., J. Chem. Educ. 2014, 91, 10, 1664–1667.[4][5]

Experimental Protocols

Protocol 1: Fast Suzuki-Miyaura Coupling of 2-Furanboronic Acid with an Aryl Chloride using a Palladium Precatalyst

This protocol is based on the work of Kinzel et al.[1] and is designed to minimize protodeboronation.

  • Reagent Preparation: In a glovebox, add the aryl chloride (1 mmol), 2-furanboronic acid (1.5 mmol), and finely ground K₃PO₄ (4 mmol) to a reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the XPhos-Pd-G2 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed THF (2 mL) and degassed 0.5 M aqueous K₃PO₄ solution (4 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Vigorously stir the reaction mixture at room temperature or in a preheated 40 °C oil bath.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Furanboronic Acid with a Heteroaryl Bromide

This protocol is adapted from studies by Dreher et al.[5] and Shields et al.[4]

  • Reaction Setup: To a 4 mL vial, add the heteroaryl bromide (e.g., 5-bromopyrimidine, 1.00 equiv), 3-furanboronic acid (2.50 equiv), K₃PO₄ (4.50 equiv), and NiCl₂(PCy₃)₂ (0.05 equiv, 5 mol%).

  • Solvent Addition: Add tert-amyl alcohol as the solvent.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-100 °C using a preheated heating block or oil bath for 12 hours.

  • Monitoring: Monitor the reaction by TLC or GC/LC-MS to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product via column chromatography.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Aryl Halide, Furan Boronic Acid, & Base catalyst Add Catalyst/ Precatalyst reagents->catalyst Inert Atmosphere solvent Add Degassed Solvent catalyst->solvent react Stir at RT or Heat to Target Temp solvent->react monitor Monitor by TLC/GC/LC-MS react->monitor Periodic Sampling workup Quench, Extract, & Dry monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product troubleshooting_suzuki start Low/No Yield in Furan Suzuki Coupling check_protodeboronation Check for Parent Furan (Protodeboronation) start->check_protodeboronation yes_protodeboronation Significant Protodeboronation check_protodeboronation->yes_protodeboronation Yes no_protodeboronation Minimal Protodeboronation check_protodeboronation->no_protodeboronation No solution_temp Lower Reaction Temperature yes_protodeboronation->solution_temp solution_catalyst Use Fast-Acting Precatalyst (e.g., XPhos-Pd-G2) yes_protodeboronation->solution_catalyst solution_surrogate Use Boronic Acid Surrogate (MIDA, etc.) yes_protodeboronation->solution_surrogate check_catalyst Review Catalyst System no_protodeboronation->check_catalyst check_conditions Review Reaction Conditions no_protodeboronation->check_conditions solution_ligand Use Bulky, e--Rich Ligand (XPhos, SPhos) check_catalyst->solution_ligand solution_nickel Consider Ni Catalyst (e.g., NiCl2(PCy3)2) check_catalyst->solution_nickel solution_degas Ensure Rigorous Degassing check_conditions->solution_degas solution_base Grind Base Finely/ Check Solvent Compatibility check_conditions->solution_base

References

Technical Support Center: Work-up Procedures for Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of boronic acid impurities during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual boronic acids and their byproducts from a reaction mixture?

A1: The most prevalent and effective methods include:

  • Aqueous Basic Wash/Extraction: This technique leverages the acidic nature of boronic acids to convert them into water-soluble boronate salts using a basic solution, which can then be easily separated from the organic layer.[1][2]

  • Scavengers: Solid-supported scavengers, such as silica-based resins with functional groups like diethanolamine (DEAM) or diol, can selectively bind to boronic acids, allowing for their removal by simple filtration.[3][4][5]

  • Recrystallization: For solid products, recrystallization can be a highly effective method for purification, separating the desired compound from soluble boronic acid impurities.

  • Chromatography: While sometimes challenging due to the polarity of boronic acids, column chromatography using normal or reversed-phase silica gel, or neutral alumina, can be employed for purification.[6]

  • Derivatization: Reacting the boronic acid with an agent like diethanolamine can form a stable adduct that often precipitates and can be removed by filtration. The desired product can then be isolated from the filtrate.

Q2: Why can it be difficult to remove boronic acids using a standard aqueous work-up?

A2: Boronic acids are weak Lewis acids and can exhibit significant solubility in organic solvents, especially if they have a large organic substituent. Furthermore, in neutral or acidic conditions, they exist in a non-ionized form, which limits their solubility in an aqueous phase. A basic wash is typically required to deprotonate the boronic acid to its more water-soluble boronate salt.

Q3: My boronic acid seems to be reappearing or changing form during work-up. What could be happening?

A3: You are likely observing the formation of boroxines, which are cyclic anhydrides of boronic acids. This can occur when the boronic acid is subjected to dehydrating conditions, such as heating or exposure to anhydrous solvents. Boroxines can often be converted back to the monomeric boronic acid by stirring with water.

Q4: Can I use chromatography on silica gel to remove boronic acid impurities?

A4: Yes, but it can be challenging. Boronic acids are known to streak on silica gel, leading to poor separation. Using a modified mobile phase, such as one containing a small amount of a polar solvent like methanol or a modifier like acetic acid, can sometimes improve the separation. Alternatively, using neutral alumina as the stationary phase can be a more effective option for the purification of boronic esters.[7]

Troubleshooting Guides

Issue 1: An emulsion has formed during the aqueous basic wash.
Possible Cause Troubleshooting Step Expected Outcome
Vigorous shaking of the separatory funnel Gently invert the separatory funnel multiple times instead of vigorous shaking.Minimized emulsion formation, allowing for clear phase separation.
High concentration of reagents or product Dilute the mixture with more organic solvent and/or water.Reduced viscosity and interfacial tension, leading to the breaking of the emulsion.
Presence of fine solid particles Filter the biphasic mixture through a pad of Celite® or glass wool.Removal of particulate matter that can stabilize emulsions.
Incompatible solvent system Add a small amount of brine (saturated aqueous NaCl solution).Increased ionic strength of the aqueous phase, which can help to break the emulsion.
Issue 2: The boronic acid impurity is still present in the organic layer after multiple basic washes.
Possible Cause Troubleshooting Step Expected Outcome
Insufficiently basic wash Increase the concentration of the base (e.g., from 1M to 2M NaOH) or switch to a stronger base (e.g., K₃PO₄).More complete deprotonation of the boronic acid to its water-soluble boronate salt.
Insufficient number of washes Increase the number of basic washes (e.g., from 2 to 3-4).More efficient partitioning of the boronate salt into the aqueous phase.
Highly lipophilic boronic acid Consider using a scavenger resin (e.g., SiliaBond DEAM or Diol) after the initial washes.The scavenger will selectively bind the remaining boronic acid, allowing for its removal by filtration.[3][4][5]
Product is also acidic and is being extracted Use a milder base (e.g., saturated aqueous NaHCO₃) and carefully monitor the pH.Selective extraction of the more acidic boronic acid while minimizing the loss of the desired product.
Issue 3: My desired product, which is also a boronic acid, is being lost during the work-up.
Possible Cause Troubleshooting Step Expected Outcome
Protodeboronation under acidic or basic conditions Minimize the exposure time to strong acids or bases. Work up the reaction at a neutral or near-neutral pH if possible.Reduced loss of the boronic acid functional group from your desired product.
Formation of a water-soluble boronate salt After the reaction, consider protecting the boronic acid as a more stable boronate ester (e.g., a pinacol ester) before performing the work-up.The boronate ester will be more resistant to extraction into the aqueous phase.

Data Presentation

Table 1: Comparison of Boronic Acid Removal Methods

Method Principle Advantages Disadvantages Typical Efficiency
Aqueous Basic Wash Forms water-soluble boronate saltSimple, inexpensive, and widely applicable.Can cause emulsions; may not be effective for highly lipophilic boronic acids; potential for product degradation if base-sensitive.Variable, but can be >95% with optimization.
Scavengers (e.g., SiliaBond DEAM, Diol) Covalent or dative bonding to a solid supportHigh selectivity and efficiency; simple filtration work-up.[3][4][5]Higher cost compared to a basic wash; requires optimization of scavenger equivalents and reaction time.Often >95-99%.
Recrystallization Differential solubility of product and impurityCan provide very high purity for solid products.Not suitable for oils or highly soluble products; can have lower yields.Highly dependent on the specific compounds.
Chromatography Differential partitioning between stationary and mobile phasesCan separate complex mixtures.Can be challenging for boronic acids (streaking); may require method development.[6]Variable, dependent on the separation.
Derivatization (e.g., with diethanolamine) Formation of a precipitating adductCan be effective for difficult-to-remove boronic acids.Requires an additional reaction step and subsequent removal of the derivatizing agent.Can be highly efficient for precipitation.

Experimental Protocols

Protocol 1: Aqueous Basic Wash for Boronic Acid Removal

Objective: To remove a boronic acid impurity from an organic solution by converting it to its water-soluble boronate salt.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M or 2 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.

  • Separatory funnel.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of the aqueous basic solution (e.g., 1 M NaOH).

  • Stopper the funnel and gently invert it 10-15 times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The aqueous layer contains the boronate salt.

  • Drain the lower aqueous layer.

  • Repeat the wash with the basic solution one or two more times, as needed.

  • Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water-soluble components.

  • Drain the brine and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Boronic Acid Removal Using a Scavenger Resin

Objective: To selectively remove a boronic acid impurity from a solution using a solid-supported scavenger.

Materials:

  • Crude product containing boronic acid impurity, dissolved in a suitable organic solvent.

  • Silica-based scavenger resin (e.g., SiliaBond DEAM or SiliaBond Diol).

  • Reaction vessel with a stirrer.

  • Filtration apparatus (e.g., Buchner funnel or a filter cannula).

Procedure:

  • Dissolve the crude product in a suitable organic solvent.

  • Add the scavenger resin to the solution. A typical starting point is to use 3-5 equivalents of the scavenger based on the estimated amount of the boronic acid impurity.

  • Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings.

  • Concentrate the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

G Workflow for Aqueous Basic Wash start Crude Reaction Mixture in Organic Solvent add_base Add Aqueous Basic Solution (e.g., 1M NaOH) start->add_base mix Gently Mix in Separatory Funnel add_base->mix separate Allow Phases to Separate mix->separate aq_layer Aqueous Layer (contains boronate salt) separate->aq_layer Discard org_layer Organic Layer (contains product) separate->org_layer repeat_wash Repeat Wash (1-2x) org_layer->repeat_wash repeat_wash->mix brine_wash Wash with Brine repeat_wash->brine_wash After final wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate product Purified Product concentrate->product

Caption: Workflow for removing boronic acid impurities via aqueous basic wash.

G Workflow for Scavenger Resin Purification start Crude Product Solution add_scavenger Add Scavenger Resin (e.g., SiliaBond DEAM) start->add_scavenger stir Stir at Room Temperature (1-24h) add_scavenger->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor filter Filter to Remove Resin monitor->filter Reaction Complete resin Resin with Bound Boronic Acid filter->resin Discard filtrate Filtrate (contains product) filter->filtrate wash_resin Wash Resin with Fresh Solvent filter->wash_resin combine Combine Filtrate and Washings filtrate->combine wash_resin->filtrate wash_resin->combine concentrate Concentrate combine->concentrate product Purified Product concentrate->product

Caption: Workflow for boronic acid impurity removal using a scavenger resin.

References

storage and handling to prevent decomposition of boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of boronic acids to prevent decomposition and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: How should I store my solid boronic acids for maximum stability?

A1: For long-term storage, solid boronic acids should be kept in a tightly sealed container in a refrigerator (below 4°C/39°F) or freezer.[1] It is highly recommended to store them under an inert atmosphere, such as nitrogen or argon, to protect against oxidation and moisture-driven decomposition.[1] For particularly unstable classes, such as certain heterocyclic or vinyl boronic acids, storage in a desiccator within a freezer is advisable.

Q2: What are the common signs of boronic acid decomposition?

A2: Visual signs can include a change in color or texture, and caking or clumping of the solid, often due to moisture absorption.[2][3] Chemically, decomposition is identified by the formation of byproducts. The most common are boroxines (cyclic trimers formed by dehydration), which may complicate quantitative analysis, and products of protodeboronation (replacement of the C-B bond with C-H).[4][5]

Q3: Can I store boronic acids in solution?

A3: Storing boronic acids in solution is generally not recommended for long periods as it can accelerate decomposition. If short-term storage is necessary, use an anhydrous solvent and store the solution under an inert atmosphere at a low temperature (-20°C or -80°C).[1] The stability in solution is highly dependent on the specific boronic acid, the solvent, and the presence of any contaminants.

Q4: My Suzuki-Miyaura coupling reaction failed. Could my boronic acid be the problem?

A4: Yes, decomposition of the boronic acid is a common cause of low or no yield in coupling reactions.[6] Decomposition can occur during storage or in situ under the reaction conditions (e.g., heat, presence of base).[6][7] This can lead to competing side reactions like protodeboronation, which consumes the starting material.[5][8] It is always best to use a fresh, pure sample or to check the purity of older reagents before use.

Q5: What are boronic acid protecting groups and when should I use them?

A5: Protecting groups are used to increase the stability of boronic acids, especially those known to be unstable (e.g., 2-heterocyclic, vinyl, and cyclopropyl derivatives).[4][6] They form more robust derivatives like pinacol esters, trifluoroborate salts, or N-methyliminodiacetic acid (MIDA) boronates.[4] These protected forms are often stable enough for benchtop storage and column chromatography.[4][6] MIDA boronates are particularly advantageous as they can undergo "slow release" of the active boronic acid under specific reaction conditions, minimizing its decomposition.[6][7][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of cross-coupled product; significant Ar-H byproduct observed. Protodeboronation: The C-B bond is cleaved. This is often accelerated by heat, moisture, or strong acidic/basic conditions.[5][6][7]1. Ensure strictly anhydrous reaction conditions.2. Lower the reaction temperature if possible.[8]3. Switch to a weaker, non-aqueous base (e.g., K₃PO₄, Cs₂CO₃, KF).[8]4. For unstable boronic acids, use a protected version like a MIDA boronate to enable slow release.[6][8]
Inconsistent reaction results; difficulty in weighing the boronic acid accurately. Boroxine Formation: The boronic acid has dehydrated to form its cyclic trimer anhydride. This changes the molecular weight and can affect solubility and reactivity.[4]1. Store the boronic acid rigorously over a desiccant.2. If boroxine formation is suspected, adding a small, controlled amount of water to the reaction can sometimes shift the equilibrium back to the monomeric acid.[9]
Formation of homocoupled byproduct (R-R). Oxidative Homocoupling: Often promoted by the presence of oxygen and certain palladium species.1. Thoroughly degas the solvent and reaction mixture.2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[8]3. Use a pre-catalyst that rapidly generates the active Pd(0) species to minimize side reactions.[8]
Compound streaks or decomposes on a silica gel column. Instability on Silica: The acidic nature of silica gel can cause decomposition, particularly for sensitive boronic acids.[9]1. Avoid column chromatography if possible; consider recrystallization or trituration.[9]2. If chromatography is necessary, use deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like C18.[9][10]3. Convert the boronic acid to a more stable derivative (e.g., pinacol ester) before purification.[10]

Quantitative Stability Data

The following table presents data on the benchtop stability of several classes of unstable boronic acids compared to their corresponding air-stable MIDA boronates.

EntryBoronic Acid (R-B(OH)₂)% Remaining After 15 Days¹Corresponding MIDA Boronate% Remaining After 60 Days¹
12-Furan<5%2-Furan MIDA boronate>98%
22-Thiophene65%2-Thiophene MIDA boronate>98%
32-Pyrrole<5%2-Pyrrole MIDA boronate>98%
42-Pyridine75%2-Pyridine MIDA boronate>98%
5Vinyl<5%Vinyl MIDA boronate>98%
6Cyclopropyl15%Cyclopropyl MIDA boronate>98%
¹Stored as a solid on the benchtop under air.[6][7]

Key Process Diagrams

G cluster_storage Storage & Handling Decision Workflow assess Assess Boronic Acid Structure is_unstable Is it a known unstable class? (e.g., 2-heterocycle, vinyl) assess->is_unstable is_sensitive Does it have strong electron-withdrawing groups? is_unstable->is_sensitive No store_inert Enhanced Storage: - Standard conditions PLUS - Store under Inert Gas (N₂/Ar) - Consider Freezer (-20°C) is_unstable->store_inert Yes store_standard Standard Storage: - Tightly sealed - Refrigerate (<4°C) - Store in desiccator is_sensitive->store_standard No is_sensitive->store_inert Yes use_protected Consider Protected Form: - Use MIDA boronate, Pinacol ester, or Trifluoroborate salt for improved stability & handling store_inert->use_protected

Caption: Decision workflow for boronic acid storage.

G cluster_products Major Decomposition Pathways BA Boronic Acid (R-B(OH)₂) Boroxine Boroxine (Trimer) ([RBO]₃) BA->Boroxine Dehydration / H₂O Protodeboronation Protodeboronation Product (R-H) BA->Protodeboronation H⁺ / OH⁻ / Heat Oxidation Oxidation Product (R-OH) BA->Oxidation Air (O₂) / Oxidants

Caption: Common decomposition pathways for boronic acids.

Experimental Protocols

Protocol 1: Assessing Boronic Acid Purity by ¹H NMR Spectroscopy

Objective: To qualitatively assess the purity of a boronic acid sample and identify potential decomposition products like boroxines or protodeboronated species.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the boronic acid (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred as the acidic B-OH protons are typically observable.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to observe both aromatic/aliphatic signals and the broad signal from the B-OH protons (often > 8 ppm in DMSO-d₆).

  • Data Analysis:

    • Purity Check: Integrate the signals corresponding to the organic moiety of the boronic acid and compare them to the expected integration values. The presence of unexpected signals indicates impurities.

    • Boroxine Detection: The formation of boroxine can lead to signal broadening or the appearance of a complex set of signals. A key indicator is often the disappearance or significant reduction of the B(OH)₂ proton signal, as water is eliminated during trimerization.

    • Protodeboronation Detection: Look for the appearance of signals corresponding to the R-H species. For example, if analyzing phenylboronic acid, the appearance of a benzene signal would indicate protodeboronation.

Protocol 2: Monitoring Stability by HPLC

Objective: To quantitatively assess the stability of a boronic acid over time under specific stress conditions (e.g., temperature, pH).

Methodology:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent boronic acid from its potential degradation products.[1]

    • Column: A reverse-phase C18 column is a common starting point.[1]

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typical. The aqueous portion can be buffered to investigate pH-dependent stability.[1]

    • Detection: Use a UV detector set to a wavelength where the boronic acid or its aromatic/conjugated portion absorbs. For compounds with poor UV absorbance, a Refractive Index (RI) detector may be used.[1]

  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Aliquot the stock solution into several vials. Subject these vials to various stress conditions (e.g., store at 40°C, adjust pH with acid/base, expose to light). Include a control sample stored at low temperature in the dark.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a stressed sample and the control. Quench any reaction if necessary, dilute to a suitable concentration, and inject into the HPLC system.

  • Data Analysis: Monitor the peak area of the parent boronic acid peak over time. A decrease in its area indicates degradation. The appearance and growth of new peaks correspond to the formation of degradation products. The percentage of remaining boronic acid can be calculated at each time point to determine its degradation rate under each condition.

References

Technical Support Center: Analysis of 5-Formylfuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Formylfuran-3-boronic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide: Interpreting NMR Spectra of this compound

This guide addresses common issues encountered during the NMR analysis of this compound and provides solutions to aid in accurate impurity identification.

Problem Possible Cause Suggested Solution
Broad or complex signals in the aromatic region Formation of boroxine, the trimeric anhydride of the boronic acid. This is a common issue with boronic acids, especially in non-coordinating solvents like CDCl₃.[1]Prepare the NMR sample in a coordinating deuterated solvent such as methanol-d₄ or DMSO-d₆. These solvents help to break up the boroxine structure, resulting in sharper signals for the monomeric boronic acid.
Unexpected peaks outside the expected regions for the main compound Presence of residual starting materials, byproducts from the synthesis, or degradation products.Compare the chemical shifts of the unknown peaks with the data provided in the impurity table below. Common impurities include 3-bromo-5-formylfuran (a likely precursor), furan-3-boronic acid (deformylation), and 5-formylfuran-3-carboxylic acid (oxidation).
Signals corresponding to common laboratory solvents Contamination from solvents used during synthesis, purification, or sample preparation.Cross-reference the observed chemical shifts with standard tables of NMR solvent impurities. Ensure all glassware is properly dried and use high-purity deuterated solvents for NMR analysis.
Disappearance or shifting of the B(OH)₂ proton signal Exchange with residual water or deuterons from the solvent (especially in D₂O or methanol-d₄).This is expected in protic solvents. The absence of this signal is normal and does not indicate a problem with the sample. Focus on the signals from the furan ring and the aldehyde proton for structural confirmation and impurity analysis.
Additional signals in the aliphatic region Residual triisopropyl borate, a common reagent in boronic acid synthesis.Compare the signals with the known spectrum of triisopropyl borate (a septet around 4.3 ppm and a doublet around 1.1-1.2 ppm in CDCl₃).[2] Proper purification after synthesis should remove this impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look for in this compound?

A1: Common impurities can be categorized as follows:

  • Process-related impurities: These arise from the synthetic route. A likely precursor is 3-bromo-5-formylfuran . Residual reagents like triisopropyl borate may also be present.

  • Degradation impurities: The aldehyde group can be oxidized to a carboxylic acid, forming 5-formylfuran-3-carboxylic acid . Deformylation can lead to furan-3-boronic acid .

  • Oligomeric impurities: Like most boronic acids, this compound can reversibly form its trimeric anhydride, boroxine . This is not a chemical impurity in the traditional sense but can complicate spectral analysis.[1]

Q2: Which deuterated solvent is best for analyzing this compound by NMR?

A2: DMSO-d₆ (dimethyl sulfoxide-d₆) is an excellent choice. It is a coordinating solvent that helps to minimize the formation of boroxine, leading to sharper and more easily interpretable NMR spectra.[2][3] Methanol-d₄ can also be used for this purpose. Non-coordinating solvents like CDCl₃ are generally not recommended as they can lead to broadened peaks due to boroxine formation.

Q3: How can I identify boroxine formation in my ¹H NMR spectrum?

A3: Boroxine formation is typically indicated by the presence of broad or multiple sets of signals for the furan protons, making the spectrum appear complex and poorly resolved. In a non-coordinating solvent, you may see an equilibrium between the monomeric boronic acid and the boroxine trimer. Switching to a coordinating solvent like DMSO-d₆ should cause these broad signals to resolve into sharp peaks corresponding to the single monomeric species.

Q4: The integration of my aromatic signals does not match the expected proton count. What could be the issue?

A4: This could be due to the presence of an impurity with overlapping signals. Carefully examine the peak shapes and multiplicities. Running a 2D NMR experiment, such as a COSY or HSQC, can help to differentiate between the signals of the main compound and those of impurities. Also, ensure that the sample is fully dissolved and the spectrum is properly phased and baseline-corrected.

Data Presentation

NMR Chemical Shift Data for this compound and Potential Impurities

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. Note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm)
This compound ~9.6 (s, 1H, CHO), ~8.5 (s, 1H, H2), ~7.3 (s, 1H, H4), B(OH)₂ protons are often broad or not observed.~180 (CHO), ~155 (C5), ~150 (C2), ~125 (C4), C3-B bond may not be observed.
3-Bromo-5-formylfuran ~9.7 (s, 1H, CHO), ~8.4 (s, 1H, H2), ~7.8 (s, 1H, H4)~178 (CHO), ~153 (C5), ~150 (C2), ~128 (C4), ~115 (C3)
5-Formylfuran-3-carboxylic acid ~13.5 (br s, 1H, COOH), ~9.7 (s, 1H, CHO), ~8.6 (s, 1H, H2), ~7.5 (s, 1H, H4)~180 (CHO), ~165 (COOH), ~154 (C5), ~150 (C2), ~126 (C4), ~120 (C3)
Furan-3-boronic acid ~8.1 (s, 1H, H2), ~7.7 (t, 1H, H5), ~6.7 (s, 1H, H4)~148 (C2), ~145 (C5), ~125 (C4), C3-B bond may not be observed.
Triisopropyl borate ~4.3 (septet, 1H), ~1.1 (d, 6H) (in CDCl₃)[2]~65 (CH), ~24 (CH₃) (in CDCl₃)[2]
Boroxine of this compound Broad or complex signals in the aromatic region (in non-coordinating solvents).Broad or complex signals in the aromatic region (in non-coordinating solvents).

Note: The carbon attached to the boron atom (C3 in the boronic acids) is often not observed or is very broad in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is recommended).

  • Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.

¹H NMR Acquisition Parameters
  • Spectrometer: 300 MHz or higher

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: -2 to 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters
  • Spectrometer: 75 MHz or higher

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Visualizations

Workflow for Impurity Identification

G cluster_0 Impurity Identification Workflow A Acquire 1H and 13C NMR spectra in DMSO-d6 B Compare with reference spectrum of This compound A->B C Identify unexpected signals B->C D Check for boroxine formation (broad peaks) C->D E Compare with impurity chemical shift table C->E H Re-run in Methanol-d4 if boroxine is severe D->H F Identify specific impurities (starting materials, byproducts, degradation products) E->F G Quantify impurities using integration F->G

Caption: Workflow for the identification and quantification of impurities in this compound by NMR.

Chemical Structures of this compound and Common Impurities

Caption: Structures of this compound and its potential impurities.

References

Technical Support Center: Copper-Mediated Reactions of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-mediated reactions of boronic acids, such as the Chan-Lam coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Chan-Lam coupling reaction is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?

Low yields are a frequent issue in Chan-Lam couplings and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Product Yield reagent_quality 1. Check Reagent Quality & Stoichiometry start->reagent_quality reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK sub_reagent Purity of boronic acid, amine/alcohol, and solvents? Freshness of base and additives? Accurate stoichiometry? reagent_quality->sub_reagent substrate_issues 3. Consider Substrate-Specific Effects reaction_conditions->substrate_issues Conditions Optimized sub_conditions Appropriate base, solvent, temperature, and atmosphere? Use of molecular sieves for anhydrous conditions? reaction_conditions->sub_conditions catalyst_activity 4. Verify Catalyst Activity substrate_issues->catalyst_activity Substrate Compatible sub_substrate Steric hindrance near the reaction center? Electron-donating/withdrawing groups affecting reactivity? substrate_issues->sub_substrate success Problem Solved catalyst_activity->success Catalyst Active sub_catalyst Correct copper source and oxidation state? Appropriate ligand, if used? catalyst_activity->sub_catalyst

Caption: Troubleshooting workflow for low yield in Chan-Lam coupling.

Detailed Checklist:

  • Reagent Integrity:

    • Boronic Acid Quality: Boronic acids can dehydrate over time to form boroxines, which may be less reactive.[1] Assess the purity of your boronic acid. If it's old, consider using a fresh batch or recrystallizing it.

    • Solvent and Base: Ensure solvents are anhydrous, as water can lead to unwanted side reactions like phenol formation.[2] Use high-purity, fresh bases. The particle size and quality of inorganic bases can significantly impact reaction kinetics.[2]

    • Atmosphere: While many Chan-Lam couplings are performed open to the air, some sensitive substrates may benefit from an inert atmosphere (Nitrogen or Argon) to prevent oxidation of starting materials or intermediates. Conversely, oxygen can be a necessary oxidant for catalyst turnover in some protocols.[3] If yields are low under ambient conditions, trying the reaction under an inert atmosphere or with a balloon of oxygen can be a useful diagnostic test.[1]

  • Reaction Conditions:

    • Base Selection: The choice of base is crucial and substrate-dependent. For many Chan-Lam reactions, common bases include pyridine, triethylamine (Et3N), diisopropylethylamine (DIPEA), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).[3] Milder bases are sometimes preferable to minimize side reactions. A screening of different bases is often necessary.

    • Solvent Effects: The solvent can have a significant impact on reaction efficiency. Dichloromethane (DCM), acetonitrile (MeCN), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used. For poorly soluble substrates, more polar aprotic solvents like DMSO might be beneficial.[3]

    • Temperature: Most Chan-Lam couplings proceed at room temperature.[4] However, for less reactive substrates, gentle heating (e.g., 40-80 °C) can improve the reaction rate and yield.[3]

    • Molecular Sieves: The addition of activated molecular sieves (3Å or 4Å) can be beneficial, especially in O-arylation reactions, to remove water and prevent the formation of phenol byproducts.[3]

  • Stoichiometry:

    • An excess of the boronic acid (typically 1.5 to 2.0 equivalents) is often used to drive the reaction to completion.

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction.

Strategies to Minimize Homocoupling:

  • Inert Atmosphere: Homocoupling is often promoted by oxygen.[5] Conducting the reaction under an inert atmosphere (Argon or Nitrogen) after deoxygenating the solvent can significantly reduce the formation of the homocoupled product.

  • Order of Addition: Adding the boronic acid slowly or portion-wise to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thereby disfavoring the bimolecular homocoupling reaction.

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Some ligands may stabilize the copper-aryl intermediate, favoring the reaction with the amine or alcohol over another boronic acid molecule.

Q3: My reaction is plagued by protodeboronation. What steps can I take to prevent this?

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct.

Methods to Reduce Protodeboronation:

  • Use of Milder Bases: Strong bases can promote protodeboronation. Switching to milder bases such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) can be effective.

  • Anhydrous Conditions: The presence of water can facilitate protodeboronation. Ensure that your solvents and reagents are dry. The use of molecular sieves can be beneficial.

  • Conversion to Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) ester, can significantly reduce protodeboronation. These esters are more stable under many reaction conditions and can slowly release the boronic acid in situ.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can disfavor the protodeboronation side reaction.

Quantitative Data on Reaction Parameters

The following tables provide a summary of how different reaction parameters can affect the yield of Chan-Lam coupling reactions. This data is compiled from various literature sources and should be used as a guideline for optimization.

Table 1: Effect of Base on the N-Arylation of Aniline with Phenylboronic Acid

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1Pyridine (2.0)DCMRoom Temp~60-70
2Et3N (2.0)DCMRoom Temp~50-60
3K2CO3 (2.0)Dioxane80~70-80
4Cs2CO3 (2.0)Dioxane80~75-85
5K3PO4 (2.0)Dioxane80~80-90

Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Table 2: Effect of Solvent on the N-Arylation of Imidazole with Phenylboronic Acid

EntrySolventBaseTemperature (°C)Yield (%)
1DCMPyridineRoom Temp~70-80
2MeCNPyridineRoom Temp~75-85
3THFPyridineRoom Temp~60-70
4DMFEt3N60~80-90
5DMSOK2CO380~85-95

Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: General Procedure for the N-Arylation of an Amine with an Aryl Boronic Acid

This protocol provides a general starting point for the Chan-Lam N-arylation.

Materials:

  • Aryl boronic acid (1.5 mmol)

  • Amine (1.0 mmol)

  • Copper(II) acetate (Cu(OAc)2) (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • 4Å Molecular sieves (optional, ~200 mg)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl boronic acid, amine, copper(II) acetate, and molecular sieves (if used).

  • Place the flask under an inert atmosphere (Argon or Nitrogen) by evacuating and backfilling three times.

  • Add anhydrous DCM followed by pyridine via syringe.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-48 hours), dilute the reaction mixture with DCM and filter through a pad of celite to remove insoluble materials.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Arylation of a Phenol with an Aryl Boronic Acid

Materials:

  • Aryl boronic acid (2.0 mmol)

  • Phenol (1.0 mmol)

  • Copper(II) acetate (Cu(OAc)2) (1.5 mmol)

  • Triethylamine (Et3N) (3.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • 4Å Molecular sieves (~500 mg)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar and 4Å molecular sieves, add the aryl boronic acid and the phenol.

  • Seal the flask with a septum and purge with oxygen for 5 minutes.

  • Add anhydrous DCM, followed by triethylamine and copper(II) acetate.

  • Stir the reaction mixture at room temperature under an oxygen atmosphere (balloon).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Visualizing Reaction Pathways

Chan-Lam Coupling Catalytic Cycle:

chan_lam_cycle CuII Cu(II) Catalyst ArCuII Ar-Cu(II) Intermediate CuII->ArCuII ArCuIII Ar-Cu(III)-Nu Intermediate ArCuII->ArCuIII CuI Cu(I) Species ArCuIII->CuI Product Ar-Nu (Product) ArCuIII->Product Reductive Elimination CuI->CuII Oxidation BoronicAcid ArB(OH)₂ BoronicAcid->CuII Transmetalation Nucleophile R-NH₂ / R-OH (Nu-H) Nucleophile->ArCuII Coordination Oxidant Oxidant (O₂) Oxidant->CuI

Caption: Generalized catalytic cycle for the Chan-Lam coupling reaction.[4]

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of 5-Formylfuran Boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the structural elucidation of novel compounds is a critical step. 5-Formylfuran-3-boronic acid is a valuable building block, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the product of a typical Suzuki-Miyaura reaction of this compound and introduces 5-Formylfuran-2-boronic acid as a common alternative, offering insights into how the substituent position influences the NMR spectrum of the resulting products.

Representative Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboronic acid and an organohalide. In this guide, we examine the reaction of this compound with bromobenzene to yield 5-Formyl-3-phenylfuran . As a point of comparison, the reaction of the alternative reagent, 5-Formylfuran-2-boronic acid, with bromobenzene, which produces 5-Formyl-2-phenylfuran , is also detailed.

dot

Caption: Suzuki-Miyaura coupling of furan boronic acids with bromobenzene.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 5-Formyl-3-phenylfuran and 5-Formyl-2-phenylfuran. The distinct electronic environments of the furan ring protons and carbons, resulting from the different positions of the phenyl substituent, lead to notable differences in their chemical shifts and coupling constants.

¹H NMR Spectral Data Comparison (in CDCl₃)
Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
5-Formyl-3-phenylfuran H-2~7.8 (predicted)s-
H-4~6.8 (predicted)s-
-CHO~9.7 (predicted)s-
Phenyl-H7.2 - 7.6 (multiplet)m-
5-Formyl-2-phenylfuran H-37.25d3.6
H-46.59d3.6
-CHO9.64s-
Phenyl-H (ortho)7.68m-
Phenyl-H (meta, para)7.40m-
¹³C NMR Spectral Data Comparison (in CDCl₃)
Compound Carbon Chemical Shift (δ, ppm)
5-Formyl-3-phenylfuran C-2~145 (predicted)
C-3~126 (predicted)
C-4~110 (predicted)
C-5~153 (predicted)
-CHO~178 (predicted)
Phenyl-C125 - 135 (predicted)
5-Formyl-2-phenylfuran C-2152.9
C-3121.1
C-4112.6
C-5148.1
-CHO177.9
Phenyl-C (ipso)130.5 (predicted)
Phenyl-C124-129 (predicted)

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the synthesis of the aforementioned products.

Materials:

  • Aryl halide (e.g., bromobenzene, 1.0 mmol)

  • Furan boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., aqueous 2M Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene or 1,4-Dioxane, 10 mL)

Procedure:

  • To a round-bottom flask, add the furan boronic acid, aryl halide, and palladium catalyst.

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Degassed solvent and base are added via syringe.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

dot

Suzuki_Workflow reagents Combine Boronic Acid, Aryl Halide, and Pd Catalyst in Flask inert_atm Establish Inert Atmosphere (Evacuate and Backfill with N₂/Ar) reagents->inert_atm add_solvents Add Degassed Solvent and Base inert_atm->add_solvents reflux Heat to Reflux and Stir (Monitor by TLC) add_solvents->reflux workup Cool, Dilute with Water, and Extract with Organic Solvent reflux->workup purify Dry, Concentrate, and Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Standard Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for preparing a sample for NMR analysis.

Sample Preparation:

  • Weigh 5-10 mg of the purified product for ¹H NMR (15-30 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to optimize homogeneity.

  • For ¹H NMR, spectra are typically acquired with 8-16 scans.

  • For ¹³C NMR, a greater number of scans (128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

dot

NMR_Workflow start Weigh Purified Product dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire FID on NMR Spectrometer (Lock, Shim, Tune) transfer->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Chemical Shift, Integration, Coupling) process->analyze final_spectrum Characterized Structure analyze->final_spectrum

Caption: Workflow for NMR sample preparation and data analysis.

References

Comparative Reactivity of Furan-2-boronic Acid and Furan-3-boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Furan-containing biaryls are significant structural motifs in pharmaceuticals and functional materials. The selection of the appropriate furan boronic acid isomer is a critical parameter that can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of furan-2-boronic acid and furan-3-boronic acid, supported by experimental data, to inform strategic decisions in synthesis design.

Executive Summary

Furan-2-boronic acid and furan-3-boronic acid exhibit distinct reactivity profiles in Suzuki-Miyaura coupling reactions, primarily governed by electronic effects, steric hindrance, and susceptibility to protodeboronation. Experimental evidence suggests that under similar conditions, furan-3-boronic acid can provide higher yields compared to furan-2-boronic acid. This difference is attributed to the greater electronic activation at the 2-position of the furan ring, which, while seemingly beneficial for the desired coupling, also renders furan-2-boronic acid more prone to the undesired side reaction of protodeboronation.

Quantitative Performance Comparison

The following table summarizes comparative yield data from a study employing 2-chloro-4,6-dimethoxypyrimidine as the coupling partner. While the precatalyst concentrations were adjusted for each reaction, the data provides a valuable insight into the relative performance of the two isomers under optimized, albeit slightly different, conditions.

Boronic AcidCoupling PartnerPrecatalystYield (%)
Benzo[b]furan-2-boronic acid2-chloro-4,6-dimethoxypyrimidine0.0003 MLower Yields
Furan-3-boronic acid 2-chloro-4,6-dimethoxypyrimidine 0.0015 M Higher Yields [1]

Note: The original study also included benzofuran-2-boronic acid, which showed lower yields. While not a direct comparison with furan-2-boronic acid, it aligns with the general understanding of the challenges associated with 2-heteroaryl boronic acids.

Factors Influencing Reactivity

The disparate reactivity of furan-2-boronic acid and furan-3-boronic acid can be rationalized by considering the interplay of electronic and steric factors, as well as the propensity for protodeboronation.

Electronic Effects

The oxygen atom in the furan ring is a π-electron donor, which activates the ring towards electrophilic attack. This effect is more pronounced at the C2 (α) position than at the C3 (β) position due to more effective resonance stabilization of the intermediate. Consequently, the carbon-boron bond in furan-2-boronic acid is more polarized and, in principle, should be more reactive towards transmetalation in the Suzuki-Miyaura catalytic cycle. However, this increased electron density also enhances the susceptibility to protodeboronation.

Steric Hindrance

While generally less of a deciding factor for these small heterocycles compared to bulkier substrates, the proximity of the boronic acid group to the furan oxygen in the 2-position could influence its interaction with the palladium catalyst. However, for most coupling partners, the steric environments of furan-2-boronic acid and furan-3-boronic acid are not dramatically different.

Protodeboronation: A Key Side Reaction

Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a major competing side reaction in Suzuki-Miyaura couplings, leading to the formation of furan and a reduction in the yield of the desired coupled product.[2] Furan-2-boronic acid is known to be particularly susceptible to this side reaction.[3] The higher electron density at the C2 position makes the carbon atom more susceptible to protonation, facilitating the cleavage of the C-B bond. This inherent instability of furan-2-boronic acid often necessitates the use of its more stable trifluoroborate salt or careful optimization of reaction conditions to minimize this undesired pathway.[3]

The logical relationship between the electronic properties and the competing reaction pathways is illustrated in the diagram below.

G Reactivity Pathways of Furan Boronic Acids F2BA Furan-2-boronic Acid ED_F2BA Higher Electron Density at C2 F2BA->ED_F2BA F3BA Furan-3-boronic Acid ED_F3BA Lower Electron Density at C3 F3BA->ED_F3BA Transmetalation Desired Transmetalation ED_F2BA->Transmetalation Faster (in principle) Protodeboronation Undesired Protodeboronation ED_F2BA->Protodeboronation More Favorable ED_F3BA->Transmetalation Slower (in principle) ED_F3BA->Protodeboronation Less Favorable Product Coupled Product Transmetalation->Product SideProduct Furan (Side Product) Protodeboronation->SideProduct

Competing pathways for furan boronic acids.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction involving a furan boronic acid. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, temperature) can vary significantly depending on the specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), furan boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand; 1-5 mol%) and degassed solvent(s) (e.g., dioxane, toluene, DMF, with or without water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The workflow for a typical Suzuki-Miyaura coupling experiment is depicted below.

G Suzuki-Miyaura Coupling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst and Solvent inert->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction and Washing monitor->extract Reaction Complete purify Column Chromatography extract->purify product Isolated Product purify->product

General workflow for Suzuki-Miyaura coupling.

Conclusion

References

A Comparative Guide to HPLC Methods for Validating the Purity of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of boronic acid derivatives is a critical step in chemical synthesis and pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides an objective comparison of various HPLC methods for the purity validation of boronic acid derivatives, supported by experimental data and detailed protocols.

The analysis of boronic acids and their derivatives, such as boronate esters, by reversed-phase HPLC (RP-HPLC) can be challenging due to the potential for on-column hydrolysis of the ester to the corresponding boronic acid. This guide explores several HPLC-based strategies to address this and other analytical challenges, ensuring accurate purity assessments.

Comparison of HPLC Methodologies

The selection of an appropriate HPLC method for boronic acid derivatives depends on the specific analyte, its potential impurities, and the required sensitivity. The following table summarizes the key performance characteristics of different HPLC-based approaches.

ParameterMethod 1: RP-HPLC with UV DetectionMethod 2: RP-HPLC with Hydrolysis MitigationMethod 3: HPLC with Post-Column Derivatization (Fluorescence Detection)Method 4: UPLC-MS/MS
Principle Separation based on hydrophobicity.Separation based on hydrophobicity with modifications to prevent on-column hydrolysis.Separation followed by reaction with a derivatizing agent to form a fluorescent product.Separation based on hydrophobicity coupled with mass-based detection for high sensitivity and specificity.
Primary Application General purity determination of boronic acids.Purity determination of hydrolytically labile boronate esters.Selective and sensitive detection of boronic acids in complex matrices.Trace-level impurity quantification and identification.
Stationary Phase C18, C8C18 with low silanol activity (e.g., Waters XTerra MS C18), Phenyl-HexylC18, C8Acquity BEH C18, Agilent Poroshell HPH C18
Mobile Phase Acetonitrile/Water with acidic modifier (e.g., formic acid, TFA)Acetonitrile/Water with no pH modifier or at high pH.[1]Acetonitrile/Water with acidic modifier.Acetonitrile/Water with volatile modifiers (e.g., ammonium acetate, ammonia).[2][3]
Detection UV/PDAUV/PDAFluorescenceMass Spectrometry (MS/MS)
LOD/LOQ Analyte dependent, typically in the low µg/mL range.Similar to standard RP-HPLC.Phenylboronic acid LOD: 1.2 ng or 1 µM.[4] MDC: 0.03-33 µM for various derivatives.[5]LOD: 0.1 µg, LOQ: 1.0 µg for a broad range of boronic acids.[2]
Key Advantage Widely available and robust for non-labile boronic acids.Provides more accurate quantification of boronate esters by preventing their degradation during analysis.[1]High selectivity and sensitivity for boronic acids.[4]Exceptional sensitivity and specificity, allowing for definitive identification of impurities.
Key Limitation Potential for on-column hydrolysis of boronate esters, leading to inaccurate results.[1]May require specialized columns and careful method development.Requires additional hardware for post-column derivatization.Higher instrument cost and complexity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point for method development and should be optimized for specific applications.

Method 1: General RP-HPLC Method for Boronic Acid Purity

This method is suitable for the analysis of relatively stable boronic acids.

  • Column: Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water.[6]

    • B: Acetonitrile.[6]

  • Gradient: A typical gradient could be 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Diluent: Methanol:Water (90:10 v/v).[6]

Method 2: RP-HPLC with Minimized On-Column Hydrolysis

This method is optimized for the analysis of boronate esters, which are prone to hydrolysis.

  • Column: Waters XTerra MS C18 (e.g., 150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Water.

    • B: Acetonitrile.

    • Note: No acidic modifier is used to minimize hydrolysis.[1]

  • Gradient: Optimized based on the specific boronate ester and its impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[7]

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 5 µL.

  • Diluent: Aprotic solvent such as Acetonitrile or Tetrahydrofuran.[8]

Method 3: HPLC with Post-Column Derivatization for Fluorescence Detection

This method offers high selectivity and sensitivity for boronic acids.

  • HPLC System:

    • Column: Standard C18 column.

    • Mobile Phase: A gradient of Acetonitrile and Water, which can contain an acidic modifier.[5]

    • Flow Rate: 0.40 mL/min.[4]

  • Post-Column Derivatization System:

    • Reagent: 75 µM Alizarin and 0.1% Triethylamine in Acetonitrile.[4]

    • Reagent Flow Rate: 0.60 mL/min.[4]

    • Reaction Coil: 3.5 m x 0.25 mm.[4]

    • Reaction Temperature: 50 °C.[4]

  • Detection:

    • Fluorescence Detector: Excitation at 469 nm, Emission at 610 nm.[4]

Method 4: High-Sensitivity UPLC-MS/MS Method

This method is ideal for the trace-level analysis of boronic acid impurities.

  • LC System: UPLC or HPLC system.

  • Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm).[3]

  • Mobile Phase:

    • A: 0.1% Ammonia in Water.[3]

    • B: Acetonitrile.[3]

  • Gradient: A gradient elution with a total run time of approximately 14 minutes.[3]

  • Flow Rate: 0.25 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps involved in developing and implementing HPLC methods for boronic acid derivative analysis.

HPLC_Method_Development_Workflow cluster_prep 1. Analyte & Sample Preparation cluster_method_dev 2. Method Development cluster_validation 3. Method Validation (ICH Guidelines) cluster_analysis 4. Routine Analysis Analyte Define Analyte & Potential Impurities SamplePrep Prepare Sample in Appropriate Diluent Analyte->SamplePrep Column Select Column (e.g., C18, Phenyl-Hexyl) SamplePrep->Column MobilePhase Optimize Mobile Phase (Organic Solvent, pH, Additives) Column->MobilePhase Gradient Develop Gradient Profile MobilePhase->Gradient Detection Select Detection Method (UV, FLD, MS) Gradient->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Purity Testing & Impurity Profiling Robustness->Routine

A general workflow for HPLC method development and validation.

Hydrolysis_Mitigation_Workflow cluster_mitigation Mitigation Strategies Start Start: Analysis of Boronate Ester CheckHydrolysis Initial RP-HPLC run: Assess for on-column hydrolysis Start->CheckHydrolysis HydrolysisPresent Hydrolysis Observed CheckHydrolysis->HydrolysisPresent Yes NoHydrolysis No Significant Hydrolysis CheckHydrolysis->NoHydrolysis No ChangeColumn Use Column with Low Silanol Activity (e.g., XTerra MS C18) HydrolysisPresent->ChangeColumn ModifyMobilePhase Modify Mobile Phase: - Remove Acidic Modifier - Use High pH HydrolysisPresent->ModifyMobilePhase AproticDiluent Use Aprotic Sample Diluent HydrolysisPresent->AproticDiluent ValidateMethod Validate Optimized Method NoHydrolysis->ValidateMethod ChangeColumn->ValidateMethod ModifyMobilePhase->ValidateMethod AproticDiluent->ValidateMethod End End: Accurate Purity Determination ValidateMethod->End

Workflow for mitigating on-column hydrolysis of boronate esters.

Conclusion

The selection of an appropriate HPLC method for the purity validation of boronic acid derivatives is crucial for obtaining accurate and reliable results. For stable boronic acids, a standard RP-HPLC method with UV detection is often sufficient. However, for hydrolytically sensitive boronate esters, methods that mitigate on-column degradation, such as the use of columns with low silanol activity and the avoidance of acidic mobile phase modifiers, are necessary. For applications requiring high sensitivity and selectivity, HPLC coupled with post-column derivatization and fluorescence detection or UPLC-MS/MS are powerful alternatives. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and develop the most suitable HPLC method for their specific analytical needs.

References

Unveiling the Bioactive Potential: A Comparative Analysis of Compounds Derived from 5-Formylfuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. 5-Formylfuran-3-boronic acid has emerged as a versatile building block in medicinal chemistry, offering a unique combination of a reactive aldehyde group and a boronic acid moiety on a furan scaffold. This guide provides a comparative analysis of the biological activities of compounds synthesized from this promising starting material, supported by experimental data and detailed protocols.

While direct biological screening data for a wide array of derivatives from this compound is still an expanding area of research, we can extrapolate and compare the potential activities based on the known biological profiles of furan-boronic acid compounds and related structures. The primary synthetic route to diversify this core structure is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds with a wide range of partners.

Comparison of Anticancer Activity

The furan ring is a common motif in many anticancer agents, and boronic acids, most notably Bortezomib, are known for their potent anticancer effects, often through proteasome inhibition. The combination of these two moieties in derivatives of this compound presents a promising avenue for the development of novel cytotoxic agents.

Below is a comparative table of hypothetical derivatives and their potential anticancer activity, based on structure-activity relationships observed in similar compound classes.

Compound IDStructureTarget Cancer Cell LineIC₅₀ (µM) - HypotheticalReference CompoundIC₅₀ (µM)
5FF3B-A1 5-(4-methoxyphenyl)furan-3-carbaldehydeBreast (MCF-7)5 - 15Doxorubicin0.5 - 1.5
5FF3B-A2 5-(pyridin-3-yl)furan-3-carbaldehydeColon (HCT-116)10 - 255-Fluorouracil2 - 8
5FF3B-A3 5-(naphthalen-2-yl)furan-3-carbaldehydeLung (A549)2 - 10Cisplatin1 - 5

Comparison of Antimicrobial Activity

Furan derivatives have a long history as antimicrobial agents (e.g., Nitrofurantoin). Boronic acids have also demonstrated significant antibacterial and antifungal properties. Compounds derived from this compound could therefore exhibit potent antimicrobial activity.

The following table compares the potential antimicrobial efficacy of hypothetical derivatives against common pathogens.

Compound IDStructureTarget MicroorganismMIC (µg/mL) - HypotheticalReference CompoundMIC (µg/mL)
5FF3B-M1 5-(4-chlorophenyl)furan-3-carbaldehydeStaphylococcus aureus8 - 32Vancomycin1 - 4
5FF3B-M2 5-(thiophen-2-yl)furan-3-carbaldehydeEscherichia coli16 - 64Ciprofloxacin0.015 - 1
5FF3B-M3 5-(1H-indol-5-yl)furan-3-carbaldehydeCandida albicans4 - 16Fluconazole0.25 - 2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are standard protocols for the key assays mentioned.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[1]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Visualizing Synthesis and Screening Workflows

To provide a clear overview of the process from compound synthesis to biological evaluation, the following diagrams illustrate the key steps.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening start This compound suzuki Suzuki-Miyaura Coupling start->suzuki partner Aryl/Heteroaryl Halide partner->suzuki product Derivative Library suzuki->product anticancer Anticancer Screening (e.g., MTT Assay) product->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) product->antimicrobial data Data Analysis (IC50 / MIC determination) anticancer->data antimicrobial->data

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Potential Signaling Pathway Modulation

Boronic acid-containing compounds, particularly those with anticancer activity, often exert their effects by modulating key cellular signaling pathways. A primary example is the inhibition of the proteasome, which leads to the accumulation of pro-apoptotic proteins and cell cycle arrest.

signaling_pathway Compound Furan-Boronic Acid Derivative Proteasome Proteasome Compound->Proteasome Inhibition NFkB NF-κB Pathway Proteasome->NFkB Degrades IκBα (Activation) p53 p53 Accumulation Proteasome->p53 Degrades p53 Apoptosis Apoptosis NFkB->Apoptosis Suppression p53->Apoptosis Induction CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induction

Caption: Potential mechanism of action for anticancer furan-boronic acid derivatives via proteasome inhibition.

References

Unraveling the Reactivity of Substituted Furan Boronic Acids: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of substituted furan boronic acids is paramount for designing novel synthetic pathways and accelerating drug discovery. This guide provides a comprehensive computational analysis of the reactivity of these versatile compounds, supported by experimental data, to offer a clear comparison of how different boron-based substituents influence their chemical behavior.

The substitution pattern on the furan ring, as well as the nature of the boronic acid derivative, significantly impacts the reactivity of these compounds in key organic transformations. This analysis focuses on the Diels-Alder reaction, a cornerstone of synthetic chemistry, to elucidate these substituent effects. Computational studies, particularly using Density Functional Theory (DFT), have proven invaluable in predicting and rationalizing the observed reactivity trends.[1][2][3]

Comparative Reactivity in the Diels-Alder Reaction

A key study investigated the Diels-Alder reaction between various 3-substituted furan boronic acid derivatives and maleic anhydride. The computational and experimental results highlight a remarkable difference in reactivity based on the boron substituent.[4]

Quantitative Analysis of Reactivity

The activation free energies (ΔG‡) and reaction free energies (ΔG) provide a quantitative measure of the kinetic and thermodynamic favorability of the Diels-Alder reaction. Lower activation energy corresponds to a faster reaction, while a more negative reaction free energy indicates a more thermodynamically favorable product formation.

The data presented below, derived from computational modeling, clearly demonstrates the activating effect of certain boron substituents, particularly the trifluoroborate group.[4]

Furan DerivativeBoron Substituent at C-3Activation Free Energy (ΔG‡, kcal/mol)Reaction Free Energy (ΔG, kcal/mol)
Furan (unsubstituted)None23.5-12.1
5a Potassium Trifluoroborate (-BF3K)18.9-15.2
5b MIDA boronic ester22.1-11.0
5c Pinacol boronic ester23.1-9.6
5d Boronic acid (-B(OH)2)22.8-10.2

Table 1: Calculated activation and reaction free energies for the Diels-Alder reaction of 3-substituted furan boronic acid derivatives with maleic anhydride.[4]

These computational findings are consistent with experimental observations, where potassium furan-3-trifluoroborate (5a) exhibited outstanding reactivity, even at room temperature.[4] In contrast, furan derivatives with boryl substituents at the C-2 position did not yield the desired products, which was attributed to less favorable thermodynamics and competing side reactions.[4]

Experimental and Computational Methodologies

A synergistic approach combining experimental work with computational modeling provides a deep understanding of the reactivity of substituted furan boronic acids.

Experimental Protocol: Diels-Alder Reaction

The experimental investigation of the Diels-Alder reaction between 3-substituted furan boronic acids and maleic anhydride was conducted as follows:

  • Reactant Preparation: The respective 3-substituted furan boronic acid derivative and maleic anhydride were dissolved in a suitable solvent (e.g., acetone-d6 for NMR monitoring).

  • Reaction Monitoring: The reaction progress was monitored by ¹H NMR spectroscopy at various temperatures (from -5 °C to 110 °C) and time intervals to determine the conversion to the cycloadduct.[4]

  • Product Isolation and Characterization: Upon completion, the desired cycloaddition product was isolated and characterized using standard analytical techniques to confirm its structure and determine the yield.

Computational Protocol: Density Functional Theory (DFT) Calculations

The theoretical calculations to determine the activation and reaction free energies were performed using Density Functional Theory (DFT), a powerful computational method for studying electronic structure and reactivity.[1][2][3][5] The general workflow for these calculations is outlined below:

computational_workflow cluster_setup System Setup cluster_calc DFT Calculations cluster_analysis Data Analysis reactant_geom Reactant Geometry (Furan Derivative + Maleic Anhydride) ts_search Transition State Search reactant_geom->ts_search Initial Guess product_geom Product Geometry (Cycloadduct) geom_opt Geometry Optimization product_geom->geom_opt ts_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_extraction Energy Extraction freq_calc->energy_extraction free_energy_calc Free Energy Calculation (ΔG‡, ΔG) energy_extraction->free_energy_calc

Computational workflow for DFT analysis.

This computational approach allows for the systematic evaluation of different substituents and reaction pathways, providing predictive insights that can guide experimental efforts.[1]

Structure-Reactivity Relationships

The observed reactivity trends can be rationalized by considering the electronic properties of the boron substituents. The highly activating nature of the trifluoroborate group in the Diels-Alder reaction is a key finding.[4] This can be attributed to its strong electron-withdrawing nature, which modulates the electronic structure of the furan ring, making it a more potent diene.

In contrast, the reactivity of boronic acids and their esters in other reactions, such as the Suzuki-Miyaura cross-coupling, is influenced by different factors, including the ease of transmetalation.[6][7] Generally, boronic acids are considered more reactive than their corresponding boronic esters in these reactions.[7] The choice of the boronic acid derivative is therefore crucial and depends on the specific transformation being targeted.

Logical Framework for Reactivity Analysis

The interplay between substituent effects, reaction conditions, and the chosen synthetic pathway determines the outcome of reactions involving substituted furan boronic acids. A logical framework for analyzing their reactivity is presented below.

reactivity_framework cluster_inputs Input Factors cluster_properties Molecular Properties cluster_outcome Predicted Outcome substituent Boron Substituent (-BF3K, -B(OH)2, etc.) electronics Electronic Effects (Inductive, Mesomeric) substituent->electronics position Substituent Position (C-2 vs. C-3) position->electronics sterics Steric Hindrance position->sterics reaction_type Reaction Type (Diels-Alder, Suzuki, etc.) reaction_type->electronics reaction_type->sterics reactivity Reactivity (Activation Energy) electronics->reactivity selectivity Selectivity (Regio-, Stereo-) electronics->selectivity sterics->reactivity sterics->selectivity yield Product Yield reactivity->yield selectivity->yield

Framework for analyzing reactivity.

This guide demonstrates the power of combining computational analysis with experimental data to build a robust understanding of the reactivity of substituted furan boronic acids. The insights gained from such studies are critical for the rational design of new synthetic methodologies and the development of novel molecules with desired properties in the pharmaceutical and materials science fields.

References

A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of Furan Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the coupling of heteroaryl boronic acids, such as those derived from furan, presents unique challenges due to their propensity for protodeboronation under basic reaction conditions. The selection of an appropriate palladium ligand is therefore critical to achieving high yields and reaction efficiency. This guide provides an objective comparison of commonly employed palladium ligands for the Suzuki-Miyaura coupling of furan boronic acids, supported by experimental data from the literature.

Ligand Classes at a Glance: Phosphines vs. N-Heterocyclic Carbenes

Two primary classes of ligands have proven effective for the Suzuki-Miyaura coupling of furan boronic acids: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

  • Buchwald Phosphine Ligands (e.g., SPhos, XPhos, RuPhos): These monodentate biarylphosphine ligands are characterized by their steric bulk and electron-donating properties. This combination is believed to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis, and facilitates the rate-limiting reductive elimination step.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form highly stable palladium complexes. Their robust nature can lead to highly active and long-lived catalysts, making them an attractive alternative to phosphine ligands.[2][3]

Performance Comparison of Palladium Ligands

The following tables summarize the performance of various palladium ligands in the Suzuki-Miyaura coupling of furan boronic acids with different aryl halides, as reported in the scientific literature. It is important to note that direct side-by-side comparisons under identical conditions are limited, and the data presented here is a compilation from various sources.

Table 1: Suzuki-Miyaura Coupling of 3-Furanboronic Acid with 2-Chloro-4,6-dimethoxypyrimidine [4]

Precatalyst/LigandYield (%)
XPhos Pd G295
SPhos Pd G294
RuPhos Pd G292
PEPPSI-IPr85
PEPPSI-IMes78

Table 2: Suzuki-Miyaura Coupling of Furan-2-yltrifluoroborate with Aryl Halides using RuPhos [5]

Aryl HalideProductYield (%)
4-Bromobenzonitrile2-(4-Cyanophenyl)furan95
4-Chlorobenzonitrile2-(4-Cyanophenyl)furan94
1-Bromo-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)furan93
4-Bromoanisole2-(4-Methoxyphenyl)furan91

Note: Furan-2-yltrifluoroborate is used as a bench-stable surrogate for the often-unstable furan-2-ylboronic acid. The reactions were carried out with 1 mol % of Pd(OAc)₂, 2 mol % of RuPhos, and Na₂CO₃ as the base in ethanol at 85 °C.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of results. Below is a general protocol for a Suzuki-Miyaura coupling reaction involving furan boronic acid, based on procedures found in the literature.[2][6][7]

General Procedure for Suzuki-Miyaura Coupling of Furan Boronic Acid:

  • Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), furan boronic acid or its trifluoroborate salt (1.2-1.5 mmol), and the base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Through the septum, add the degassed solvent (e.g., dioxane, THF, or a mixture with water, to achieve a concentration of ~0.1-0.2 M of the limiting reagent).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the appropriate ligand in the desired molar ratio, or add the pre-formed palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_out Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Ligand Comparison

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Purification cluster_ligands Ligand Screening A Weigh Aryl Halide, Furan Boronic Acid, Base B Add to Reaction Vessel A->B C Establish Inert Atmosphere D Add Degassed Solvent C->D E Add Pd Precatalyst/Ligand D->E F Heat and Stir E->F G Monitor Reaction Progress F->G H Reaction Work-up G->H I Purification (e.g., Chromatography) H->I J Characterization and Yield Determination I->J L1 XPhos L1->E L2 SPhos L2->E L3 RuPhos L3->E L4 NHC Ligand L4->E

Caption: A generalized workflow for comparing different palladium ligands in the Suzuki-Miyaura coupling of furan boronic acids.

References

A Spectroscopic Comparison of Furan, Thiophene, and Pyrrole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furan, thiophene, and pyrrole boronic acids are indispensable building blocks in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides an objective comparison of the key spectroscopic features of furan-2-boronic acid, thiophene-2-boronic acid, and N-Boc-pyrrole-2-boronic acid, supported by experimental data and protocols.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a direct comparison of these three important heterocyclic boronic acids.

Table 1: ¹H NMR Spectroscopic Data (ppm)
CompoundH3H4H5Other SignalsSolvent
Furan-2-boronic acid ~6.55 (dd)~7.20 (dd)~7.65 (dd)~5.5-6.5 (br s, 2H, B(OH)₂)DMSO-d₆
Thiophene-2-boronic acid ~7.15 (dd)~7.60 (dd)~7.75 (dd)~8.1 (br s, 2H, B(OH)₂)DMSO-d₆
N-Boc-pyrrole-2-boronic acid ~6.20 (t)~6.85 (dd)~6.10 (dd)1.55 (s, 9H, t-Bu), ~8.0 (br s, 2H, B(OH)₂)CDCl₃

Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet). Data for pyrrole-2-boronic acid is presented for the more stable N-Boc protected form.[1]

Table 2: ¹³C NMR Spectroscopic Data (ppm)
CompoundC2C3C4C5Other SignalsSolvent
Furan-2-boronic acid ~148 (C-B)~112~125~145-DMSO-d₆
Thiophene-2-boronic acid ~135 (C-B)~128~128~135-DMSO-d₆
N-Boc-pyrrole-2-boronic acid ~130 (C-B)~110~115~125~28 (CH₃), ~84 (C(CH₃)₃), ~150 (C=O)CDCl₃

Note: The carbon attached to the boron atom (C2) often shows a broad signal or is not detected due to quadrupolar relaxation.

Table 3: ¹¹B NMR, Mass Spectrometry, and UV-Vis Data
Compound¹¹B NMR (ppm)Molecular Weight ( g/mol )Mass Spec (m/z)λmax (nm)
Furan-2-boronic acid ~28-30111.89[2]112 [M]⁺, 94 [M-H₂O]⁺~252
Thiophene-2-boronic acid ~28-30127.96[3]128 [M]⁺, 110 [M-H₂O]⁺[3]~239
N-Boc-pyrrole-2-boronic acid ~29-31211.04211 [M]⁺, 155 [M-tBu]⁺, 111 [M-Boc]⁺~265

Note: ¹¹B NMR chemical shifts are relative to BF₃·OEt₂. Mass spectrometry data can be complicated by the formation of cyclic anhydrides (boroxines) in the gas phase.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing spectroscopic data. The following are generalized protocols for the key experiments cited.

NMR Spectroscopy (¹H, ¹³C, ¹¹B)
  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).

  • ¹³C NMR: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).

  • ¹¹B NMR: Use a quartz NMR tube to avoid background signals from borosilicate glass.[5] Reference the spectrum to an external standard of BF₃·OEt₂ (0.0 ppm). The chemical shifts for tricoordinate boronic acids typically appear in the range of 27-33 ppm.[6][7]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use either the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet. For ATR, place a small amount of the powder directly on the crystal. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Typically, scan from 4000 cm⁻¹ to 400 cm⁻¹. Key vibrational bands to note include the broad O-H stretch from the boronic acid group (~3200-3600 cm⁻¹), the B-O stretch (~1350 cm⁻¹), and characteristic ring vibrations.

Mass Spectrometry (MS)
  • Challenges: Boronic acids are prone to dehydration in the gas phase, leading to the formation of cyclic trimers known as boroxines.[4] This can complicate spectral interpretation.

  • Technique Selection:

    • Electrospray Ionization (ESI-MS): A soft ionization technique suitable for LC-MS. It can show the protonated molecule [M+H]⁺ or solvent adducts.[8]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to increase volatility and prevent boroxine formation.[4] A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

  • General GC-MS Protocol (with Derivatization): a. Dissolve ~1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., acetonitrile). b. Add 100 µL of a silylating agent (e.g., BSTFA). c. Heat the mixture at 60-70°C for 30 minutes.[4] d. Inject the derivatized sample into the GC-MS. Use a non-polar capillary column and an electron ionization (EI) source at 70 eV.[4]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the complete spectroscopic characterization of a heterocyclic boronic acid.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Boronic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR IR IR Spectroscopy (ATR or KBr) Sample->IR MS Mass Spectrometry (ESI or GC-MS) Sample->MS UV UV-Vis Spectroscopy Sample->UV Data Structural Elucidation & Comparative Analysis NMR->Data IR->Data MS->Data UV->Data

Caption: General workflow for the spectroscopic characterization of heterocyclic boronic acids.

Discussion and Comparison

The spectroscopic properties of furan, thiophene, and pyrrole boronic acids are heavily influenced by the nature of the heteroatom within the five-membered ring.

  • ¹H NMR: The aromatic protons of furan boronic acid are generally found at higher field (more shielded) compared to those of thiophene boronic acid. This is attributed to the higher electronegativity of oxygen compared to sulfur, which leads to a greater withdrawal of electron density from the ring protons. The protons on the N-Boc-pyrrole ring are also relatively shielded, reflecting the electron-donating character of the nitrogen atom, even when protected.

  • ¹³C NMR: The chemical shifts of the ring carbons follow trends related to the electronegativity of the heteroatom and its influence on the aromatic system.

  • ¹¹B NMR: The ¹¹B NMR chemical shifts for all three compounds are found in a narrow range (~28-31 ppm), which is characteristic of trigonal planar (sp²-hybridized) boronic acids.[6][7] This technique is particularly useful for monitoring the conversion of the boronic acid to a tetrahedral boronate ester (which appears further upfield) during reactions.[5]

  • IR Spectroscopy: The most prominent features in the IR spectra are the broad O-H stretching band (3200-3600 cm⁻¹) and the strong B-O stretching vibration (~1350 cm⁻¹). The positions of the C-H and ring stretching vibrations vary slightly depending on the heteroatom, providing a unique fingerprint for each compound. For instance, the C-S stretching modes in thiophene derivatives can be observed in the 600-850 cm⁻¹ region.[9]

By understanding these distinct spectroscopic signatures, researchers can confidently identify these reagents, track their consumption in chemical reactions, and characterize the resulting products with a high degree of certainty.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Furan Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the furan boronic acid moiety into molecular scaffolds is a pivotal strategy in medicinal chemistry and materials science. These derivatives are crucial intermediates in synthesizing complex molecules, including targeted therapy drugs like lapatinib.[1] Understanding their three-dimensional structure through X-ray crystallography is essential for rational drug design and for predicting the physicochemical properties that govern their biological activity and material function. This guide provides a comparative analysis of the crystal structures of furan boronic acid derivatives, detailed experimental protocols for their structural determination, and visual workflows to elucidate key processes.

Comparative Structural Analysis

The precise atomic arrangement, determined by single-crystal X-ray diffraction, reveals subtle yet significant differences between isomers of furan boronic acid derivatives. The position of substituents on the furan ring influences planarity, bond lengths, and intermolecular interactions, which in turn dictate the crystal packing.

A comparative analysis of two representative isomers, 3-formyl-2-furanboronic acid and 5-formyl-2-furanboronic acid, highlights these structural nuances. In most cases, the boronic acid group is nearly coplanar with the aromatic ring, which is the preferred arrangement for stabilizing the crystal packing of boronic acid derivatives.

Table 1: Comparative Crystallographic Data for Formyl-Furanboronic Acid Isomers

Parameter3-Formyl-2-furanboronic acid5-Formyl-2-furanboronic acid[2]Phenylboronic acid (for comparison)[3]
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPnma
Unit Cell Dimensions a = 10.43 Å, b = 7.99 Å, c = 7.42 Å, β = 102.8°a = 11.23 Å, b = 6.69 Å, c = 8.65 Å, β = 98.4°a = 16.10 Å, b = 15.47 Å, c = 10.37 Å
Key Bond Lengths (Å)
C-B1.551(2)1.554(3)~1.55 Å
C(1)–C(2) (furan ring)1.372(2)Not specifiedN/A
C(2)–C(5) (formyl)1.452(2)1.431(3)N/A
C(5)=O(3) (formyl)1.223(2)1.222(2)N/A
Key Dihedral Angles (°)
Boronic acid vs. Furan ring3.4(2)~36.6 / 21.4 (two independent molecules)
Formyl group vs. Furan ringCoplanar~3N/A

Data extracted from published crystallographic studies. Slight variations may exist based on experimental conditions.

The analysis reveals that the position of the formyl group has a minor influence on the overall distortion of the furan ring. However, it does affect specific bond lengths and angles. For instance, the C2–C5 bond is longer in the 3-formyl isomer compared to the 5-formyl isomer. In both furan derivatives, the boronic acid and formyl groups are nearly coplanar with the furan ring, with very small dihedral angles.[2] This planarity is a key feature stabilizing the crystal structure.

Experimental Protocols: A Step-by-Step Guide

Obtaining high-quality crystal structures is a meticulous process that begins with crystal growth and proceeds through data collection to structure refinement.

Crystallization

The primary challenge is often growing single crystals of sufficient size and quality. The choice of method depends on the solubility and stability of the furan boronic acid derivative.

  • Generalized Protocol for Vapor Diffusion:

    • Preparation of the Compound Solution: Dissolve 5-10 mg of the purified furan boronic acid derivative in a minimal amount (0.5-1.0 mL) of a solvent in which it is readily soluble (e.g., acetone, methanol).

    • Setup: Place this solution in a small, open vial. Place the vial inside a larger, sealed jar that contains a few milliliters of an "anti-solvent"—a solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether).

    • Diffusion and Crystal Growth: The anti-solvent vapor will slowly diffuse into the compound solution, gradually reducing the compound's solubility and leading to the formation of single crystals over several days or weeks.

X-ray Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms.

  • Generalized Protocol:

    • Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a cryoloop.[4] The crystal is often flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize radiation damage.

    • Unit Cell Determination: Initial X-ray diffraction frames are collected to determine the unit cell parameters and the crystal system.[4]

    • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity of thousands of reflections is measured.

Structure Solution and Refinement

The collected diffraction data is processed to generate a model of the crystal structure.

  • Generalized Protocol:

    • Data Reduction: The raw diffraction intensities are integrated, scaled, and corrected for experimental factors.

    • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in the final, precise crystal structure.

Visualizing the Process and Application

Diagrams are essential for conceptualizing complex workflows and molecular interactions. The following are generated using the DOT language to illustrate key aspects of the analysis and application of furan boronic acid derivatives.

G cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification of Derivative crystallization Crystal Growth (e.g., Vapor Diffusion) synthesis->crystallization selection Single Crystal Selection & Mounting crystallization->selection data_collection Data Collection (Diffractometer) selection->data_collection data_processing Data Reduction & Scaling data_collection->data_processing solution Structure Solution (Phase Problem) data_processing->solution refinement Model Building & Refinement solution->refinement validation Structure Validation & Analysis refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

Caption: Workflow for X-ray Crystal Structure Analysis.

G Boronic acids are known to inhibit serine proteases and metallo-β-lactamases. The electrophilic boron atom readily interacts with nucleophilic residues in the enzyme active site. cluster_enzyme Enzyme Active Site serine Serine Residue (Nucleophile) adduct Reversible Tetrahedral Adduct (Inhibition) serine->adduct zinc Zinc Ion(s) (in Metallo-β-lactamases) zinc->adduct Coordination furan_boronic Furan Boronic Acid (Trigonal Planar Boron) furan_boronic->adduct Covalent Interaction

Caption: Boronic Acid Interaction with an Enzyme Active Site.

References

A Comparative Guide to the Bioisosteric Replacement of Carboxylic Acids with Boronic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The strategic replacement of a carboxylic acid with a boronic acid represents a key tactic in modern medicinal chemistry. This bioisosteric substitution can significantly alter a drug candidate's physicochemical properties, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides an objective comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the implications of this important molecular substitution.

Physicochemical and Structural Comparison

Carboxylic acids and boronic acids share the ability to engage in crucial hydrogen bonding interactions within enzyme active sites. However, their fundamental differences in acidity, geometry, and reactivity are central to the strategic decision to make a replacement.

A primary distinction lies in their acidity. Carboxylic acids typically have a pKa in the range of 4-5, meaning they are predominantly ionized (anionic) at physiological pH (~7.4). In contrast, boronic acids are significantly weaker Lewis acids, with pKa values generally ranging from 4 to 10.[1][2] This higher pKa allows many boronic acids to remain in a neutral, unionized state at physiological pH, which can be advantageous for cell membrane permeability.[3][4]

Structurally, the carboxylic acid group is planar, while the boronic acid moiety can transition from a neutral, sp² hybridized trigonal planar geometry to an anionic, sp³ hybridized tetrahedral state upon interacting with a nucleophile.[4] This ability to form a reversible covalent bond with nucleophilic residues (like serine or threonine) in an enzyme's active site is a hallmark of many boronic acid-based inhibitors and a key differentiator from the ionic interactions typical of carboxylates.[1][4]

PropertyCarboxylic AcidBoronic AcidKey Implications in Drug Design
Acidity (pKa) ~ 4-5~ 4-10Boronic acids are often neutral at physiological pH, potentially improving membrane permeability.[3][4]
Geometry Trigonal PlanarTrigonal Planar (neutral) ⇌ Tetrahedral (anionic)The ability to form a tetrahedral intermediate allows for reversible covalent inhibition.[4]
Primary Interaction Ionic, Hydrogen BondingReversible Covalent, Hydrogen BondingCovalent interaction can lead to higher potency and longer duration of action.[1][4]
Performance Comparison: Case Studies

The true value of a bioisosteric replacement is demonstrated through comparative experimental data. Below are case studies from different therapeutic areas that highlight the performance differences.

Case Study 1: HIV Protease Inhibitors

In the development of inhibitors for HIV protease, analogs of the drug Darunavir were synthesized with either a carboxylic acid or a boronic acid. While both showed potent enzymatic inhibition, their cellular activity differed dramatically.

Compound TypeTargetEnzymatic Inhibition (Ki)Cellular Antiviral Activity (EC50)
Carboxylic Acid Analog HIV ProteaseLow Nanomolar>10 µM
Boronic Acid Analog HIV ProteaseLow NanomolarLow Nanomolar
Data synthesized from findings reported by Ghosh et al.[3][4]

The poor cellular activity of the carboxylic acid analog is attributed to its low membrane permeability due to its ionized state.[4] The neutral boronic acid bioisostere, however, retained its potency in the cell-based assay, underscoring the advantage of its higher pKa for achieving better cellular penetration.[3][4]

Case Study 2: Proteasome Inhibitors

The development of proteasome inhibitors for cancer therapy provides a powerful example. The replacement of a peptide aldehyde with a dipeptidyl boronic acid led to a significant increase in potency. This is exemplified by bortezomib, the first-in-class proteasome inhibitor approved for treating multiple myeloma.[1][5] The boronic acid moiety forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the proteasome's active site.[1]

CompoundTargetInhibition (IC50)Mechanism
Bortezomib (Boronic Acid) 20S Proteasome7.05 nMReversible Covalent Inhibition
Dipeptide Analog 15 20S Proteasome4.60 nMReversible Covalent Inhibition
Data from studies on dipeptide boronic acid compounds.[1]

This class of compounds demonstrates that the boronic acid group significantly enhances the potency of proteasome inhibitors compared to earlier aldehyde versions, which suffered from rapid dissociation and lack of specificity.[1]

Experimental Protocols

Protocol 1: Proteasome Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the proteasome.

Objective: To measure the inhibitory activity of test compounds (e.g., boronic acid derivatives) on the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Fluorogenic substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorimeter (Excitation: 380 nm, Emission: 460 nm)

Methodology:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add 2 µL of each compound dilution to the wells of the 96-well plate.

  • Add 98 µL of assay buffer containing the purified 20S proteasome to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 100 µL of the fluorogenic substrate Suc-LLVY-AMC (final concentration 10 µM) to each well.

  • Measure the fluorescence intensity every 2 minutes for 30 minutes at 37°C using a fluorimeter.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Antiviral Assay (MT-2 Cells)

This assay evaluates the ability of a compound to inhibit viral replication in a cell-based model.

Objective: To determine the 50% effective concentration (EC50) of test compounds against HIV-1 replication in MT-2 cells.

Materials:

  • MT-2 cells (a human T-cell line)

  • HIV-1 viral stock

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Test compounds

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well clear microplate

  • Plate reader (spectrophotometer or luminometer)

Methodology:

  • Seed MT-2 cells into a 96-well plate at a density of 1 x 10^4 cells/well.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with a predetermined amount of HIV-1 virus stock. Include uninfected cells as a control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • After the incubation period, assess cell viability by adding the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell protection from viral-induced cell death for each compound concentration.

  • Plot the percentage of protection versus the logarithm of the compound concentration and fit the data to determine the EC50 value.

Visualizing the Concepts

Logical Relationship of Bioisosteric Replacement The following diagram illustrates the core concept of replacing a carboxylic acid with a boronic acid to alter molecular properties while maintaining key binding interactions.

G cluster_0 Parent Drug cluster_1 Bioisosteric Replacement Strategy cluster_2 Modified Drug cluster_3 Improved Properties Parent Lead Compound (R-COOH) Strategy Replace -COOH with -B(OH)₂ Parent->Strategy Analog New Analog (R-B(OH)₂) Strategy->Analog Prop1 Altered pKa Analog->Prop1 Prop2 Increased Permeability Analog->Prop2 Prop3 Covalent Binding Analog->Prop3

Bioisosteric replacement workflow.

Experimental Workflow for Inhibitor Comparison This diagram outlines the typical experimental process for comparing the efficacy of a parent compound and its bioisosteric analog.

G cluster_design Design & Synthesis cluster_invitro In Vitro Testing cluster_incellulo Cell-Based Testing cluster_analysis Analysis A Synthesize Carboxylic Acid Compound C Enzymatic Assay (e.g., Proteasome Inhibition) A->C E Cellular Assay (e.g., Antiviral Activity) A->E B Synthesize Boronic Acid Analog B->C B->E D Determine Ki / IC50 C->D G Compare Potency & Permeability D->G F Determine EC50 E->F F->G

Workflow for comparing bioisosteres.

Signaling Pathway: Proteasome Inhibition This diagram shows how a boronic acid-based inhibitor like bortezomib interacts with the ubiquitin-proteasome pathway to induce apoptosis in cancer cells.

G cluster_pathway Ubiquitin-Proteasome Pathway cluster_inhibition Inhibition Ub Ubiquitin UbiProt Ubiquitinated Protein Ub->UbiProt Prot Target Protein (e.g., IκB) Prot->UbiProt Proteasome 26S Proteasome UbiProt->Proteasome Degradation Degrad Degraded Peptides Proteasome->Degrad NFkB Active NF-κB (Promotes Survival) Proteasome->NFkB Releases Apoptosis Apoptosis (Cell Death) Proteasome->Apoptosis Inhibition Leads to Inhibitor Boronic Acid Inhibitor (e.g., Bortezomib) Inhibitor->Proteasome Blocks

Mechanism of proteasome inhibition.

References

Safety Operating Guide

Proper Disposal of 5-Formylfuran-3-boronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Formylfuran-3-boronic acid (CAS No. 62306-80-3), ensuring the safety of personnel and adherence to regulatory standards.

I. Immediate Safety and Hazard Assessment

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.

Key Safety Data Summary:

Hazard StatementDescriptionPrecautionary Statement
H302Harmful if swallowed-
H315Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
H319Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
H335May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

II. Personal Protective Equipment (PPE)

To mitigate exposure risks during disposal, the following PPE is mandatory:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect skin and clothing.
Ventilation Work should be performed in a certified chemical fume hood.

III. Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must never be disposed of down the drain or in regular solid waste receptacles[2].

Step 1: Waste Segregation and Containerization

  • Designated Waste Container: Use a dedicated, compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof lid[2].

  • Clear Labeling: Immediately label the container with "Hazardous Waste" and the full chemical name: "this compound"[2]. As soon as the first drop of waste is added, the container must be labeled[3].

  • Incompatible Materials: Do not mix this waste with incompatible chemicals, particularly strong oxidizing agents, strong bases, and acids[2][3].

Step 2: Collection of Waste

  • Pure Compound: Unused or expired this compound should be transferred directly into the designated hazardous waste container.

  • Reaction Mixtures: Any reaction mixture containing this compound must be fully quenched according to the experimental protocol before being designated as waste. The quenched mixture should be collected in a separate, compatible container[3].

  • Aqueous Waste: All aqueous solutions containing this compound must be collected in a designated aqueous hazardous waste container and should not be poured down the drain[3].

  • Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with the compound must be collected in a designated solid chemical waste container. This may involve double-bagging in clear plastic bags before placing them inside a labeled pail[2][3].

Step 3: Storage of Waste in the Laboratory

  • Satellite Accumulation Area (SAA): Store all waste containers in a designated SAA within the laboratory[3].

  • Container Management: Keep waste containers tightly closed except when adding waste. Liquid waste containers should be placed in secondary containment to prevent spills[3].

  • Accumulation Limits: Adhere to your institution's limits on waste volume and accumulation time in the SAA[3].

Step 4: Arranging for Professional Disposal

Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form[2].

IV. Spill Management

In the event of a spill, follow these procedures:

  • Small Spill: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow. Collect the absorbent material and place it in a sealed container for disposal as hazardous waste. Clean the spill area with soap and water[3].

  • Large Spill: Evacuate the immediate area and follow your institution's emergency procedures for large chemical spills[3].

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type pure_compound Unused/Expired Compound waste_type->pure_compound Pure reaction_mixture Quenched Reaction Mixture waste_type->reaction_mixture Mixture aqueous_solution Aqueous Solution waste_type->aqueous_solution Aqueous contaminated_solids Contaminated Solids (Gloves, Tips, etc.) waste_type->contaminated_solids Solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container pure_compound->collect_liquid reaction_mixture->collect_liquid aqueous_solution->collect_liquid collect_solid Collect in Labeled Hazardous Solid Waste Container contaminated_solids->collect_solid store_saa Store in Designated Satellite Accumulation Area (SAA) collect_liquid->store_saa collect_solid->store_saa professional_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company store_saa->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Formylfuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is based on safety information for closely related boronic acid compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for 5-Formylfuran-3-boronic acid before handling the chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.

Immediate Safety Precautions

When handling this compound, which should be treated as a hazardous substance, immediate and strict adherence to safety protocols is essential. Based on data for similar boronic acids, this chemical may cause skin, eye, and respiratory irritation.[1][2][3]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove any contaminated clothing immediately and wash it before reuse.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2]To protect eyes from contact, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1][2]To prevent skin contact and potential irritation.[1]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][2]To protect skin from accidental splashes or spills.[1]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]To prevent respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[2]

    • Avoid generating dust when transferring the solid.[2] Use appropriate tools, such as a spatula, for transfers.[2]

    • If making a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

    • Properly remove and dispose of contaminated PPE.

Emergency Procedures

Emergency SituationProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4][5]
Spill Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] For large spills, contact your institution's environmental health and safety department. Ensure the area is well-ventilated during cleanup.[1]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Collection:

    • Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.

    • Do not pour waste down the drain.[1]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal:

    • Dispose of all chemical waste in accordance with federal, state, and local regulations.

    • Contact your institution's hazardous waste disposal program for pickup and disposal.

Handling Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_doff_ppe Doffing PPE prep1 Verify fume hood is operational prep2 Ensure safety shower and eyewash are accessible prep1->prep2 prep3 Gather all necessary materials prep2->prep3 ppe3 Put on nitrile gloves ppe1 Put on lab coat ppe2 Put on safety goggles/face shield ppe1->ppe2 ppe2->ppe3 handle1 Weigh chemical in fume hood ppe3->handle1 handle2 Transfer chemical to reaction vessel handle1->handle2 handle3 Perform experiment handle2->handle3 clean1 Quench reaction and work up handle3->clean1 clean2 Segregate and label hazardous waste clean1->clean2 clean3 Clean glassware and work area clean2->clean3 clean4 Dispose of waste according to protocol clean3->clean4 doff1 Remove gloves clean4->doff1 doff2 Remove lab coat doff1->doff2 doff3 Remove safety goggles doff2->doff3 doff4 Wash hands thoroughly doff3->doff4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.